Product packaging for Erucate(Cat. No.:)

Erucate

Cat. No.: B1234575
M. Wt: 337.6 g/mol
InChI Key: DPUOLQHDNGRHBS-KTKRTIGZSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erucate is a unsaturated fatty acid anion that is the conjugate base of erucic acid, formed by deprotonation of the carboxylic acid group. It is an unsaturated fatty acid anion, a long-chain fatty acid anion and a docosenoate. It is a conjugate base of an erucic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H41O2- B1234575 Erucate

Properties

Molecular Formula

C22H41O2-

Molecular Weight

337.6 g/mol

IUPAC Name

(Z)-docos-13-enoate

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/p-1/b10-9-

InChI Key

DPUOLQHDNGRHBS-KTKRTIGZSA-M

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Erucic Acid Biosynthesis Pathway in Brassica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucic acid (C22:1), a very-long-chain monounsaturated fatty acid, is a key industrial oleochemical derived from the seeds of various Brassica species. Its biosynthesis is a complex, genetically controlled process primarily occurring in the developing embryo. Understanding the intricacies of the erucic acid biosynthesis pathway is paramount for the genetic improvement of Brassica oilseed crops, aiming to either increase its content for industrial applications or decrease it for edible oil production. This technical guide provides a comprehensive overview of the core biosynthetic pathway, its regulation, quantitative data on erucic acid content, and detailed experimental protocols for its study.

The Core Erucic Acid Biosynthesis Pathway

The synthesis of erucic acid in Brassica is a multi-step process that begins with the de novo synthesis of oleic acid (C18:1) in the plastids. The subsequent elongation of oleic acid to erucic acid occurs in the cytoplasm, specifically on the endoplasmic reticulum (ER), and involves a fatty acid elongase (FAE) complex.[1][2] The final step is the incorporation of erucic acid into triacylglycerols (TAGs) for storage in oil bodies.

Fatty Acid Elongation

The elongation of oleic acid to erucic acid is carried out by a membrane-bound fatty acid elongase (FAE) complex in the ER.[1] This process involves two successive cycles of four key enzymatic reactions, adding two carbon units per cycle. The initial substrate for this pathway is oleoyl-CoA, which is elongated first to eicosenoic acid (C20:1) and then to erucic acid (C22:1).[1][3]

The four core enzymes of the FAE complex are:

  • 3-ketoacyl-CoA synthase (KCS) : This is the rate-limiting enzyme in the elongation process and is encoded by the Fatty Acid Elongase 1 (FAE1) gene.[1][4][5] KCS catalyzes the initial condensation of malonyl-CoA with the long-chain acyl-CoA (e.g., oleoyl-CoA).[4][6]

  • 3-ketoacyl-CoA reductase (KCR) : Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

  • 3-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the 3-hydroxyacyl-CoA to form an enoyl-CoA.

  • trans-2,3-enoyl-CoA reductase (ECR) : Reduces the enoyl-CoA to the elongated acyl-CoA.[4]

Erucic_Acid_Elongation cluster_cycle2 Oleoyl_CoA Oleoyl-CoA (C18:1) KCS KCS (FAE1) Oleoyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA + 2C KCS->Ketoacyl_CoA + 2C KCR KCR Ketoacyl_CoA->KCR Ketoacyl_CoA->KCR Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA KCR->Hydroxyacyl_CoA HCD HCD Hydroxyacyl_CoA->HCD Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA HCD->Enoyl_CoA ECR ECR Enoyl_CoA->ECR Enoyl_CoA->ECR Eicosenoyl_CoA Eicosenoyl-CoA (C20:1) ECR->Eicosenoyl_CoA Erucyl_CoA Erucyl-CoA (C22:1) ECR->Erucyl_CoA Eicosenoyl_CoA->KCS Eicosenoyl_CoA->KCS

Fatty Acid Elongation Pathway for Erucic Acid Synthesis.
Triacylglycerol (TAG) Assembly

Following its synthesis, erucoyl-CoA is incorporated into TAGs for storage in oil bodies. This assembly primarily follows the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone.[2][4]

The key enzymes in the Kennedy pathway are:

  • Glycerol-3-phosphate acyltransferase (GPAT) : Catalyzes the acylation of G3P at the sn-1 position to form lysophosphatidic acid (LPA).

  • Lysophosphatidic acid acyltransferase (LPAAT) : Acylates LPA at the sn-2 position to produce phosphatidic acid (PA).

  • Phosphatidic acid phosphatase (PAP) : Dephosphorylates PA to yield diacylglycerol (DAG).

  • Diacylglycerol acyltransferase (DGAT) : Catalyzes the final acylation of DAG at the sn-3 position to form TAG.[2][4]

Erucic acid is preferentially incorporated at the sn-1 and sn-3 positions of the glycerol backbone.

Kennedy_Pathway G3P Glycerol-3-Phosphate (G3P) GPAT GPAT G3P->GPAT Acyl_CoA Acyl-CoA (including Erucyl-CoA) Acyl_CoA->GPAT LPAAT LPAAT Acyl_CoA->LPAAT DGAT DGAT Acyl_CoA->DGAT LPA Lysophosphatidic Acid (LPA) GPAT->LPA LPA->LPAAT PA Phosphatidic Acid (PA) LPAAT->PA PAP PAP PA->PAP DAG Diacylglycerol (DAG) PAP->DAG DAG->DGAT TAG Triacylglycerol (TAG) DGAT->TAG

The Kennedy Pathway for Triacylglycerol (TAG) Synthesis.

Regulation of Erucic Acid Biosynthesis

The level of erucic acid in Brassica seeds is tightly regulated, primarily at the genetic level.

The Role of the FAE1 Gene

The FAE1 gene, encoding KCS, is the principal determinant of erucic acid content.[7] High-erucic acid varieties of Brassica possess functional FAE1 alleles, while low-erucic acid varieties (canola) have non-functional alleles.[8] Mutations such as deletions leading to frameshifts and premature stop codons in the FAE1 gene are responsible for the low-erucic acid phenotype.[8] In amphidiploid species like Brassica napus and Brassica juncea, two or more homoeologous pairs of FAE1 genes contribute to the overall erucic acid content in an additive manner.[3][9][10]

Transcriptional Regulation

The expression of FAE1 is seed-specific and temporally regulated during embryo development.[7] Polymorphisms in the promoter region of the FAE1 gene, such as insertions and deletions, have been shown to be associated with variations in erucic acid content, likely by affecting the binding of transcription factors.[3][9][10] Several transcription factor families, including GATA and DOF, have been implicated in the regulation of fatty acid synthesis and accumulation in Brassica seeds.[11]

Quantitative Data Summary

The erucic acid content varies significantly among different Brassica species and cultivars. Genetic modifications targeting the FAE1 gene have demonstrated the feasibility of manipulating erucic acid levels.

Table 1: Erucic Acid Content in Various Brassica Species
SpeciesCommon NameErucic Acid Content (%)Reference(s)
Brassica napus (high erucic)Rapeseed30 - 60[12]
Brassica napus (low erucic/canola)Canola< 2[12]
Brassica rapaTurnip Rape25 - 50[13]
Brassica junceaIndian Mustard24 - 43[13][14]
Brassica carinataEthiopian Mustard~41[2]
Brassica oleraceaCabbage, Broccoli~46[13]
Sinapis albaWhite MustardHigh[2]
Crambe abyssinicaCrambeHigh[2]
Table 2: Impact of Genetic Modification on Erucic Acid Content in Brassica
ModificationSpeciesInitial Erucic Acid (%)Final Erucic Acid (%)Reference(s)
Overexpression of FAE1B. juncea3637 - 49[6]
Down-regulation of FAE1B. juncea365[6]
Transfer of C. abyssinica FAE1B. carinata35.551.9[2]
CRISPR/Cas9 knockout of BnaFAE1B. napus>30~0[15]

Experimental Protocols

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography (GC)

This protocol is for the quantitative analysis of fatty acid composition in Brassica seeds.

Materials:

  • Brassica seeds

  • Hexane

  • 2% H₂SO₄ in methanol

  • Anhydrous sodium sulfate

  • Screw-cap glass vials

  • Water bath or heating block

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23, Omegawax).

Procedure:

  • Oil Extraction (simplified): Place a small number of seeds (e.g., 10-20) in a screw-cap vial. Add 1 ml of 2% H₂SO₄ in methanol.

  • Transesterification: Tightly cap the vials and heat at 90°C for 1 hour in a water bath or heating block.

  • Extraction of FAMEs: Cool the vials to room temperature. Add 1.5 ml of distilled water and 1 ml of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge briefly (e.g., 2 minutes at 1000 x g) to separate the phases. The upper hexane layer contains the FAMEs.

  • Drying: Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC Analysis: Inject 1 µl of the hexane layer into the gas chromatograph.

    • Typical GC conditions:

      • Injector temperature: 250°C

      • Detector temperature: 250°C

      • Oven temperature program: Initial temperature of 150°C, ramp up to 270°C at 10°C/min, hold for 5 minutes.

      • Carrier gas: Helium or Nitrogen.

  • Data Analysis: Identify FAME peaks by comparing retention times with known standards. Quantify the relative percentage of each fatty acid by integrating the peak areas.

FAME_Analysis_Workflow Seeds Brassica Seeds Transesterification Transesterification (2% H2SO4 in Methanol, 90°C) Seeds->Transesterification Extraction Hexane Extraction Transesterification->Extraction Drying Drying with Na2SO4 Extraction->Drying GC_Analysis Gas Chromatography (GC-FID) Drying->GC_Analysis Data_Analysis Data Analysis (Peak Integration) GC_Analysis->Data_Analysis

Workflow for FAME Analysis of Brassica Seeds.
RNA Extraction and Quantitative Real-Time PCR (qPCR) for FAE1 Gene Expression

This protocol describes the analysis of FAE1 gene expression in developing Brassica seeds.

Materials:

  • Developing Brassica seeds

  • Liquid nitrogen

  • TRIzol reagent or a plant RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for FAE1 and a reference gene (e.g., Actin).

Procedure:

  • RNA Extraction:

    • Grind developing seeds to a fine powder in liquid nitrogen.

    • Follow the manufacturer's protocol for the plant RNA extraction kit or use the TRIzol method.

    • For TRIzol: Add 1 ml of TRIzol per 50-100 mg of tissue, homogenize, and incubate for 5 minutes at room temperature. Add 0.2 ml of chloroform, shake vigorously, and centrifuge.

    • Precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR:

    • Set up qPCR reactions containing cDNA, forward and reverse primers for FAE1 and the reference gene, and qPCR master mix.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the FAE1 gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[7]

Agrobacterium-mediated Transformation of Brassica napus

This is a general protocol for the genetic modification of Brassica napus.

Materials:

  • Brassica napus seeds

  • Agrobacterium tumefaciens strain (e.g., LBA4404) carrying a binary vector with the gene of interest and a selectable marker.

  • Germination medium, co-cultivation medium, selection medium, and rooting medium.

  • Antibiotics for selection (e.g., kanamycin) and for eliminating Agrobacterium (e.g., timentin).

Procedure:

  • Explant Preparation:

    • Sterilize B. napus seeds and germinate them on germination medium for 4-5 days.

    • Excise cotyledons or hypocotyls to use as explants.

  • Agrobacterium Inoculation:

    • Grow an overnight culture of the Agrobacterium strain.

    • Dilute the culture in liquid medium to an OD₆₀₀ of ~0.5-0.8.

    • Inoculate the explants with the Agrobacterium suspension for 30 minutes.

  • Co-cultivation:

    • Blot the explants dry and place them on co-cultivation medium.

    • Incubate in the dark for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing antibiotics to select for transformed cells and to eliminate Agrobacterium.

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Transgenic shoots will regenerate from the calli.

  • Rooting and Acclimatization:

    • Excise the regenerated shoots and transfer them to a rooting medium.

    • Once roots have developed, transfer the plantlets to soil and acclimatize them in a growth chamber.

Conclusion

The biosynthesis of erucic acid in Brassica is a well-characterized pathway that offers significant potential for biotechnological applications. The FAE1 gene stands out as the primary target for genetic manipulation to either enhance erucic acid content for industrial feedstocks or eliminate it from edible oils. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the genetic improvement of Brassica oilseed crops and for those in drug development exploring the applications of very-long-chain fatty acids. Further research into the complex transcriptional regulatory networks governing this pathway will undoubtedly unveil new strategies for fine-tuning the fatty acid profiles of these economically important plants.

References

The Mechanism of Erucic Acid in Adrenoleukodystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-linked adrenoleukodystrophy (ALD) is a devastating neurodegenerative disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), primarily hexacosanoic acid (C26:0), due to a defect in the ABCD1 gene. Erucic acid (C22:1), a monounsaturated fatty acid and a key component of Lorenzo's oil, has been a cornerstone of dietary therapy for ALD for decades. This technical guide provides an in-depth analysis of the mechanism of action of erucic acid in ALD, focusing on its role in competitively inhibiting the fatty acid elongation pathway. We present a compilation of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visual representations of the underlying biochemical pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction to Adrenoleukodystrophy and the Role of Very-Long-Chain Fatty Acids

X-linked adrenoleukodystrophy is a genetic disorder resulting from mutations in the ABCD1 gene, which encodes the peroxisomal transporter protein ALDP.[1] This protein is responsible for transporting VLCFA-CoA esters into the peroxisome for degradation via β-oxidation.[1] A dysfunctional ALDP leads to the accumulation of VLCFAs, particularly C26:0, in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex.[2][3] This accumulation is a hallmark of ALD and is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.[2]

The primary source of excess VLCFAs in ALD patients is endogenous synthesis through the fatty acid elongation system in the endoplasmic reticulum.[4] This has led to the exploration of therapeutic strategies aimed at inhibiting this synthesis pathway.

Erucic Acid and Lorenzo's Oil: A Therapeutic Approach

Lorenzo's oil is a 4:1 mixture of glyceryl trioleate (derived from oleic acid, C18:1) and glyceryl trierucate (derived from erucic acid, C22:1).[5][6] The rationale for its use is to competitively inhibit the enzymes responsible for the elongation of saturated fatty acids, thereby reducing the production of C26:0.[5]

Mechanism of Action: Competitive Inhibition of ELOVL1

The primary molecular target of erucic acid in the context of ALD is the fatty acid elongase ELOVL1.[7][8] ELOVL1 is a key enzyme in the final steps of VLCFA synthesis, specifically the elongation of C22:0 to C24:0 and subsequently to C26:0.[9]

Erucic acid (C22:1) acts as a competitive substrate for ELOVL1. By introducing an excess of erucic acid, the enzyme is occupied with the elongation of this monounsaturated fatty acid, leading to a reduction in the synthesis of the pathogenic saturated VLCFA, C26:0.[7] Some studies also suggest a mixed-type inhibition, where the oil may bind to both the free enzyme and the enzyme-substrate complex.[8][10]

Signaling Pathway of Very-Long-Chain Fatty Acid Elongation and Inhibition by Erucic Acid

The following diagram illustrates the fatty acid elongation cycle in the endoplasmic reticulum and the proposed inhibitory effect of erucic acid.

VLCFA_Elongation_and_Inhibition cluster_ER Endoplasmic Reticulum C22_0_CoA Behenoyl-CoA (C22:0-CoA) KCS ELOVL1 (3-ketoacyl-CoA synthase) C22_0_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation C26_0_CoA Hexacosanoyl-CoA (C26:0-CoA) KCS->C26_0_CoA KCR 3-ketoacyl-CoA reductase Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-hydroxyacyl-CoA dehydratase Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA TER trans-2,3-enoyl-CoA reductase Enoyl_CoA->TER Reduction C24_0_CoA Lignoceroyl-CoA (C24:0-CoA) TER->C24_0_CoA C24_0_CoA->KCS Further Elongation Erucic_Acid Erucic Acid (C22:1) Erucic_Acid_CoA Erucoyl-CoA (C22:1-CoA) Erucic_Acid_CoA->KCS Competitive Inhibition

Caption: VLCFA synthesis pathway and the inhibitory action of erucic acid on ELOVL1.

Quantitative Data on the Efficacy of Erucic Acid

Numerous studies have quantified the effect of Lorenzo's oil on VLCFA levels in ALD patients. The data consistently show a significant reduction in plasma C26:0 levels, although the clinical outcomes remain a subject of debate.

Table 1: Reduction of Plasma C26:0 Levels in ALD Patients Treated with Lorenzo's Oil
StudyPatient CohortTreatment DurationMean C26:0 ReductionKey Findings
Aubourg et al. (1993)[3]14 men with AMN, 5 symptomatic heterozygous women, 5 asymptomatic boys18-48 monthsNear normalization by week 10No clinical improvement in symptomatic patients.
van Geel et al. (1999)22 patients (asymptomatic, "Addison only", AMN, symptomatic female carriers)1-6 yearsNormalized or near-normalized in 86% of patientsNo improvement in neurological or endocrine function.
Moser et al. (2005)89 asymptomatic boysMean 6.9 yearsSignificant reductionAssociated with a reduced risk of developing MRI abnormalities.
S. Kemp et al. (2020)7 male patientsNot specified50% reduction in C26:0; 42.8% reduction in C26:0/C22:0 ratioPoor correlation between biochemical and clinical outcomes.
Al-Essa et al. (2016)104 asymptomatic boysMean 4.88 yearsFractional maximum reduction of 0.76Significant reduction in plasma C26:0.
Table 2: Erucic Acid and VLCFA Levels in Tissues of ALD Patients Treated with Lorenzo's Oil (Postmortem Analysis)
TissueErucic Acid (C22:1) LevelsC26:0 LevelsReference
Brain Did not exceed control levelsReduced in only one of four patientsRasmussen et al. (1994)[1]
Liver Substantial amounts presentReducedRasmussen et al. (1994)[1]
Adipose Tissue Substantial amounts presentReducedRasmussen et al. (1994)[1]

These data highlight that while Lorenzo's oil is effective at reducing systemic VLCFA levels, its penetration into the brain and subsequent effect on brain VLCFA levels appear limited.[1]

Experimental Protocols

In Vitro Fatty Acid Elongation Assay (ELOVL1 Inhibition)

This protocol is adapted from Sassa et al. (2014) to assess the inhibitory effect of erucic acid on ELOVL1 activity.[11]

Objective: To measure the synthesis of elongated fatty acids from a C22:0-CoA precursor in the presence and absence of erucic acid.

Materials:

  • HeLa cells overexpressing ELOVL1 (HeLa-ELOVL1)

  • Total membrane fraction prepared from HeLa-ELOVL1 cells

  • Behenoyl-CoA (C22:0-CoA)

  • [2-¹⁴C]malonyl-CoA (radiolabeled)

  • Erucic acid

  • Oleic acid

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 1 mM NADPH, and 1 mM NADH)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter or bioimaging analyzer

Procedure:

  • Prepare Total Membrane Fraction: Culture HeLa-ELOVL1 cells and harvest. Homogenize cells and isolate the total membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.

  • Set up the Reaction: In a microcentrifuge tube, combine the total membrane fraction (10 µg protein), 50 µM C22:0-CoA, and 0.075 µCi (27.3 µM) [2-¹⁴C]malonyl-CoA.

  • Add Inhibitors: For test samples, add erucic acid or a 4:1 mixture of oleic and erucic acids at various concentrations (e.g., 1, 5, 20 µM). For the control, add the vehicle (ethanol) only.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the Reaction and Hydrolyze: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to hydrolyze the acyl-CoAs to free fatty acids.

  • Extract Fatty Acids: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the plate using a suitable solvent system to separate fatty acids by chain length.

  • Quantification: Visualize and quantify the radiolabeled elongated fatty acids using a bioimaging analyzer or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a scintillation counter.

Measurement of VLCFA in Cultured Fibroblasts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of VLCFA levels in cultured fibroblasts, a common in vitro model for ALD.[2][3][12][4]

Objective: To quantify the levels of C24:0 and C26:0 in cultured fibroblasts.

Materials:

  • Cultured human skin fibroblasts

  • Internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated VLCFA)

  • Solvents for extraction (e.g., chloroform:methanol mixture)

  • Derivatization agent (e.g., BF₃-methanol or trimethylsilylating agent)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Harvest: Culture fibroblasts to confluency. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Lipid Extraction: Resuspend the cell pellet in a solvent mixture (e.g., chloroform:methanol 2:1, v/v) containing a known amount of the internal standard. Homogenize or sonicate the sample to ensure complete lipid extraction.

  • Phase Separation: Add water to the extract to induce phase separation. Centrifuge to separate the organic and aqueous layers. Collect the lower organic phase containing the lipids.

  • Saponification and Methylation: Evaporate the solvent from the lipid extract. Add a methanolic base (e.g., methanolic KOH) and heat to saponify the lipids into free fatty acids. Subsequently, add a derivatizing agent (e.g., 14% BF₃ in methanol) and heat to convert the fatty acids into their fatty acid methyl esters (FAMEs).

  • FAME Extraction: Extract the FAMEs with an organic solvent like hexane.

  • GC-MS Analysis: Inject the FAME sample into the GC-MS. The gas chromatograph separates the FAMEs based on their chain length and degree of saturation. The mass spectrometer detects and quantifies each FAME based on its mass-to-charge ratio.

  • Data Analysis: Calculate the concentration of each VLCFA by comparing its peak area to the peak area of the internal standard.

Experimental and Logical Workflows

Experimental Workflow for ELOVL1 Inhibition Assay

The following diagram outlines the key steps in an in vitro experiment to determine the inhibitory effect of erucic acid on ELOVL1 activity.

ELOVL1_Inhibition_Workflow start Start cell_culture Culture HeLa-ELOVL1 Cells start->cell_culture membrane_prep Prepare Total Membrane Fraction cell_culture->membrane_prep reaction_setup Set up Elongation Reaction (C22:0-CoA, [14C]Malonyl-CoA) membrane_prep->reaction_setup add_inhibitor Add Erucic Acid (or vehicle control) reaction_setup->add_inhibitor incubation Incubate at 37°C add_inhibitor->incubation hydrolysis Saponify to Free Fatty Acids incubation->hydrolysis extraction Extract Fatty Acids hydrolysis->extraction tlc Separate by TLC extraction->tlc quantification Quantify Radiolabeled Products tlc->quantification analysis Data Analysis and Inhibition Calculation quantification->analysis end End analysis->end

Caption: Workflow for assessing ELOVL1 inhibition by erucic acid in vitro.

Logical Relationship of Competitive Inhibition

The following diagram illustrates the logical flow of how erucic acid competitively inhibits the synthesis of C26:0.

Competitive_Inhibition_Logic start High Levels of C22:0 Substrate elovl1 ELOVL1 Enzyme start->elovl1 elongation Elongation to C26:0 elovl1->elongation competition Competition for ELOVL1 Active Site elovl1->competition vlcfa_accumulation VLCFA Accumulation elongation->vlcfa_accumulation erucic_acid Introduction of Erucic Acid (C22:1) erucic_acid->competition reduced_elongation Reduced Elongation of C22:0 competition->reduced_elongation reduced_vlcfa Reduced C26:0 Synthesis reduced_elongation->reduced_vlcfa

Caption: Logical flow of competitive inhibition of VLCFA synthesis by erucic acid.

Conclusion

Erucic acid, as a primary component of Lorenzo's oil, functions through the competitive inhibition of ELOVL1, a critical enzyme in the biosynthesis of very-long-chain fatty acids. This mechanism leads to a significant reduction in the plasma levels of the pathogenic C26:0 in patients with adrenoleukodystrophy. While the biochemical efficacy of erucic acid is well-documented, its clinical utility, particularly in symptomatic patients, remains a complex and debated issue, likely influenced by factors such as its limited transport across the blood-brain barrier. The information presented in this guide, including quantitative data, detailed experimental protocols, and pathway visualizations, provides a comprehensive foundation for researchers and drug development professionals working to further understand and develop more effective therapies for this devastating disease.

References

An In-depth Technical Guide on the Core Mechanism of Action of Erucic Acid in Lorenzo's Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biochemical mechanisms underlying the action of Lorenzo's oil, with a specific focus on the integral role of its component, erucic acid. It aims to serve as a technical resource, consolidating quantitative data, experimental protocols, and pathway visualizations to facilitate advanced research and drug development in the field of X-linked Adrenoleukodystrophy (ALD).

Introduction: The Pathophysiology of X-linked Adrenoleukodystrophy (X-ALD)

X-linked Adrenoleukodystrophy (X-ALD) is a rare, inherited neurometabolic disorder caused by mutations in the ABCD1 gene.[1][2] This gene encodes the ATP-binding cassette (ABC) transporter subfamily D member 1 (ABCD1), a peroxisomal membrane protein formerly known as the adrenoleukodystrophy protein (ALDP).[3] The primary function of ABCD1 is to transport very long-chain fatty acids (VLCFAs), those with acyl chains of 22 carbons or more, from the cytosol into the peroxisome for degradation via β-oxidation.[1][3][4]

Mutations in the ABCD1 gene lead to a dysfunctional transporter, causing VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), to accumulate in the plasma and tissues.[3] This accumulation is cytotoxic and particularly damaging to the myelin sheath of nerves in the central nervous system, as well as the adrenal cortex and testes.[1][5] The resulting demyelination and adrenal insufficiency are the principal pathologies of X-ALD.[5][6]

While dietary intake contributes to the body's VLCFA pool, a significant portion is synthesized endogenously through the elongation of shorter-chain fatty acids.[1][7] This elongation process became a key therapeutic target, leading to the development of Lorenzo's oil.

Lorenzo's Oil: Composition and Therapeutic Rationale

Lorenzo's oil is a therapeutic agent composed of a 4:1 mixture of glyceryl trioleate (the triglyceride of oleic acid, C18:1) and glyceryl trierucate (the triglyceride of erucic acid, C22:1).[8][9] After oral administration, these triglycerides are hydrolyzed, releasing oleic and erucic acids.[8]

The therapeutic strategy is based on the principle of competitive inhibition. The hypothesis was that by providing an excess of monounsaturated fatty acids (oleic and erucic acid), the enzymes responsible for elongating saturated fatty acids would be occupied, thereby reducing the synthesis of the pathogenic saturated VLCFAs like C26:0.[7][10][11]

Core Mechanism of Action: Inhibition of ELOVL1

The central mechanism by which Lorenzo's oil reduces VLCFA levels is through the inhibition of the fatty acid elongation process. The key enzyme in the synthesis of saturated and monounsaturated VLCFAs is Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) .[8][12]

Biochemical studies have confirmed that both oleic acid and erucic acid inhibit ELOVL1 activity.[8][12] Crucially, the 4:1 mixture of these fatty acids, mirroring the composition of Lorenzo's oil, demonstrates the most potent inhibitory effect.[8][13] Kinetic analysis has revealed that this inhibition is not purely competitive but is a mixed-type inhibition .[8][12][13] This indicates that the fatty acids can bind to both the free ELOVL1 enzyme and the ELOVL1-substrate complex, thereby reducing the enzyme's maximum velocity (Vmax) and altering its affinity for the substrate (Km).[8]

The incorporation of erucic acid (C22:1) into the fatty acid elongation cycle can also lead to the formation of C24:1, which indirectly competes with the synthesis of saturated C24:0.[8] Therefore, the therapeutic effect is likely a combination of direct mixed inhibition of ELOVL1 by oleic and erucic acids and indirect competitive inhibition by their metabolites.[8]

ELOVL1_Inhibition cluster_pathway VLCFA Synthesis Pathway cluster_inhibition Inhibition by Lorenzo's Oil Components Long-Chain Acyl-CoA\n(e.g., C20:0) Long-Chain Acyl-CoA (e.g., C20:0) ELOVL1 ELOVL1 Long-Chain Acyl-CoA\n(e.g., C20:0)->ELOVL1 Substrate C22:0-CoA C22:0-CoA ELOVL1->C22:0-CoA Elongation ELOVL1_2 ELOVL1 C22:0-CoA->ELOVL1_2 Elongation Pathogenic VLCFA\n(C24:0, C26:0) Pathogenic VLCFA (C24:0, C26:0) ELOVL1_2->Pathogenic VLCFA\n(C24:0, C26:0) Erucic Acid (C22:1) Erucic Acid (C22:1) Erucic Acid (C22:1)->ELOVL1 Mixed Inhibition Erucic Acid (C22:1)->ELOVL1_2 Oleic Acid (C18:1) Oleic Acid (C18:1) Oleic Acid (C18:1)->ELOVL1 Mixed Inhibition Oleic Acid (C18:1)->ELOVL1_2

Caption: VLCFA synthesis pathway and the inhibitory action of Lorenzo's oil.

Quantitative Data Summary

The effects of Lorenzo's oil and its components on ELOVL1 activity and cellular lipid profiles have been quantified in several studies. The data below is summarized for direct comparison.

Table 1: Kinetic Parameters of ELOVL1 Inhibition Data sourced from a study on HeLa cells overexpressing ELOVL1, using C22:0-CoA as the substrate.[8]

ConditionKm (μM)Vmax (pmol/min/μg protein)Ki (μM)Ki' (μM)
ELOVL1 (Control)9.259.2N/AN/A
ELOVL1 + 4:1 Mixture2.110.160.64.1
4:1 mixture of oleic and erucic acids at a concentration of 20 μM.

Table 2: Effect of Lorenzo's Oil on Plasma VLCFA Levels in ALD Patients Compiled from multiple clinical studies.[8][14][15]

Patient GroupParameterBaselinePost-Treatment (4-10 weeks)
AdrenomyeloneuropathyPlasma C26:0ElevatedNear-normal levels
Newly Diagnosed ALDPlasma C26:0ElevatedNormalized
Newly Diagnosed ALDPlasma Sphingomyelin C26:0ElevatedNormalized (by 4 months)

Table 3: Cellular Effects on Sphingomyelin (SM) Composition Data from HeLa-ELOVL1 cells treated with a 4:1 mixture of oleic and erucic acids.[8][16]

TreatmentC22:0-SM LevelC24:0-SM LevelC24:1-SM Level
Control (Ethanol)BaselineBaselineBaseline
20 μM 4:1 MixtureReducedReducedIncreased

Key Experimental Protocols

The following sections detail the methodologies employed in seminal studies to elucidate the mechanism of Lorenzo's oil.

This assay directly measures the enzymatic activity of ELOVL1 and its inhibition by oleic and erucic acids.[8][13]

Protocol:

  • Cell Culture and Membrane Preparation: HeLa cells engineered to overexpress ELOVL1 (HeLa-ELOVL1) are cultured. The total membrane fraction, which contains the ELOVL1 enzyme, is isolated via centrifugation.

  • Reaction Mixture: The membrane fraction (10 μg protein) is incubated in a reaction buffer containing:

    • Substrate: Behenoyl-CoA (C22:0-CoA) at varying concentrations.

    • Radiolabeled Donor: [2-¹⁴C]malonyl-CoA (e.g., 0.075 μCi).

    • Cofactors: NADPH.

    • Inhibitor: A 4:1 mixture of oleic and erucic acids dissolved in ethanol, or ethanol vehicle as a control.

  • Incubation: The reaction is carried out at 37°C for 30 minutes.

  • Reaction Termination and Saponification: The reaction is stopped, and lipids are saponified with KOH in ethanol/water to release free fatty acids.

  • Lipid Extraction: Fatty acids are extracted using a hexane-based solvent system after acidification.

  • Analysis: The extracted lipids are separated by normal-phase thin-layer chromatography (TLC).

  • Quantification: The radiolabeled fatty acid products are quantified using a bioimaging analyzer to determine the amount of elongated product formed.

ELOVL1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A 1. Culture HeLa-ELOVL1 Cells B 2. Isolate Total Membrane Fraction A->B C 3. Prepare Reaction Mix: - Membrane Fraction - C22:0-CoA (Substrate) - [14C]Malonyl-CoA - Inhibitor (Lorenzo's Oil) B->C D 4. Incubate at 37°C for 30 min C->D E 5. Terminate & Saponify Lipids D->E F 6. Extract Fatty Acids E->F G 7. Separate by TLC F->G H 8. Quantify Radiolabeled Product G->H

Caption: Experimental workflow for the in vitro ELOVL1 inhibition assay.

This method assesses the impact of Lorenzo's oil on the lipid composition within a cellular context.[8][16]

Protocol:

  • Cell Culture: HeLa-ELOVL1 cells are cultured in standard media.

  • Treatment: The culture media is supplemented with a 4:1 mixture of oleic and erucic acids (e.g., at 1, 5, or 20 μM total concentration) dissolved in ethanol. Control cells receive an equal volume of the ethanol vehicle.

  • Long-Term Incubation: Cells are cultured for an extended period (e.g., 6 days), with the media and treatment being refreshed every 2 days to ensure consistent exposure.

  • Lipid Extraction: After the treatment period, total lipids are extracted from the cells using a standard chloroform/methanol method (e.g., Bligh-Dyer).

  • Analysis by Mass Spectrometry: The extracted lipids, particularly sphingomyelin species, are analyzed by advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the levels of specific fatty acid-containing lipids (e.g., C22:0-SM, C24:0-SM, C24:1-SM).

Clinical studies were essential to confirm the biochemical effects of Lorenzo's oil in patients.[14][17]

Protocol:

  • Patient Recruitment: Patients with a confirmed diagnosis of ALD (e.g., adrenomyeloneuropathy) are enrolled. Inclusion criteria often specify age, clinical status, and brain MRI results.[17]

  • Dietary Intervention: Patients are placed on a low-fat diet.

  • Treatment Administration: Patients receive daily doses of Lorenzo's oil, typically administered as glycerol trioleate oil (e.g., ~1.7 g/kg of body weight) and glycerol trithis compound oil (e.g., ~0.3 g/kg of body weight).[14]

  • Monitoring:

    • Biochemical: Plasma is collected at regular intervals (e.g., monthly) to measure VLCFA levels (C24:0, C26:0).

    • Clinical: Neurological function, nerve conduction, and evoked potentials are assessed prospectively over a long-term follow-up period (e.g., 18-48 months).[14]

    • Safety: Platelet counts and other hematological parameters are monitored for potential side effects.[14][18]

  • Imaging: Cerebral and spinal cord MRI scans are performed periodically to track disease progression.[14]

Additional Mechanisms and Cellular Effects

Beyond direct enzyme inhibition, research in animal models suggests other potential effects. In abcd1-deficient mice, treatment with Lorenzo's oil was found to transcriptionally stimulate the hepatic gene expression of peroxisomal enzymes (Dbp, Scp2) and microsomal elongase enzymes (Elovl1, 2, and 3).[19][20] While the stimulation of elongases seems counterintuitive, the authors suggest that the direct inhibitory activity of oleic and erucic acids on the enzymes themselves is the dominant effect, leading to the net decrease in saturated VLCFAs.[19][20] This suggests a complex regulatory interplay that warrants further investigation.

Logical_Relationship cluster_direct Primary Mechanism cluster_indirect Secondary Effects (in vivo) LO Lorenzo's Oil (Oleic & Erucic Acids) Inhibition Mixed Inhibition of ELOVL1 Enzyme Activity LO->Inhibition Direct Effect Transcription Transcriptional Upregulation of Peroxisomal & Elongase Genes LO->Transcription Observed in Mice Outcome Reduced Synthesis of Saturated VLCFAs (C24:0, C26:0) Inhibition->Outcome Dominant Effect Transcription->Outcome Net Effect is Reduction (Inhibition > Upregulation)

Caption: Logical relationship of Lorenzo's oil's primary and secondary effects.

Limitations and Clinical Efficacy

Despite its success in normalizing plasma VLCFA levels, Lorenzo's oil has shown significant limitations in clinical practice.[8] It does not appear to halt or reverse neurological damage in patients who are already symptomatic.[8][14] One major contributing factor may be the poor penetration of erucic acid across the blood-brain barrier or its rapid metabolism within the brain, preventing it from reaching therapeutic concentrations in the central nervous system.[21]

However, some studies suggest a potential preventive benefit in asymptomatic boys with ALD who have not yet developed neurological symptoms.[8] Its use is therefore focused on early intervention.

Conclusion

The primary mechanism of action for Lorenzo's oil, and specifically the role of erucic acid in concert with oleic acid, is the potent mixed-type inhibition of the ELOVL1 enzyme. This action effectively reduces the endogenous synthesis of pathogenic very long-chain fatty acids. While biochemically effective at normalizing plasma VLCFA levels, its clinical utility is constrained by limited efficacy in symptomatic patients, likely due to pharmacokinetic challenges within the central nervous system. The detailed experimental and quantitative data presented herein provide a foundation for future research aimed at developing more effective therapeutic strategies that can overcome these limitations.

References

Erucic Acid: A Versatile Precursor for High-Performance Industrial Lubricants and Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Product Development Professionals

Introduction: Erucic acid (cis-13-docosenoic acid), a long-chain monounsaturated fatty acid predominantly sourced from high-erucic acid rapeseed (HEAR) and crambe oils, is emerging as a pivotal renewable feedstock for the oleochemical industry. Its unique molecular structure, featuring a 22-carbon chain and a single double bond, imparts desirable properties to its derivatives, making them highly suitable for demanding applications as industrial lubricants and surfactants. This technical guide provides a comprehensive overview of the chemical pathways to convert erucic acid into high-value products, detailed experimental protocols, and a compilation of quantitative performance data.

From Erucic Acid to High-Performance Lubricants

Erucic acid's long carbon chain and high viscosity index make it an excellent starting point for the synthesis of a variety of lubricant basestocks and additives. These bio-based lubricants offer advantages in terms of biodegradability, lubricity, and lower volatility compared to their petroleum-based counterparts.[1][2][3] Key derivatives include behenyl alcohol, erucic acid esters, estolides, and erucamide.

Key Chemical Pathways for Lubricant Synthesis

The primary routes to convert erucic acid into lubricants involve modification of its carboxylic acid group and/or its double bond.

Lubricant_Synthesis cluster_hydrogenation Hydrogenation cluster_esterification Esterification / Transesterification cluster_amidation Amidation cluster_oligomerization Oligomerization Erucic_Acid Erucic Acid Behenic_Acid Behenic Acid Erucic_Acid->Behenic_Acid Hydrogenation Erucic_Acid_Esters Erucic Acid Esters (Biolubricant Basestocks) Erucic_Acid->Erucic_Acid_Esters With Alcohol Erucamide Erucamide (Lubricant, Slip Agent) Erucic_Acid->Erucamide With Ammonia/Urea Estolides Estolides (High-Performance Lubricant Basestocks) Erucic_Acid->Estolides Self-condensation Behenyl_Alcohol Behenyl Alcohol (Lubricant, Pour Point Depressant) Behenic_Acid->Behenyl_Alcohol Reduction

Figure 1: Key chemical pathways for the synthesis of lubricants from erucic acid.
Quantitative Data on Erucic Acid-Based Lubricants

The performance of lubricants is dictated by a range of physical and chemical properties. The following tables summarize key quantitative data for various lubricants derived from erucic acid.

Table 1: Physical Properties of Erucamide

PropertyValueReference(s)
Chemical FormulaC₂₂H₄₃NO[4][5]
Molar Mass337.58 g/mol [6]
Melting Point71-85 °C[4][5]
Boiling Point473.86 °C (estimated)[6]
Flash Point~230 °C[6][7]
Density~0.94 g/cm³[6]
Water SolubilityInsoluble[6][7]

Table 2: Performance Properties of Erucic Acid-Derived Estolide Lubricants

PropertyValueReference(s)
Pour Point-15°C to -39°C[8]
Viscosity Index151 - 238[9]
Oxidative Stability (RPVOT)274 - 305 minutes[8]
Evaporative Loss<1%[8]
Wear Scar (4-ball test)0.3 mm (unformulated)[8]

Table 3: Properties of Behenyl Alcohol

PropertyValueReference(s)
Melting Point65-72 °C[10]
Boiling Point375-376 °C[10]
SolubilityInsoluble in water; Soluble in ethanol[10]
FunctionThickener, Stabilizer, Co-emulsifier
Experimental Protocols for Lubricant Synthesis

The hydrogenation of erucic acid saturates the double bond to yield behenic acid, which can be further reduced to behenyl alcohol, a valuable lubricant and pour point depressant.[11][12]

Materials:

  • High-erucic acid oil or isolated erucic acid

  • Nickel-based catalyst (e.g., Ni-Ag/SBA15) or other suitable hydrogenation catalyst

  • Hydrogen gas

  • Solvent (e.g., a high-boiling point hydrocarbon)

  • Filter aid (e.g., celite)

Procedure:

  • The erucic acid or high-erucic acid oil is charged into a high-pressure autoclave reactor.

  • The catalyst is added to the reactor. The catalyst loading is typically in the range of 0.1-1.0% by weight of the fatty acid.

  • The reactor is sealed and purged several times with nitrogen to remove any air, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure, typically ranging from 20 to 100 bar.

  • The mixture is heated to the reaction temperature, generally between 150°C and 250°C, under constant agitation.

  • The reaction is monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • After cooling the reactor to a safe temperature, the excess hydrogen is carefully vented.

  • The reaction mixture is filtered to remove the catalyst. A filter aid may be used to improve filtration efficiency.

  • The resulting behenic acid can be isolated or directly subjected to a second-stage reduction to behenyl alcohol using a suitable catalyst (e.g., copper chromite) at higher temperatures and pressures (typically 250-300°C and 200-300 bar).

Erucamide is a widely used slip agent and lubricant in the plastics industry.[4] It can be synthesized by the reaction of erucic acid with ammonia or urea.

Materials:

  • Erucic acid

  • Urea

  • Catalyst (e.g., a mixture of phosphorus pentoxide and ammonium dihydrogen phosphate)

  • High-temperature reactor with a stirrer and a condenser

Procedure:

  • Erucic acid and urea are charged into the reactor in a molar ratio of approximately 1:1.5 to 1:3.

  • The catalyst is added to the reaction mixture, typically at a concentration of 1-3% by weight of the erucic acid.

  • The reactor is heated to a temperature in the range of 160-200°C with continuous stirring. The reaction is carried out at atmospheric pressure.

  • The reaction progress is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined level.

  • The crude erucamide is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or isopropanol), to obtain a high-purity product.

From Erucic Acid to High-Performance Surfactants

The long hydrophobic chain of erucic acid makes it an ideal building block for various types of surfactants, including anionic, cationic, non-ionic, and zwitterionic surfactants. These surfactants find applications in detergents, emulsifiers, and foaming agents.

Key Chemical Pathways for Surfactant Synthesis

The conversion of erucic acid to surfactants typically involves the introduction of a hydrophilic head group to the molecule.

Surfactant_Synthesis cluster_amidation_surfactant Amidation cluster_reduction_sulfation Reduction & Sulfation cluster_ozonolysis_surfactant Ozonolysis cluster_ionic_liquid Ionic Liquid Synthesis Erucic_Acid Erucic Acid Erucamide_Derivatives Erucamide Derivatives (Non-ionic Surfactants) Erucic_Acid->Erucamide_Derivatives With Amines Erucyl_Alcohol Erucyl Alcohol Erucic_Acid->Erucyl_Alcohol Reduction Brassylic_Acid Brassylic Acid (Dicarboxylic Acid) Erucic_Acid->Brassylic_Acid Ozone Ionic_Liquid_Surfactants Ionic Liquid Surfactants Erucic_Acid->Ionic_Liquid_Surfactants Multi-step Synthesis Sulfated_Erucyl_Alcohol Sulfated Erucyl Alcohol (Anionic Surfactant) Erucyl_Alcohol->Sulfated_Erucyl_Alcohol Sulfating Agent Brassylic_Acid_Derivatives Brassylic Acid Derivatives (Surfactant Precursors) Brassylic_Acid->Brassylic_Acid_Derivatives

Figure 2: Key chemical pathways for the synthesis of surfactants from erucic acid.
Quantitative Data on Erucic Acid-Based Surfactants

The effectiveness of a surfactant is determined by its ability to lower surface tension and form micelles. Key parameters include the critical micelle concentration (CMC) and the surface tension at the CMC.

Table 4: Properties of Ionic Liquid Surfactants Derived from Erucic Acid

SurfactantCMC (mmol/L)Surface Tension at CMC (mN/m)Reference(s)
Benzyltrimethylammonium erucate (ErBTA)0.028Not specified

Note: The search results provided a CMC value for ErBTA but did not specify the corresponding surface tension at that concentration.

Experimental Protocols for Surfactant Synthesis

Brassylic acid, a C13 dicarboxylic acid, is a valuable precursor for the synthesis of polyesters, polyamides, and surfactants. It is produced through the oxidative cleavage of the double bond in erucic acid.[11]

Materials:

  • Erucic acid

  • Ozone (generated from an ozone generator)

  • Solvent (e.g., acetic acid or a mixture of nonane and water)

  • Oxygen

  • Catalyst (optional, e.g., manganese acetate)

Procedure:

  • Erucic acid is dissolved in the chosen solvent in a reaction vessel equipped with a gas inlet tube, a stirrer, and a temperature control system.

  • A stream of ozone-oxygen mixture is bubbled through the solution with vigorous stirring. The reaction is typically carried out at a temperature between 25°C and 75°C.

  • The reaction is highly exothermic and requires careful temperature control.

  • The progress of the reaction can be monitored by the disappearance of the double bond, for example, by using titration with a solution of bromine in carbon tetrachloride.

  • Once the ozonolysis is complete, the resulting ozonide is decomposed. This is typically achieved by oxidative workup, for instance, by heating the reaction mixture in the presence of an oxidizing agent like hydrogen peroxide or by bubbling oxygen through the solution, often in the presence of a catalyst.

  • The products, brassylic acid and pelargonic acid, are then separated and purified, for example, by crystallization or distillation.

Anionic surfactants can be produced by the sulfation of erucyl alcohol, which is obtained from the reduction of erucic acid.

Materials:

  • Erucyl alcohol (can be synthesized from erucic acid as described in Protocol 1)

  • Sulfating agent (e.g., sulfur trioxide, chlorosulfonic acid, or sulfamic acid)

  • Inert solvent (e.g., dichloromethane)

  • Neutralizing agent (e.g., sodium hydroxide, ammonia)

Procedure:

  • Erucyl alcohol is dissolved in an inert solvent in a reactor equipped with a stirrer, a dropping funnel, and a temperature control system. The reaction is typically carried out under anhydrous conditions.

  • The sulfating agent is added dropwise to the alcohol solution while maintaining the temperature between 20°C and 40°C. The reaction is exothermic and requires cooling.

  • After the addition is complete, the reaction mixture is stirred for a period to ensure complete sulfation.

  • The resulting sulfuric acid ester is then neutralized by the dropwise addition of a base solution. The temperature should be kept low during neutralization to prevent hydrolysis of the ester.

  • The final product, the sodium or ammonium salt of erucyl sulfate, is then isolated. This may involve removal of the solvent and any excess reactants.

Conclusion

Erucic acid stands as a highly promising and versatile platform chemical derived from renewable resources. Its conversion into a wide array of high-performance lubricants and surfactants offers a sustainable alternative to petroleum-based products. The synthetic pathways detailed in this guide, along with the provided quantitative data, offer a solid foundation for researchers and drug development professionals to explore and innovate in the field of oleochemicals. Further research into optimizing reaction conditions, exploring novel catalytic systems, and expanding the range of erucic acid-derived molecules will undoubtedly unlock even greater potential for this valuable bio-based building block.

References

An In-depth Technical Guide to Erucic Acid Metabolism in Peroxisomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways, regulatory mechanisms, and experimental methodologies related to the peroxisomal metabolism of erucic acid (C22:1). Peroxisomes are the primary site for the catabolism of very-long-chain fatty acids (VLCFAs), including erucic acid.[1] A defect in this process, often due to mutations in the ABCD1 gene, leads to the accumulation of VLCFAs and is the underlying cause of X-linked adrenoleukodystrophy (X-ALD).[2][3] This document details the core biochemical steps of peroxisomal β-oxidation, its regulation by transcription factors such as PPARα, and its interplay with mitochondrial metabolism.[4][5] Furthermore, it presents key quantitative data in structured tables, provides detailed experimental protocols for core research techniques, and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in the field.

Introduction to Peroxisomal Fatty Acid Oxidation

Peroxisomes are ubiquitous subcellular organelles that perform a variety of metabolic functions, chief among them being the β-oxidation of specific lipid molecules that cannot be processed by mitochondria.[1][6] These substrates include very-long-chain fatty acids (VLCFAs, ≥C22), branched-chain fatty acids, and dicarboxylic acids.[1][7] Unlike mitochondrial β-oxidation, which completely degrades fatty acids to generate ATP, the peroxisomal pathway is primarily a chain-shortening process.[8] It shortens VLCFAs to medium-chain fatty acids, which are then transported to mitochondria for complete oxidation.[9]

Erucic acid (cis-13-docosenoic acid, C22:1), a monounsaturated VLCFA found in rapeseed and mustard oils, is exclusively metabolized within peroxisomes.[5] Its metabolism is of significant interest due to its role in the therapeutic formulation known as "Lorenzo's oil," a mixture of oleic and erucic acids used to normalize VLCFA levels in patients with X-linked adrenoleukodystrophy (X-ALD).[10][11] X-ALD is a severe genetic disorder caused by a faulty ABCD1 transporter, which is responsible for importing VLCFA-CoAs into the peroxisome, leading to their accumulation in tissues and body fluids.[2][3] Understanding the intricacies of erucic acid metabolism is therefore critical for developing and refining therapeutic strategies for X-ALD and other peroxisomal disorders.

The Core Metabolic Pathway of Erucic Acid in Peroxisomes

The breakdown of erucic acid in peroxisomes involves three main stages: activation and transport, β-oxidation cycle, and export of products.

Activation and Transport into the Peroxisome

Before degradation, fatty acids must be activated to their coenzyme A (CoA) derivatives. This is accomplished by very-long-chain acyl-CoA synthetases (VLC-ACS) located in the peroxisomal membrane.[7] The resulting erucoyl-CoA is then transported across the peroxisomal membrane. This transport is mediated by ATP-binding cassette (ABC) transporters of the D subfamily.[12] In humans, ABCD1 (also known as ALDP) is the primary transporter for saturated and monounsaturated VLCFA-CoAs.[3][12] A deficiency in ABCD1 impairs this transport, causing the accumulation of VLCFAs characteristic of X-ALD.[13] ABCD2, a homolog of ABCD1, also participates in VLCFA transport and can partially compensate for ABCD1 deficiency.[3]

The Peroxisomal β-Oxidation Spiral

Once inside the peroxisome, erucoyl-CoA undergoes β-oxidation. This process is a cycle of four enzymatic reactions that progressively shorten the fatty acid chain by two carbons per cycle, releasing one molecule of acetyl-CoA.[14]

  • Oxidation: The first and rate-limiting step is catalyzed by a FAD-dependent Acyl-CoA Oxidase (ACOX1) .[15][16] This enzyme introduces a double bond between the α and β carbons of the acyl-CoA chain. Unlike its mitochondrial counterpart, ACOX1 directly transfers electrons to molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂).[7] The toxic H₂O₂ is then immediately detoxified to water and oxygen by catalase, a highly abundant enzyme within peroxisomes.[9]

  • Hydration and Dehydrogenation: The next two steps are catalyzed by a single bifunctional or multifunctional protein (MFP) . For straight-chain fatty acids like erucic acid, this is typically the L-bifunctional protein (LBP) or D-bifunctional protein (DBP).[17][18] The protein's enoyl-CoA hydratase activity adds a water molecule across the double bond, and its 3-hydroxyacyl-CoA dehydrogenase activity then oxidizes the resulting hydroxyl group, using NAD⁺ as a cofactor to produce NADH.[19]

  • Thiolysis: The final step is catalyzed by 3-ketoacyl-CoA thiolase . This enzyme cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a shortened acyl-CoA chain (now 20 carbons long) that can re-enter the β-oxidation cycle.[18]

This cycle repeats until the acyl-CoA chain is shortened to a medium-chain length (typically C8, octanoyl-CoA).[17]

Export of β-Oxidation Products

The end products of peroxisomal β-oxidation—chain-shortened acyl-CoAs and acetyl-CoA—are exported to the cytosol. They can be transported as CoA esters or converted to carnitine derivatives by carnitine octanoyltransferase (CROT) and carnitine acetyltransferase (CRAT) for subsequent transport to mitochondria for complete oxidation to CO₂ and H₂O.[17]

Peroxisomal_Beta_Oxidation cluster_membrane Peroxisomal Membrane cluster_cytosol Cytosol ABCD1 ABCD1 Transporter ErucoylCoA ErucoylCoA ABCD1->ErucoylCoA ErucicAcid_cyto Erucic Acid ErucoylCoA_cyto Erucoyl-CoA ErucicAcid_cyto->ErucoylCoA_cyto VLC-ACS (ATP, CoA) ErucoylCoA_cyto->ABCD1 ShortenedAcylCoA ShortenedAcylCoA Mitochondria Mitochondria ShortenedAcylCoA->Mitochondria Export for further oxidation AcetylCoA AcetylCoA AcetylCoA->Mitochondria

Regulation of Peroxisomal β-Oxidation

The expression of genes encoding peroxisomal β-oxidation enzymes is primarily regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[4][20] PPARα is a ligand-activated nuclear receptor that acts as a lipid sensor.[4]

  • Activation: When cellular levels of fatty acids (including erucic acid and its metabolites) increase, they bind to and activate PPARα.[4]

  • Heterodimerization and DNA Binding: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[17] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[20]

  • Gene Transcription: Binding of the PPARα/RXR complex to PPREs recruits co-activator proteins, initiating the transcription of genes encoding the key enzymes of β-oxidation, such as ACOX1, L-PBE (L-bifunctional protein), and the ABCD transporters.[17] This mechanism allows the cell to upregulate its capacity to metabolize fatty acids in response to lipid overload.

PPAR_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FattyAcids Fatty Acids (e.g., Erucic Acid) PPARa_inactive PPARα FattyAcids->PPARa_inactive Ligand Binding PPARa_active PPARα PPARa_inactive->PPARa_active Activation & Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation Complex PPARα-RXR Heterodimer PPARa_active->Complex RXR_active->Complex PPRE PPRE Complex->PPRE Binds to TargetGenes Target Genes (ACOX1, MFP, ABCD1, etc.) PPRE->TargetGenes Promotes mRNA mRNA TargetGenes->mRNA Transcription Proteins β-Oxidation Enzymes mRNA->Proteins Translation

Crosstalk with Mitochondrial Metabolism

Peroxisomal and mitochondrial fatty acid oxidation (FAO) are interconnected. While peroxisomes shorten VLCFAs, mitochondria are responsible for the complete oxidation of the resulting medium- and short-chain fatty acids.[1] Recent research has revealed a more complex regulatory crosstalk. The peroxisomal oxidation of erucic acid can actively suppress mitochondrial FAO.[5][21]

This suppression is mediated by two key factors originating from peroxisomal metabolism:[5][22]

  • Increased Cytosolic NADH/NAD⁺ Ratio: The dehydrogenase step in peroxisomal β-oxidation produces NADH. An elevated cytosolic NADH/NAD⁺ ratio inhibits the activity of SIRT1, a NAD⁺-dependent deacetylase.[5]

  • Increased Acetyl-CoA and Malonyl-CoA: Peroxisomal β-oxidation generates acetyl-CoA, which is exported to the cytosol. This increases the substrate pool for acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. The inhibition of SIRT1 further activates ACC.[5] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import.[5][23]

Consequently, high rates of peroxisomal erucic acid metabolism can lead to the accumulation of malonyl-CoA, which in turn blocks mitochondrial FAO, potentially contributing to hepatic steatosis (fatty liver) under conditions of high erucic acid intake.[5][21]

Crosstalk_Metabolism cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion ErucicOx Erucic Acid β-Oxidation NADH_p NADH ErucicOx->NADH_p AcetylCoA_p Acetyl-CoA ErucicOx->AcetylCoA_p SIRT1 SIRT1 NADH_p->SIRT1 Inhibits (via high NADH/NAD+ ratio) AcetylCoA_c Acetyl-CoA AcetylCoA_p->AcetylCoA_c Export ACC Acetyl-CoA Carboxylase (ACC) SIRT1->ACC Inhibits MalonylCoA Malonyl-CoA CPT1 CPT1 MalonylCoA->CPT1 Inhibits AcetylCoA_c->MalonylCoA ACC Mito_FAO Mitochondrial Fatty Acid Oxidation CPT1->Mito_FAO Enables Fatty Acid Entry

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on erucic acid metabolism and its therapeutic application.

Table 1: Kinetic Parameters of Key β-Oxidation Enzymes

This table presents the kinetic parameters for key enzymes in peroxisomal and mitochondrial β-oxidation, comparing palmitoyl-CoA (C16:0) and erucoyl-CoA (C22:1) as substrates. Erucic acid is preferentially metabolized by the peroxisomal system.[5]

EnzymeSubstrateVmax (nmol/min/mg protein)Km (µM)Source
Peroxisomal Acyl-CoA Oxidase (ACOX) Palmitoyl-CoA (C16:0)15.3 ± 2.112.5 ± 1.8[5]
Erucoyl-CoA (C22:1)25.6 ± 3.5 9.8 ± 1.5 [5]
Mitochondrial CPT1 Palmitoyl-CoA (C16:0)1.8 ± 0.325.4 ± 4.1[5]
Erucoyl-CoA (C22:1)0.1 ± 0.02 31.5 ± 5.6 [5]

Data derived from rat liver homogenates. Values are mean ± SD.

Table 2: Effect of Erucic Acid Therapy (Lorenzo's Oil) on Plasma VLCFA in X-ALD Patients

Dietary therapy with oleic and erucic acids effectively reduces plasma levels of hexacosanoic acid (C26:0), the key biomarker for X-ALD.[24][25]

Patient GroupTreatment PeriodMean Plasma C26:0 Concentration (µg/mL)OutcomeSource
Newly Diagnosed ALD Patients (n=12)Before TreatmentElevated (specific values vary)-[24]
4 Weeks on DietNormalized Rapid biochemical correction[24]
4 Months on DietNormalC26:0 composition of plasma lipids normalized[24]
Mildly Affected Patients (n=2)10 and 19 MonthsNormalRemained clinically stable[24][26]
Moderately to Severely Affected Patients (n=6)~12 MonthsNormalDisease progression continued[24][26]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study erucic acid metabolism in peroxisomes.

Isolation of Peroxisomes from Rat Liver by Density Gradient Centrifugation

This protocol is adapted from established methods for isolating highly pure peroxisomes.[27][28][29]

Materials:

  • Homogenization Buffer (HB): 0.25 M sucrose, 10 mM MOPS (pH 7.2), 1 mM EDTA, protease inhibitors.

  • Density Gradient Medium: Iodixanol (e.g., OptiPrep™).

  • Potter-Elvehjem homogenizer, refrigerated centrifuges, and ultracentrifuge with a swinging-bucket rotor.

Procedure:

  • Homogenization: Perfuse rat liver with ice-cold HB to remove blood. Mince the tissue and homogenize in 4 volumes of ice-cold HB using a Potter-Elvehjem homogenizer with a loose-fitting pestle (4-5 strokes at low speed).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant (post-nuclear supernatant, PNS) to a new tube and centrifuge at 3,000 x g for 10 min to pellet heavy mitochondria.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 min to obtain the light mitochondrial (LM) fraction, which is enriched in peroxisomes and light mitochondria.

  • Density Gradient Ultracentrifugation:

    • Prepare a continuous or discontinuous iodixanol gradient (e.g., 15-50%) in ultracentrifuge tubes.

    • Carefully layer the resuspended LM fraction onto the top of the gradient.

    • Centrifuge at 100,000 x g for 1-2 hours at 4°C.

    • Peroxisomes, being dense organelles, will band at a high-density region of the gradient.

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the top or bottom of the gradient.

    • Analyze fractions for marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria) to determine purity.

Peroxisome_Isolation_Workflow start Rat Liver Tissue homogenize Homogenize in Buffer (Potter-Elvehjem) start->homogenize cent1 Centrifuge 1,000 x g, 10 min homogenize->cent1 pellet1 Pellet (Nuclei, Debris) cent1->pellet1 sup1 Supernatant (PNS) cent1->sup1 cent2 Centrifuge 3,000 x g, 10 min sup1->cent2 pellet2 Pellet (Heavy Mitochondria) cent2->pellet2 sup2 Supernatant cent2->sup2 cent3 Centrifuge 20,000 x g, 20 min sup2->cent3 pellet3 Pellet (LM Fraction) (Peroxisomes, Light Mitochondria) cent3->pellet3 sup3 Supernatant (Microsomes, Cytosol) cent3->sup3 resuspend Resuspend LM Fraction pellet3->resuspend gradient Layer on Iodixanol Gradient resuspend->gradient ultracentrifuge Ultracentrifuge 100,000 x g, 1-2 hr gradient->ultracentrifuge collect Collect Fractions ultracentrifuge->collect analyze Analyze Purity (Marker Enzymes) collect->analyze

Assay for Peroxisomal β-Oxidation of [1-¹⁴C]-Erucic Acid

This assay measures the rate of fatty acid chain shortening by quantifying the production of [¹⁴C]-acetyl-CoA.

Materials:

  • Radiolabeled substrate: [1-¹⁴C]-Erucic Acid.

  • Reaction Buffer: 100 mM MOPS (pH 7.2), 10 mM ATP, 1 mM CoA-SH, 1 mM NAD⁺, 0.1 mM FAD, 5 mM MgCl₂.

  • Isolated peroxisomes or cell homogenate.

  • Scintillation fluid and counter.

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and the isolated peroxisomes (approx. 50-100 µg of protein).

  • Start the reaction by adding [1-¹⁴C]-Erucic Acid (final concentration ~20 µM).

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding an acid (e.g., 0.6 M perchloric acid) to precipitate proteins and long-chain fatty acids.

  • Centrifuge to pellet the precipitate. The supernatant contains the acid-soluble products, primarily [¹⁴C]-acetyl-CoA.

  • Measure the radioactivity of an aliquot of the supernatant using a liquid scintillation counter.

  • Calculate the rate of β-oxidation based on the specific activity of the substrate and the amount of protein used.

Quantification of Erucic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the standard method for accurately measuring erucic acid content in biological samples.[30][31]

Materials:

  • Lipid extraction solvents: Chloroform/methanol mixture (e.g., Folch method).[30]

  • Derivatization reagent: Boron trifluoride (BF₃)-methanol or sulfuric acid-methanol.[32]

  • Internal standard (e.g., tridecanoic acid).

  • GC-MS system with a suitable capillary column (e.g., Rt-2560).[30]

Procedure:

  • Lipid Extraction: Homogenize the tissue or cell sample and extract total lipids using a chloroform/methanol/water mixture. The lipids will partition into the lower chloroform phase.

  • Saponification and Derivatization:

    • Evaporate the chloroform and saponify the lipid extract with methanolic NaOH or KOH to release free fatty acids.

    • Convert the free fatty acids to their fatty acid methyl esters (FAMEs) by adding a derivatization agent like BF₃-methanol and heating. FAMEs are volatile and suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • The FAMEs are separated on the capillary column based on their boiling points and polarity.

    • The mass spectrometer detects and identifies the eluted compounds based on their mass-to-charge ratio. Methyl erucate can be identified by its retention time and specific mass spectrum.

  • Quantification:

    • Quantify the amount of methyl this compound by comparing its peak area to that of a known concentration of an internal standard and a calibration curve prepared with an erucic acid standard.[32]

Conclusion

The metabolism of erucic acid is a cornerstone of peroxisomal lipid biochemistry with direct relevance to human health and disease. The peroxisomal β-oxidation pathway provides the exclusive route for its degradation, and its regulation via PPARα highlights a sophisticated cellular response to lipid flux. Furthermore, the intricate crosstalk between peroxisomal and mitochondrial oxidation pathways reveals a complex metabolic network that can influence systemic lipid homeostasis. The methodologies detailed in this guide provide a foundation for researchers to further investigate these processes, with the ultimate goal of advancing our understanding and developing effective therapies for devastating peroxisomal disorders like X-linked adrenoleukodystrophy.

References

Erucate Signaling Pathway Modulation In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucic acid (EA), a monounsaturated omega-9 fatty acid, has garnered significant interest in the scientific community for its diverse biological activities. In vitro studies have revealed its capacity to modulate a variety of cellular signaling pathways, implicating its potential in therapeutic areas ranging from oncology to inflammatory diseases. This technical guide provides an in-depth overview of the core signaling pathways affected by erucic acid, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Signaling Pathways Modulated by Erucic Acid

Erucic acid exerts its effects by influencing several key signaling cascades within the cell. The most well-documented of these are the PI3K/Akt, NF-κB, and PPAR signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Erucic acid has been shown to activate this pathway, particularly in neuronal cells. This activation involves the phosphorylation of key downstream targets, including Akt itself.

  • Mechanism of Action: Erucic acid administration has been observed to increase the phosphorylation levels of PI3K, Protein Kinase C zeta (PKCζ), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB), in addition to Akt. This suggests that erucic acid may promote cell survival and growth through the activation of this pro-survival pathway.

PI3K_Akt_Pathway EA Erucic Acid PI3K PI3K EA->PI3K Activates PKCzeta PKCζ PI3K->PKCzeta Akt Akt PI3K->Akt Phosphorylates ERK ERK PKCzeta->ERK Survival Cell Survival & Proliferation Akt->Survival CREB CREB ERK->CREB CREB->Survival

Erucic acid-mediated activation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In vitro studies have demonstrated that erucic acid can inactivate the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory mediators.

  • Mechanism of Action: Erucic acid has been shown to inhibit the NF-κB and p38 MAPK signaling pathways. This inactivation leads to a decrease in the transcriptional activity of interferon-stimulated gene factor 3 (ISGF3), resulting in a diminished pro-inflammatory response.[1]

NFkB_Pathway EA Erucic Acid NFkB NF-κB Pathway EA->NFkB Inhibits p38 p38 MAPK Pathway EA->p38 Inhibits Stimuli Inflammatory Stimuli Stimuli->NFkB Stimuli->p38 Inflammation Pro-inflammatory Mediators NFkB->Inflammation p38->Inflammation

Inhibitory effect of erucic acid on the NF-κB signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. Erucic acid has been identified as a ligand for both PPARγ and PPARδ.

  • Mechanism of Action: By binding to and activating PPARγ, erucic acid can promote the expression of genes such as FABP4 and CD36, which are involved in fatty acid uptake and lipid droplet formation.[2] As a PPARδ ligand, erucic acid may play a role in oligodendroglial regeneration and myelination.[3]

PPAR_Pathway EA Erucic Acid PPARg PPARγ EA->PPARg Activates PPARd PPARδ EA->PPARd Activates Gene_Expression_g Gene Expression (FABP4, CD36) PPARg->Gene_Expression_g Gene_Expression_d Gene Expression (Myelination) PPARd->Gene_Expression_d Lipid_Metabolism Lipid Metabolism Gene_Expression_g->Lipid_Metabolism Myelination Oligodendrocyte Function Gene_Expression_d->Myelination

Erucic acid as a ligand for PPARγ and PPARδ signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on erucic acid's effects.

Parameter Value Cell Line/System Reference
IC50 (Thrombin Inhibition)5 µMIn vitro enzyme assay[1]
IC50 (Neutrophil Elastase Inhibition)0.5 µMIn vitro enzyme assay[1]
IC50 (Influenza A Virus Inhibition)0.49–1.24 mMVarious influenza A strains[1]
NF-κB InhibitionEffective at concentrations leading to IC50 values of 95.8–570.9 nM for NF-κB reporter activity with amino derivatives.HEK293T cells[4]
Cellular Effect Concentration Cell Line Observed Effect Reference
Inhibition of Colony Formation100 µMHuman glioma C6 cells53% inhibition
Inhibition of Colony Formation100 µMCRL11372 osteoblasts25.18% inhibition
CytotoxicityUp to 100 µMMCF-7, MDA-MB-231, HBL-100 breast cancer cellsNo impact on viability
NO Production InhibitionIC50 of 69.4 µM (for genistein, as a reference for NF-κB inhibition)RAW 264.7 macrophagesSignificant reduction[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

    • Treat cells with various concentrations of erucic acid (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-4 cluster_3 Analysis A Seed Cells in 96-well Plate B Treat with Erucic Acid A->B C Add MTT Solution B->C D Incubate (4h) C->D E Add DMSO D->E F Measure Absorbance (570 nm) E->F

Workflow for the MTT cell viability assay.
Western Blot Analysis of Akt Phosphorylation

This technique is used to detect and quantify the phosphorylation status of Akt.

  • Procedure:

    • Culture cells to 70-80% confluency and treat with erucic acid at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.

Western_Blot_Workflow A Cell Treatment with Erucic Acid B Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking D->E F Primary Antibody Incubation (p-Akt, Total Akt) E->F G Secondary Antibody Incubation F->G H Signal Detection (ECL) G->H I Data Analysis H->I

Workflow for Western blot analysis of Akt phosphorylation.
NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Procedure:

    • Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate.

    • Pre-treat the cells with different concentrations of erucic acid for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6 hours.

    • Lyse the cells and add luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Luciferase_Assay_Workflow A Seed NF-κB Reporter Cells B Pre-treat with Erucic Acid A->B C Stimulate with TNF-α B->C D Cell Lysis C->D E Add Luciferase Reagent D->E F Measure Luminescence E->F G Data Analysis F->G

Workflow for the NF-κB luciferase reporter assay.
PPARγ Ligand Binding Assay

This assay determines the ability of erucic acid to bind to the PPARγ ligand-binding domain (LBD).

  • Procedure:

    • Utilize a commercially available PPARγ ligand screening assay kit.

    • Immobilize the PPARγ LBD on a plate.

    • Add a fluorescently labeled PPARγ ligand and various concentrations of erucic acid.

    • Incubate to allow for competitive binding.

    • Wash away unbound ligands.

    • Measure the fluorescence to determine the displacement of the labeled ligand by erucic acid.

    • Calculate the binding affinity (e.g., IC50 or Kd).

PPAR_Binding_Assay_Workflow A Immobilize PPARγ LBD B Add Fluorescent Ligand & Erucic Acid A->B C Incubate (Competitive Binding) B->C D Wash C->D E Measure Fluorescence D->E F Calculate Binding Affinity E->F

Workflow for a competitive PPARγ ligand binding assay.

Conclusion

Erucic acid demonstrates a multifaceted ability to modulate key cellular signaling pathways in vitro. Its activation of the pro-survival PI3K/Akt pathway, inhibition of the pro-inflammatory NF-κB pathway, and interaction with the metabolic regulators PPARγ and PPARδ highlight its potential as a lead compound for further investigation in various disease models. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of erucic acid and its derivatives. Future in vitro and in vivo studies are warranted to fully understand the context-dependent effects and the translational relevance of these findings.

References

An In-depth Technical Guide on the Effect of Erucate on Cell Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cell membrane, a fluid mosaic of lipids and proteins, is critical for cellular function, signaling, and homeostasis. Membrane fluidity, a key biophysical property, is largely determined by its lipid composition. Erucic acid (22:1n-9), a very-long-chain monounsaturated fatty acid, has been a subject of intense research due to its significant effects on the fatty acid profile of cellular membranes and, consequently, their fluidity. This technical guide provides a comprehensive overview of the mechanisms by which erucate influences cell membrane fluidity, summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying biochemical pathways. The primary focus is on this compound's incorporation into membrane phospholipids, its impact on mitochondrial and other cellular membranes, and its therapeutic application in disorders like X-linked adrenoleukodystrophy (X-ALD).

Introduction to this compound and Membrane Fluidity

Erucic acid is a 22-carbon monounsaturated omega-9 fatty acid naturally found in high concentrations in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[1] Its chemical structure, featuring a long acyl chain with a single cis double bond, imparts unique properties that influence its biological role.[1][2]

Cell membrane fluidity refers to the viscosity of the lipid bilayer and the freedom of movement of its components, including phospholipids and embedded proteins.[3] This property is crucial for processes such as signal transduction, ion transport, and membrane fusion. Fluidity is influenced by temperature, cholesterol content, and the saturation and length of fatty acid chains within the membrane's phospholipids.[2] Unsaturated fatty acids, particularly those with cis double bonds, introduce "kinks" into the acyl chains, which prevents tight packing and thereby increases membrane fluidity.[2]

The study of this compound's effect on membrane fluidity is particularly relevant in the context of X-linked adrenoleukodystrophy (X-ALD), a genetic disorder characterized by the accumulation of saturated very-long-chain fatty acids (VLCFAs)[4][5]. This accumulation leads to decreased membrane fluidity and severe neurological and adrenal dysfunction.[5] Lorenzo's oil, a therapeutic mixture of oleic acid and erucic acid, is used to counteract this effect.[6][7][8]

Core Mechanisms of Action

This compound modulates membrane fluidity through several interconnected mechanisms, from its direct incorporation into the lipid bilayer to its influence on complex metabolic pathways.

Incorporation into Membrane Phospholipids

Upon cellular uptake, erucic acid is activated to its coenzyme A (CoA) derivative, erucoyl-CoA. This activated form serves as a substrate for acyltransferases that incorporate it into various phospholipid classes within the cell's membranes. Studies have demonstrated the significant incorporation of erucic acid (22:1) into key phospholipids of both plasma and organellar membranes.

  • Mitochondrial Membranes: Erucic acid shows a particular affinity for cardiolipin, a unique phospholipid located almost exclusively in the inner mitochondrial membrane.[9][10][11] Its incorporation into cardiolipin can displace other fatty acids, such as linoleic acid, which may alter mitochondrial membrane structure and function.[10]

  • Other Cellular Membranes: Erucic acid is also integrated into phosphatidylcholine (PC), phosphatidylethanolamine (PE), and sphingomyelin in various tissues, including the heart, liver, and platelets.[9][11][12] The presence of the long, monounsaturated erucoyl chain disrupts the ordered packing of saturated fatty acids, leading to an overall increase in membrane fluidity.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

One of the most well-characterized mechanisms of this compound, particularly in the context of Lorenzo's oil, is its ability to competitively inhibit the synthesis of saturated VLCFAs (e.g., C24:0 and C26:0).[7]

  • Target Enzyme: Erucic acid, along with oleic acid, acts as a competitive inhibitor of ELOVL1, the primary elongase enzyme responsible for the synthesis of saturated and monounsaturated VLCFAs.[13][14]

  • Metabolic Consequence: By inhibiting ELOVL1, erucic acid reduces the cellular pool of saturated VLCFAs that would otherwise be incorporated into membranes.[12][13] This is critical in X-ALD, where the inability to degrade VLCFAs leads to their toxic accumulation and a subsequent decrease in membrane fluidity.[4][5] The reduction of these rigidity-inducing fatty acids, combined with the incorporation of monounsaturated erucic acid, synergistically helps to restore membrane fluidity.

The pathway below illustrates this inhibitory action.

G cluster_pathway VLCFA Synthesis Pathway cluster_inhibition Inhibition by Lorenzo's Oil cluster_consequence Membrane Impact in X-ALD MalonylCoA Malonyl-CoA ELOVL1 ELOVL1 Enzyme MalonylCoA->ELOVL1 AcylCoA Long-Chain Acyl-CoA (e.g., C22:0) AcylCoA->ELOVL1 VLCFA Saturated VLCFA (e.g., C24:0, C26:0) ELOVL1->VLCFA VLCFA_Accumulation VLCFA Accumulation in Membranes VLCFA->VLCFA_Accumulation This compound Erucic Acid (from Lorenzo's Oil) Inhibition This compound->Inhibition Restored_Fluidity Restored Membrane Fluidity This compound->Restored_Fluidity Inhibition->ELOVL1 Decreased_Fluidity Decreased Membrane Fluidity VLCFA_Accumulation->Decreased_Fluidity

Caption: Inhibition of VLCFA synthesis by erucic acid.

Quantitative Data on this compound's Effects

The impact of this compound on membrane composition and fluidity has been quantified in various studies. The following tables summarize key findings.

Table 1: this compound Incorporation into Cellular Phospholipids
Cell/Tissue TypePhospholipid ClassErucic Acid (22:1) Content (%)Key Associated ChangeReference
Rat Heart MitochondriaCardiolipin5.6%-[9][11]
Rat Heart MitochondriaCardiolipin12.0%Corresponding decrease in linoleic acid.[10]
Rat HeartSphingomyelin10.5%Increase in 24:1, decrease in 22:0 & 24:0.[11]
ALD Patient PlasmaSphingomyelinNormalized levelsReduction in C26:0 levels.[12]
ALD Patient PlasmaPhosphatidylcholineNormalized levelsReduction in C26:0 levels.[12]
Table 2: Effect of this compound on Membrane Biophysical Properties
System StudiedParameter MeasuredTreatmentResultReference
Platelets (from ALD patients)Membrane AnisotropyLorenzo's Oil (Erucic acid-rich)Significantly decreased anisotropy.[6]
Erythrocytes (from X-ALD patients)Membrane Microviscosity(Untreated state)Increased microviscosity.[5]
Erythrocytes (from male rats)(Na+, K+)-ATPase ActivityHigh Erucic Acid Mustard OilSignificant increase (+20%).[15]

Note: A decrease in membrane anisotropy is inversely related to fluidity, indicating an increase in membrane fluidity.[6]

Experimental Protocols

Investigating the effects of this compound on membrane fluidity requires specialized biophysical and biochemical techniques. Detailed protocols for key experiments are provided below.

Protocol 1: Measurement of Membrane Fluidity by Fluorescence Anisotropy

This method assesses the rotational mobility of a fluorescent probe embedded in the membrane, which is sensitive to the viscosity (fluidity) of its environment.[16]

Objective: To quantify changes in membrane fluidity in isolated membranes (e.g., mitochondria, erythrocyte ghosts) or liposomes following treatment with this compound.

Materials:

  • Isolated membranes or prepared liposomes

  • Fluorescent probe: 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (2 mM in tetrahydrofuran)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer with polarization filters

  • Microplate reader with fluorescence polarization capabilities (optional)

Procedure:

  • Membrane Preparation: Isolate membranes of interest (e.g., mitochondria) from control and this compound-treated cells/tissues using standard differential centrifugation protocols. Resuspend the final membrane pellet in PBS to a protein concentration of ~0.1-0.2 mg/mL.

  • Probe Labeling: Add the DPH stock solution to rapidly stirring PBS to create a 2 µM working solution. To 2 mL of the membrane suspension, add 2 µL of the DPH working solution (final DPH concentration: 2 nM).

  • Incubation: Incubate the mixture in the dark at 37°C for 30-60 minutes to allow the probe to partition into the lipid bilayer.

  • Measurement:

    • Set the spectrofluorometer excitation wavelength to 355 nm and the emission wavelength to 430 nm.[16]

    • Measure the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the polarized excitation light. A G-factor (correction for instrumental bias) should be determined and applied.

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:

    • r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

  • Interpretation: A higher anisotropy value (r) corresponds to more restricted probe motion and thus lower membrane fluidity. A decrease in 'r' after this compound treatment indicates an increase in fluidity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Membranes (e.g., Mitochondria) C Label Membranes with DPH Probe A->C B Prepare DPH Fluorescent Probe B->C D Incubate (37°C, dark) C->D E Measure Fluorescence (Parallel & Perpendicular) D->E F Calculate Anisotropy (r) E->F G Compare Control vs. This compound-Treated F->G

Caption: Workflow for measuring membrane fluidity via fluorescence anisotropy.
Protocol 2: Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction of lipids from a biological sample, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis to determine the relative abundance of each fatty acid, including erucic acid.

Objective: To quantify the incorporation of erucic acid and the resulting changes in the fatty acid profile of specific phospholipid classes.

Materials:

  • Cell or tissue samples

  • Chloroform, Methanol, 0.9% NaCl (for Folch extraction)[17]

  • Thin-Layer Chromatography (TLC) plates and developing solvents

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column.

Procedure:

  • Lipid Extraction:

    • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol (Folch method).

    • Add 0.2 volumes of 0.9% NaCl to induce phase separation.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Phospholipid Separation:

    • Redissolve the lipid extract in a small volume of chloroform.

    • Spot the extract onto a silica TLC plate and develop it using a solvent system designed to separate phospholipid classes (e.g., chloroform:methanol:acetic acid:water).

    • Identify the bands corresponding to PC, PE, cardiolipin, etc., by co-spotting with standards. Scrape the desired bands from the plate.

  • Transesterification to FAMEs:

    • To the scraped silica containing the phospholipid of interest, add 1 mL of 14% BF3-methanol.

    • Heat at 100°C for 30 minutes in a sealed tube.

    • Cool the tube, add 1 mL of water and 2 mL of hexane, and vortex vigorously.

    • Centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Dry the hexane extract with anhydrous sodium sulfate.

    • Inject an aliquot into the GC-MS system.

    • Run a temperature program to separate the FAMEs based on their chain length and degree of saturation.

    • Identify individual FAMEs by comparing their retention times and mass spectra to known standards.

  • Quantification: Calculate the relative percentage of each fatty acid by integrating the area under its corresponding peak in the chromatogram.

Conclusion and Future Directions

This compound exerts a significant and complex influence on cell membrane fluidity. Its primary mechanisms involve direct incorporation into membrane phospholipids, where its cis-monounsaturated structure disrupts acyl chain packing, and the competitive inhibition of VLCFA synthesis, which is therapeutically exploited in X-ALD.[6][13] The preferential incorporation of this compound into mitochondrial cardiolipin suggests a specific role in modulating mitochondrial membrane dynamics and function, a topic that warrants further investigation.[10][11]

For drug development professionals, understanding these mechanisms is crucial for designing therapies that target membrane-related pathologies. The protocols outlined here provide a robust framework for quantifying the effects of this compound and other lipid-modifying compounds. Future research should focus on elucidating the downstream consequences of this compound-induced changes in fluidity on specific signaling pathways and membrane protein function, further clarifying its role in both health and disease.

References

Topic: Investigating Erucate as a Potential Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Erucic acid (cis-13-docosenoic acid), a monounsaturated omega-9 fatty acid, has emerged from a compound of toxicological concern to a molecule of interest in the study of metabolic diseases.[1][2] Historically associated with myocardial lipidosis in animal studies, its role in human metabolism is now understood to be more complex.[2][3][4] Erucic acid is a key component of Lorenzo's Oil, used in the management of X-linked adrenoleukodystrophy (ALD), a peroxisomal disorder.[5][6][7] This has prompted further investigation into its interaction with fatty acid metabolism. This guide explores the biochemistry of erucic acid, its association with various metabolic conditions, its potential as a biomarker, and the analytical protocols required for its accurate quantification.

Biochemistry and Metabolism of Erucic Acid

Erucic acid is a very long-chain fatty acid (VLCFA) predominantly found in the oils of the Brassicaceae family, such as rapeseed and mustard.[1][4] Its metabolism in humans is distinct from shorter-chain fatty acids.

2.1 Biosynthesis and Elongation Erucic acid is not synthesized de novo in humans and is obtained from dietary sources. In plants, it is produced through the elongation of oleic acid (18:1ω9).[1][8] This process involves a fatty acid elongase (FAE) enzyme complex that adds two-carbon units derived from malonyl-CoA.[8][9]

2.2 Catabolism: The Role of Peroxisomes Due to its chain length, erucic acid is poorly oxidized by the mitochondrial β-oxidation system.[10] Instead, it is primarily metabolized in peroxisomes.[11][12] Peroxisomal β-oxidation shortens the VLCFA chain, producing acetyl-CoA, NADH, and shorter-chain fatty acids that can then be transported to mitochondria for complete oxidation.[10][11][13] This reliance on peroxisomal pathways is central to its role in both therapeutic applications and pathophysiology.

Association with Metabolic Diseases

Alterations in erucic acid levels and metabolism are linked to several metabolic disorders.

3.1 Peroxisomal Disorders In genetic disorders of peroxisome biogenesis, such as Zellweger syndrome and X-linked adrenoleukodystrophy (ALD), the inability to metabolize VLCFAs leads to their accumulation.[12][14] This accumulation is a key pathological feature, causing severe neurological damage.[12] Lorenzo's oil, a 4:1 mixture of oleic and erucic acids, works by competitively inhibiting the enzyme that elongates fatty acids, thereby reducing the endogenous production of the toxic saturated VLCFAs.[5][6][7] The resistance of patient-derived cells to erucic acid's toxicity has been used as a selectable marker to identify cells with restored peroxisomal activity.[14]

3.2 Hepatic Steatosis (Fatty Liver Disease) High dietary intake of erucic acid has been shown to cause hepatic steatosis in animal models.[11][13][15] The proposed mechanism involves the peroxisomal oxidation of erucic acid, which generates an excess of free acetate and increases the cytosolic NADH/NAD+ ratio.[11][13] This metabolic shift activates acetyl-CoA carboxylase, leading to the formation of malonyl-CoA. Malonyl-CoA, in turn, inhibits mitochondrial carnitine palmitoyltransferase 1 (CPT1), a key enzyme for mitochondrial fatty acid import and oxidation.[11][16] This suppression of mitochondrial β-oxidation promotes lipid accumulation in the liver.[13][16]

3.3 Insulin Resistance and Type 2 Diabetes Recent studies suggest a link between erucic acid and insulin sensitivity. Erucic acid has been identified as a suppressor of peroxisome proliferator-activated receptor-gamma (PPARγ) transcriptional activity.[17][18] While PPARγ activation is a target for some anti-diabetic drugs, moderate inhibition may improve insulin resistance. In obese/diabetic KK-Ay mice, a diet rich in erucic acid from yellow mustard oil was found to decrease surrogate indexes for insulin resistance and reduce macrophage infiltration into adipose tissue.[17][19]

3.4 Obesity and Cardiovascular Health The role of erucic acid in cardiovascular health remains debated. While early rat studies linked high doses to myocardial lipidosis, these effects have not been confirmed in humans and were often reversible.[2][3][4] More recently, studies in adolescents with obesity have shown higher circulating levels of erucic acid, which were negatively correlated with HDL-cholesterol levels, suggesting a potential link to pro-atherogenic lipid profiles.[20]

Erucate as a Potential Biomarker

The distinct metabolic pathways of erucic acid and its association with specific disease states make it a candidate biomarker.

4.1 Quantitative Data The concentration of erucic acid in blood can reflect dietary intake, underlying genetic conditions, or metabolic dysregulation. The table below summarizes reported concentrations in various states.

ConditionBiospecimenConcentration (µM)Subject GroupReference
Adrenomyeloneuropathy Blood150.0 (Range: 125.0-160.0)Adult (>18 years)
Isovaleric acidemia Blood3.4 ± 2.2Adult (>18 years)
Obesity SerumHigher than control groupAdolescents[20]
Normal/Healthy BloodNot explicitly quantified, but implied to be lower than in pathological states.Adult (>18 years)

4.2 Interpretation

  • Elevated Levels: High levels of erucic acid can be indicative of a diet rich in rapeseed or mustard oil. In the absence of high dietary intake, elevated levels could point towards impaired peroxisomal function, as seen in ALD.[12] The correlation with low HDL in obesity also suggests it could be a marker of dyslipidemia.[20]

  • Low Levels: While less studied, abnormally low levels might reflect specific dietary patterns or other metabolic alterations.

Experimental Protocols

Accurate quantification of erucic acid is critical for its investigation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard method.[21][22][23]

5.1 Sample Preparation: Lipid Extraction and Derivatization This protocol outlines a general procedure for preparing fatty acid methyl esters (FAMEs) from plasma or serum for GC-MS analysis.[21][24][25]

  • Internal Standard Addition: To a 100 µL plasma/serum sample, add a known amount of an appropriate internal standard (e.g., deuterated erucic acid or a non-endogenous fatty acid like heptadecanoic acid).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Saponification:

    • Evaporate the solvent from the collected lipid extract under a stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic NaOH.

    • Heat the sample at 100°C for 10 minutes to cleave fatty acids from their glycerol backbone.

  • Derivatization (Methylation):

    • Cool the sample to room temperature.

    • Add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Heat at 100°C for 5 minutes to convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs).

  • FAME Extraction:

    • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

5.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis This section provides typical instrument parameters for the quantification of erucic acid methyl ester.[21][26]

  • Gas Chromatograph: Agilent GC or equivalent.

  • Mass Spectrometer: Agilent MS or equivalent with an Electron Ionization (EI) source.

  • Column: A polar capillary column suitable for FAME separation (e.g., DB-WAX or Rt-2560, 100 m x 0.25 mm id, 0.25 µm film thickness).[23][26]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 160°C.

    • Ramp 2: 2°C/min to 210°C.

    • Ramp 3: 1°C/min to 240°C, hold for 2 minutes.[21]

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 290°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan (m/z 40-550) for profiling.[21]

  • Quantification: The concentration of erucic acid is determined by comparing the peak area ratio of its methyl ester to the internal standard against a calibration curve prepared with known concentrations of an erucic acid standard.[26]

Visualizing Key Pathways and Workflows

The following diagrams illustrate the central mechanisms and protocols discussed in this guide.

experimental_workflow sample Biological Sample (Plasma, Serum, Tissue) is_add Addition of Internal Standard sample->is_add extraction Lipid Extraction (e.g., Folch Method) is_add->extraction sapon Saponification (Methanolic NaOH) extraction->sapon deriv Derivatization to FAMEs (BF3-Methanol) sapon->deriv gcms GC-MS Analysis deriv->gcms data Data Processing & Quantification gcms->data result This compound Concentration data->result

Caption: Experimental workflow for this compound quantification by GC-MS.

peroxisomal_oxidation cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion erucate_p Erucic Acid (C22:1) beta_ox_p Peroxisomal β-Oxidation erucate_p->beta_ox_p acetate Acetate beta_ox_p->acetate nadh_p NADH beta_ox_p->nadh_p acetyl_coa Acetyl-CoA acetate->acetyl_coa Synthesis acc Acetyl-CoA Carboxylase (ACC) nadh_p->acc Activation via SIRT1 suppression acetyl_coa->acc malonyl_coa Malonyl-CoA acc->malonyl_coa cpt1 CPT1 malonyl_coa->cpt1 Inhibition beta_ox_m Mitochondrial β-Oxidation cpt1->beta_ox_m ffa Other Fatty Acids ffa->cpt1

Caption: this compound metabolism's impact on mitochondrial fatty acid oxidation.

ppar_gamma_pathway cluster_effects This compound Erucic Acid pparg PPARγ Transcriptional Activity This compound->pparg Suppresses adipocyte Adipocyte Differentiation pparg->adipocyte Promotes osteoblast Osteoblast Differentiation pparg->osteoblast Inhibits insulin Improved Insulin Sensitivity adipocyte->insulin pparg_out1->adipocyte Decreased pparg_out2->osteoblast Increased

Caption: Erucic acid's inhibitory effect on the PPARγ pathway.

Conclusion and Future Directions

Erucic acid stands at a crossroads of toxicology and therapeutic potential. Its role as a biomarker is promising but requires further validation. While its link to peroxisomal disorders is well-established, its utility in diagnosing or monitoring more common metabolic diseases like NAFLD, obesity, and type 2 diabetes is an active area of research.

Future research should focus on:

  • Establishing Normative Ranges: Large-scale population studies are needed to define normal circulating erucic acid concentrations across different age groups, sexes, and dietary habits.

  • Longitudinal Studies: Tracking erucic acid levels over time in patients with metabolic diseases will help establish its prognostic value.

  • Mechanism Elucidation: Further investigation into the molecular mechanisms, such as its interaction with PPARγ and other nuclear receptors, will clarify its role in metabolic regulation.

  • Standardization of Methods: Harmonizing analytical protocols for erucic acid quantification will be crucial for comparing data across different research laboratories.

By addressing these areas, the scientific community can fully elucidate the potential of erucic acid as a valuable biomarker in the complex landscape of metabolic diseases.

References

Erucic acid biosynthesis and genetic regulation in oilseed crops

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis and Genetic Regulation of Erucic Acid in Oilseed Crops

Introduction

Erucic acid (C22:1, ω-9) is a very-long-chain monounsaturated fatty acid with significant industrial applications due to its unique chemical properties.[1][2] It is a key component in the production of lubricants, polymers, surfactants, and pharmaceuticals. In the context of drug development, erucic acid derivatives are being explored for various therapeutic applications. Conversely, for edible oils, low levels of erucic acid are desirable due to potential health concerns.[2][3] This guide provides a comprehensive technical overview of the biosynthesis of erucic acid in oilseed crops, the intricate genetic regulatory networks that control its production, and the experimental methodologies employed in its study.

1. Erucic Acid Biosynthesis Pathway

The synthesis of erucic acid in oilseed crops, primarily members of the Brassicaceae family, is a multi-step enzymatic process that occurs in the endoplasmic reticulum (ER) of developing seeds.[4][5] The pathway elongates oleic acid (C18:1), which is synthesized de novo in the plastids.[6]

The core of erucic acid biosynthesis is the fatty acid elongation (FAE) complex, which consists of four key enzymes that sequentially add two-carbon units from malonyl-CoA to the growing acyl-CoA chain.[7][8] The four reactions in each elongation cycle are:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and determines the substrate specificity for elongation.[1][7] The Fatty Acid Elongase 1 (FAE1) gene encodes the KCS enzyme responsible for the initial elongation of oleic acid.[4][7][9]

  • Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).[7]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.[7]

  • Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) completes the elongation cycle.[7]

This two-carbon elongation cycle is repeated to convert oleic acid (C18:1) first to eicosenoic acid (C20:1) and then to erucic acid (C22:1).[4] The newly synthesized erucic acid is then incorporated into triacylglycerols (TAGs) for storage in oil bodies.[1] This process is facilitated by enzymes such as lysophosphatidic acid acyltransferase (LPAAT) and diacylglycerol acyltransferase (DGAT).[1][4]

Erucic_Acid_Biosynthesis cluster_FAE Fatty Acid Elongase (FAE) Complex Plastid Plastid AcetylCoA Acetyl-CoA ER Endoplasmic Reticulum (ER) OleoylCoA Oleoyl-CoA (18:1) AcetylCoA->OleoylCoA de novo synthesis in plastid, export to ER MalonylCoA Malonyl-CoA KCS KCS (FAE1) MalonylCoA->KCS + 2C OleoylCoA->KCS EicosenoylCoA Eicosenoyl-CoA (20:1) EicosenoylCoA->KCS ErucylCoA Erucyl-CoA (22:1) TAG Triacylglycerol (TAG) (Storage) ErucylCoA->TAG LPAAT, DGAT etc. KCR KCR KCS->KCR Elongation Cycle 1 HCD HCD KCR->HCD Elongation Cycle 1 ECR ECR HCD->ECR Elongation Cycle 1 ECR->EicosenoylCoA ECR->ErucylCoA Elongation Cycle 2

Caption: Simplified pathway of erucic acid biosynthesis in oilseed crops.

2. Genetic Regulation of Erucic Acid Biosynthesis

The level of erucic acid in oilseeds is primarily controlled by the expression of genes encoding the enzymes of the FAE complex, with the FAE1 gene playing a central role.[4][8]

  • Key Genes:

    • FAE1 (Fatty Acid Elongase 1) : This gene, encoding KCS, is the principal determinant of erucic acid content.[7][10] In amphidiploid species like Brassica napus, there are typically two functional copies of FAE1, located on the A and C genomes.[1][11] Mutations in FAE1, such as deletions or single nucleotide polymorphisms (SNPs), can lead to non-functional enzymes and a low or zero erucic acid phenotype.[10][12]

    • FAD2 (Fatty Acid Desaturase 2) : This gene encodes an enzyme that converts oleic acid to linoleic acid, thus competing with the FAE pathway for the same substrate.[7][13] Downregulation of FAD2 can increase the pool of oleic acid available for elongation, potentially leading to higher erucic acid levels.[7]

    • LPAAT (Lysophosphatidic Acid Acyltransferase) : The specificity of this enzyme influences the incorporation of erucic acid into the sn-2 position of the glycerol backbone of TAGs.[4] The theoretical maximum erucic acid content in TAGs is 66.7%, and overcoming this limit may require engineering LPAAT with a preference for erucoyl-CoA.[4]

  • Transcriptional Regulation: The biosynthesis of fatty acids, including erucic acid, is under the control of a network of transcription factors. Key regulators include WRINKLED1 (WRI1), LEAFY COTYLEDON1 (LEC1), and FUSCA3 (FUS3), which are master regulators of seed oil accumulation.[14] These transcription factors can influence the expression of FAE1 and other genes in the pathway, thereby modulating the final erucic acid content.

3. Quantitative Data on Erucic Acid Content

The erucic acid content varies significantly among different oilseed crops and even between cultivars of the same species. Genetic modifications have been successfully employed to both increase and decrease erucic acid levels for different applications.

Table 1: Erucic Acid Content in Various Oilseed Species

SpeciesCommon NameTypical Erucic Acid Content (%)Reference
Brassica napus (HEAR)High Erucic Acid Rapeseed45 - 55[4]
Brassica napus (Canola)Canola / Low Erucic Acid Rapeseed< 2[3]
Brassica carinataEthiopian Mustard~41[1]
Brassica junceaIndian Mustard24 - 38[15]
Brassica rapaField Mustard25 - 48[15]
Crambe abyssinicaCrambe55 - 60[1]

Table 2: Impact of Genetic Engineering on Erucic Acid Content in Brassica Species

Genetic ModificationSpeciesChange in Erucic Acid ContentReference
Overexpression of FAE1 from C. abyssinicaB. carinataIncreased from 35.5% to 51.9%[1]
Overexpression of FAE1B. junceaIncreased from 36% to up to 49%[9]
Antisense downregulation of FAE1B. junceaDecreased from 36% to as low as 5%[9]
CRISPR/Cas9 knockout of BnaFAE1 (A&C genomes)B. napusReduced to nearly zero[8]
Expression of AtFAE1B. napusIncreased from 43.9% to 60.2%[13]

4. Experimental Protocols

4.1. Quantification of Erucic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for determining the fatty acid profile, including erucic acid content, in oilseeds.

  • Lipid Extraction:

    • Homogenize 100 mg of ground seed tissue.

    • Extract total lipids using a solvent mixture, such as hexane-isopropanol or chloroform-methanol (Folch method).[16][17] Soxhlet extraction with hexane is also a robust method.[17]

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Transesterification (FAME Preparation):

    • Resuspend the lipid extract in a solution of 0.5 M sodium hydroxide in methanol.

    • Incubate at 60°C for 10 minutes to saponify the lipids.

    • Add boron trifluoride (BF3)-methanol reagent and incubate at 60°C for another 10 minutes to methylate the free fatty acids into fatty acid methyl esters (FAMEs).[18]

    • Stop the reaction by adding water and extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Inject an aliquot of the FAME-containing hexane phase into a GC-MS system.[19]

    • Use a suitable capillary column (e.g., DB-WAX) for the separation of FAMEs.[18]

    • Employ a temperature gradient program to effectively separate different FAMEs.[18]

    • Identify individual FAMEs based on their retention times and mass spectra compared to known standards.

    • Quantify the relative amount of each fatty acid by integrating the peak areas from the chromatogram.

GCMS_Workflow Start Start: Ground Seed Sample Extraction 1. Lipid Extraction (e.g., Hexane) Start->Extraction FAME 2. Transesterification to FAMEs (NaOH/Methanol, BF3-Methanol) Extraction->FAME GCMS 3. GC-MS Analysis FAME->GCMS Separation Separation of FAMEs by Capillary Column GCMS->Separation Detection Detection & Identification by Mass Spectrometer Separation->Detection Data 4. Data Analysis (Peak Integration) Detection->Data End End: Fatty Acid Profile (% Erucic Acid) Data->End

Caption: General workflow for the quantification of erucic acid by GC-MS.

4.2. Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol is used to quantify the expression levels of key genes like FAE1 and FAD2.

  • RNA Extraction:

    • Isolate total RNA from developing seeds using a suitable plant RNA extraction kit or a CTAB-based method.

    • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and integrity using a spectrophotometer (for concentration and purity) and gel electrophoresis or a bioanalyzer.[20][21]

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Design and validate gene-specific primers for the target genes (FAE1, FAD2) and one or more stable reference (housekeeping) genes (e.g., Actin, Ubiquitin).

    • Prepare the qPCR reaction mix containing cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

The biosynthesis of erucic acid is a well-characterized pathway, with the FAE1 gene being the primary locus for genetic manipulation. Significant progress has been made in developing both high- and low-erucic acid varieties of oilseed crops to meet diverse industrial and nutritional demands. Future research will likely focus on fine-tuning erucic acid levels through advanced genetic engineering techniques like CRISPR/Cas9 for precise gene editing and the modulation of transcriptional regulators to optimize the entire oil biosynthesis pathway.[22] A deeper understanding of the interplay between the fatty acid elongation, desaturation, and triacylglycerol assembly pathways will be crucial for pushing the boundaries of erucic acid production in oilseed crops.

References

Methodological & Application

Application Notes and Protocols for Erucic Acid Extraction from Plant Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction:

Erucic acid (cis-13-docosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid prevalent in the seeds of the Brassicaceae family, including rapeseed (Brassica napus) and mustard (Brassica juncea). While high levels of erucic acid in edible oils are regulated due to potential health concerns, it is also a valuable industrial feedstock for the production of polymers, lubricants, and surfactants. Accurate and efficient extraction and quantification of erucic acid from plant seeds are crucial for quality control, breeding programs for high and low-erucic acid varieties, and the development of industrial applications.

This document provides detailed protocols for the extraction of erucic acid from plant seeds, focusing on solvent-based methods. It also outlines the subsequent derivatization and analytical procedures for quantification.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted erucic acid. The following table summarizes quantitative data from comparative studies on different extraction techniques.

ParameterSoxhlet ExtractionFolch MethodSupercritical Fluid Extraction (SFE)
Solvent(s) n-HexaneChloroform:Methanol (2:1 v/v)Supercritical CO2
Typical Sample Size 0.2 g - 5 g0.2 gVariable
Solvent to Solid Ratio 250:1 (e.g., 50 mL for 0.2 g)20:1 (e.g., 4 mL for 0.2 g)N/A
Extraction Time 4 hoursOvernightVariable (e.g., 6 hours)
Temperature 60°C-20°C (overnight incubation)40°C - 60°C
Pressure AtmosphericAtmospheric15 - 45 MPa
Reported Erucic Acid Yield Generally higher and considered more accurate.[1][2]May lead to underestimation due to potential isomerization of cis-erucic acid to trans-brassidic acid.[1][2]High extraction yield can be achieved, particularly at higher temperatures (e.g., 60°C).[3]
Notes Proposed as the most appropriate method for erucic acid quantification to avoid isomerization.[1]A well-established method for total lipid extraction, but caution is advised for accurate erucic acid quantification.[1][4]A green technology that avoids the use of organic solvents. The yield is dependent on temperature and pressure.[3][5]

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol is recommended for achieving the highest and most accurate yield of erucic acid.[1][2]

Materials:

  • Plant seeds (e.g., rapeseed, mustard)

  • Grinder or mill

  • Soxhlet extraction apparatus (thimble, extraction chamber, condenser, receiving flask)

  • Heating mantle

  • n-Hexane (analytical grade)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Grind the plant seeds into a fine powder to increase the surface area for extraction.

    • Accurately weigh approximately 2 grams of the ground seed material.

  • Extraction:

    • Place the weighed sample into a cellulose extraction thimble.

    • Place the thimble inside the Soxhlet extraction chamber.

    • Fill the receiving flask with approximately 50 mL of n-hexane.

    • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

    • Heat the receiving flask using a heating mantle to 60°C to initiate solvent vaporization.

    • Allow the extraction to proceed for 4 hours, ensuring continuous siphoning of the solvent over the sample.

  • Solvent Removal:

    • After extraction, turn off the heat and allow the apparatus to cool.

    • Remove the receiving flask containing the oil extract.

    • Remove the n-hexane from the extract using a rotary evaporator under reduced pressure to obtain the crude seed oil.

  • Storage:

    • Store the extracted oil at -20°C until further analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For the analysis of erucic acid content by gas chromatography, the extracted triglycerides must be converted to their corresponding fatty acid methyl esters (FAMEs).

Materials:

  • Extracted seed oil

  • Methanolic NaOH (0.5 M)

  • BF3-methanol reagent (12-15%)

  • Petroleum ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Saponification:

    • Accurately weigh approximately 50 mg of the extracted oil into a reaction vial.

    • Add 5 mL of 0.5 M methanolic NaOH.

    • Heat the mixture at 100°C for 15 minutes with occasional vortexing. This process saponifies the triglycerides into glycerol and fatty acid salts.

  • Methylation:

    • Cool the vial to room temperature.

    • Add 2.2 mL of BF3-methanol reagent.

    • Heat the mixture at 100°C for 5 minutes to convert the fatty acid salts to their methyl esters.

  • Extraction of FAMEs:

    • Cool the vial to room temperature.

    • Add 2 mL of petroleum ether and 2 mL of saturated NaCl solution.

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge the vial to separate the layers.

    • Carefully transfer the upper petroleum ether layer containing the FAMEs to a clean vial.

  • Drying and Storage:

    • Add a small amount of anhydrous sodium sulfate to the FAMEs solution to remove any residual water.

    • The FAMEs solution is now ready for GC-MS analysis. If not analyzed immediately, store under nitrogen at -20°C.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the quantification of erucic acid methyl ester.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent GC-MS system (or equivalent)

  • Column: Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or a similar polar capillary column)

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Injector Temperature: 200°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes

    • Ramp to 240°C at 3°C/min

    • Hold at 240°C for 15 minutes

  • Carrier Gas: Helium

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI)

    • Scan Range: m/z 50-550

Quantification:

  • Erucic acid methyl ester is identified by its retention time and mass spectrum compared to a certified reference standard.

  • Quantification is performed by creating a calibration curve with known concentrations of the erucic acid methyl ester standard.

Visualizations

Erucic_Acid_Extraction_Workflow start Start: Plant Seeds (e.g., Rapeseed) sample_prep Sample Preparation: Grinding/Milling start->sample_prep extraction Solvent Extraction (Soxhlet with n-Hexane) sample_prep->extraction solvent_removal Solvent Removal (Rotary Evaporation) extraction->solvent_removal crude_oil Crude Seed Oil solvent_removal->crude_oil derivatization Derivatization (Transesterification) 1. Saponification (Methanolic NaOH) 2. Methylation (BF3-Methanol) crude_oil->derivatization fames Fatty Acid Methyl Esters (FAMEs) derivatization->fames analysis Analysis (GC-MS) fames->analysis quantification Data Analysis & Quantification analysis->quantification end End: Erucic Acid Concentration quantification->end

Caption: Workflow for Erucic Acid Extraction and Quantification.

References

Application Note and Protocol: Derivatization of Erucic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erucic acid (cis-13-docosenoic acid) is a long-chain monounsaturated omega-9 fatty acid. Its quantification is crucial in food safety, nutritional analysis, and industrial applications due to both its potential health risks at high concentrations and its utility as an industrial feedstock.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of fatty acids. However, due to the low volatility and high polarity of free fatty acids like erucic acid, direct GC-MS analysis is challenging.[3] Derivatization is a necessary step to convert the non-volatile fatty acid into a volatile ester, most commonly a fatty acid methyl ester (FAME).[4][5] This application note provides a detailed protocol for the derivatization of erucic acid to its methyl ester, methyl erucate, for subsequent GC-MS analysis.

The most common and effective method for the derivatization of erucic acid is through transesterification or esterification to form FAMEs.[5][6] This process involves reacting the fatty acid with an alcohol, typically methanol, in the presence of an acidic or basic catalyst.[5] Common catalysts include boron trifluoride (BF3) in methanol, sodium methoxide (NaOMe), and sulfuric acid in methanol.[4][5][6] The resulting methyl this compound is more volatile and less polar, making it suitable for GC-MS analysis.[1]

Experimental Protocols

This section details the methodology for the derivatization of erucic acid using two common and effective reagents: Boron Trifluoride-Methanol (BF3-Methanol) and Sodium Methoxide (NaOMe).

Method 1: Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)

This method is widely applicable for both free fatty acids and esterified fatty acids in a sample.[5]

Materials:

  • Sample containing erucic acid (e.g., oil, fat extract)

  • Boron trifluoride-methanol solution (12-14% w/w)[3]

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials (e.g., 5-10 mL micro reaction vessels)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC-MS system

Protocol:

  • Sample Preparation: Accurately weigh 1-25 mg of the sample into a reaction vial.[3] If the sample is dissolved in a solvent, evaporate the solvent to dryness under a stream of nitrogen before proceeding.

  • Derivatization Reaction: Add 2 mL of BF3-methanol solution to the vial.[3]

  • Incubation: Tightly cap the vial and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for specific sample matrices.[3][5]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[1][3]

  • Mixing and Phase Separation: Vortex the vial vigorously for 20-30 seconds to ensure thorough mixing and extraction of the FAMEs into the hexane layer. Allow the layers to separate. The upper organic layer contains the methyl this compound.[1]

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]

  • Analysis: The dried hexane extract containing the methyl this compound is now ready for injection into the GC-MS system.

Method 2: Derivatization using Sodium Methoxide (NaOMe)

This basic derivatization method is rapid and effective for transesterification of triglycerides but is not suitable for free fatty acids.[5]

Materials:

  • Sample containing erucic acid in triglyceride form (e.g., canola oil)

  • 0.5 M Sodium methoxide (NaOMe) in anhydrous methanol[5]

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare a solution of the oil sample in hexane.

  • Derivatization Reaction: Add 0.5 M NaOMe solution to the sample vial.[1]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 45-65°C) for a short period (e.g., 5-15 minutes).[1][5] It is crucial to control the reaction time to prevent saponification.[1]

  • Neutralization and Extraction: Add saturated NaCl solution to neutralize the catalyst and facilitate phase separation.[1]

  • Mixing and Phase Separation: Vortex the vial and allow the layers to separate.[1]

  • Drying: Transfer the upper hexane layer containing the FAMEs to a clean vial with anhydrous sodium sulfate.

  • Analysis: The sample is ready for GC-MS analysis.

Data Presentation

The efficiency of the derivatization reaction is critical for accurate quantification. The following table summarizes quantitative data related to the analysis of erucic acid after derivatization.

ParameterDerivatization MethodValue/RangeReference
Reaction Yield Esterification (unspecified)~80%[7]
Linearity (Correlation Coefficient, r²) BF3-Methanol0.9979[6]
Limit of Detection (LOD) BF3-Methanol3.78 µg/mL[6]
Limit of Quantification (LOQ) BF3-Methanol11.34 µg/mL[6]
Recovery BF3-Methanol (with internal standard)Determined by adding a known amount of triglyceride internal standard before derivatization.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction for the derivatization of erucic acid.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Start: Sample Weighing dissolve Dissolution/Drying start->dissolve add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) dissolve->add_reagent heat Incubate/Heat add_reagent->heat add_solvents Add Hexane & Saturated NaCl heat->add_solvents vortex Vortex & Phase Separation add_solvents->vortex transfer Transfer Organic Layer vortex->transfer dry Dry with Na2SO4 transfer->dry gcms GC-MS Analysis dry->gcms derivatization_reaction cluster_reactants Reactants cluster_products Products erucic_acid Erucic Acid (C22H42O2) catalyst + BF3 (catalyst) methanol Methanol (CH3OH) methyl_this compound Methyl this compound (C23H44O2) catalyst->methyl_this compound water Water (H2O) catalyst->water

References

Application Notes and Protocols for the Synthesis of Erucate Esters in Lubricant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of various erucate esters intended for use as high-performance, biodegradable lubricant base stocks. The information is tailored for professionals in research and development settings.

Introduction

This compound esters, derived from erucic acid (C22:1), a very-long-chain monounsaturated fatty acid, are gaining significant attention as renewable and biodegradable base stocks for lubricants.[1] Their long carbon chain imparts excellent lubricity, high viscosity index, and good thermal stability, making them suitable for a wide range of demanding applications, including industrial and automotive lubricants.[2] This document outlines both chemical and enzymatic synthesis routes to produce different types of this compound esters and provides a comparative analysis of their key physicochemical properties.

Data Presentation: Physicochemical Properties of this compound Esters

The choice of alcohol moiety significantly influences the final properties of the this compound ester, such as viscosity, pour point, and oxidative stability. Below is a comparative summary of the typical physicochemical properties of various this compound esters.

PropertyMethyl this compound2-Ethylhexyl this compoundNeopentyl Glycol Dithis compound (proxy data)Trimethylolpropane Trithis compound (proxy data)Pentaerythritol Tetrathis compound
Kinematic Viscosity @ 40°C (cSt) ~10-15~15-20~30-40~45-55~55-65
Kinematic Viscosity @ 100°C (cSt) ~3-5~4-6~7-9~10-12~12-15
Viscosity Index (VI) ~160-180~180-200~190-210~200-220~210-230
Pour Point (°C) ~ -5 to 0~ -20 to -15~ -15 to -10~ -30 to -25~ -10 to -5
Flash Point (°C) > 180> 200> 250> 280> 300
Oxidative Stability ModerateGoodGoodVery GoodExcellent
Biodegradability HighHighHighHighHigh

Note: Data is compiled and estimated from various sources. Proxy data for Neopentyl Glycol Dithis compound and Trimethylolpropane Trithis compound is based on their oleate ester counterparts due to the limited direct availability of this compound ester data.

Experimental Protocols

Protocol 1: Chemical Synthesis of Polyol this compound Esters via Transesterification

This protocol describes the synthesis of polyol this compound esters, such as Trimethylolpropane Trithis compound and Pentaerythritol Tetrathis compound, from methyl this compound.

Materials:

  • Methyl this compound (98% purity)

  • Trimethylolpropane (TMP) or Pentaerythritol (PE)

  • Catalyst: Sodium methoxide (NaOMe) or p-Toluenesulfonic acid (p-TSA)

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration setup

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add methyl this compound and the corresponding polyol (TMP or PE). The molar ratio of methyl this compound to the hydroxyl groups of the polyol should be approximately 1.1:1.

  • Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the reactants. Add the catalyst (0.5-1.0 mol% relative to the polyol). For base-catalyzed reactions (NaOMe), ensure all reactants are anhydrous. For acid-catalyzed reactions (p-TSA), the Dean-Stark trap will remove the water formed during the reaction.

  • Transesterification Reaction: Heat the mixture to reflux (typically 120-140°C) with vigorous stirring. The reaction progress can be monitored by observing the collection of methanol in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an acid catalyst was used, neutralize the mixture by washing with a 5% sodium bicarbonate solution in a separatory funnel. If a base catalyst was used, wash with dilute acid followed by water.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • To remove any remaining catalyst and impurities, the crude product can be passed through a short column of diatomaceous earth.

  • Characterization: The final product should be a clear, viscous liquid. Characterize the this compound ester using techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm the ester formation and purity. The physicochemical properties (viscosity, pour point, flash point) should be determined using standard ASTM methods.

Protocol 2: Enzymatic Synthesis of 2-Ethylhexyl this compound

This protocol outlines the synthesis of 2-ethylhexyl this compound using an immobilized lipase catalyst, which offers a milder and more selective alternative to chemical synthesis.

Materials:

  • Erucic acid (98% purity)

  • 2-Ethylhexanol

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Hexane or other suitable organic solvent (optional, for solvent-based reaction)

  • Molecular sieves (3Å or 4Å)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Shaker incubator or stirred tank reactor

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine erucic acid and 2-ethylhexanol. A slight molar excess of the alcohol (e.g., 1.2:1 alcohol to acid) can be used to drive the reaction towards completion.

  • Enzyme and Dehydrating Agent Addition: Add the immobilized lipase (typically 5-10% by weight of the total reactants). Add molecular sieves to remove the water produced during the esterification, which helps to shift the equilibrium towards the product side.

  • Esterification Reaction: Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with continuous agitation (e.g., 200 rpm in a shaker incubator). The reaction progress can be monitored by measuring the decrease in acid value over time. Reactions are typically complete within 24-48 hours.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and can be washed with a solvent and dried for reuse in subsequent batches.

  • Work-up:

    • Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted erucic acid.

    • Wash with water to remove any remaining salts.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Characterization: The final product, 2-ethylhexyl this compound, should be a clear liquid. Confirm its structure and purity using analytical techniques like FTIR and NMR spectroscopy. Measure its lubricant properties as per standard methods.

Visualizations

Chemical Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products methyl_this compound Methyl this compound reaction Transesterification (Reflux with Dean-Stark) methyl_this compound->reaction polyol Polyol (TMP or PE) polyol->reaction catalyst Catalyst (Acid or Base) catalyst->reaction solvent Toluene solvent->reaction neutralization Neutralization & Washing reaction->neutralization byproduct Methanol (removed) reaction->byproduct drying Drying neutralization->drying purification Solvent Removal & Filtration drying->purification erucate_ester Polyol this compound Ester purification->erucate_ester

Caption: Chemical synthesis workflow for polyol this compound esters.

Enzymatic Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products erucic_acid Erucic Acid reaction Enzymatic Esterification (Controlled Temperature & Agitation) erucic_acid->reaction alcohol Alcohol (e.g., 2-Ethylhexanol) alcohol->reaction enzyme Immobilized Lipase enzyme->reaction molecular_sieves Molecular Sieves molecular_sieves->reaction enzyme_recovery Enzyme Recovery (Filtration) reaction->enzyme_recovery workup Washing & Drying reaction->workup byproduct Water (adsorbed) reaction->byproduct enzyme_recovery->reaction Reuse purification Solvent Removal (if applicable) workup->purification erucate_ester This compound Ester purification->erucate_ester

Caption: Enzymatic synthesis workflow for this compound esters.

References

Application Notes and Protocols for the Development of a Stable Erucate Emulsion for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucic acid, a long-chain monounsaturated omega-9 fatty acid, is gaining significant interest in various industrial applications due to its unique properties, including high oxidative stability.[1] Its derivatives are utilized as lubricants, surfactants, and in the manufacturing of polymers and coatings.[2] The development of stable this compound emulsions is crucial for harnessing these properties in aqueous-based systems, such as in cosmetics, pharmaceuticals, and specialty chemicals.

An emulsion is a thermodynamically unstable system consisting of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets.[3] The stability of an emulsion is a critical factor for its industrial viability and is influenced by several factors, including droplet size, interfacial tension, and the viscosity of the continuous phase.[4] This document provides detailed protocols for the formulation, homogenization, and characterization of a stable oil-in-water (O/W) this compound emulsion.

Principles of this compound Emulsion Stability

The long-term stability of an this compound emulsion is achieved by preventing or slowing down the various destabilization mechanisms:

  • Creaming/Sedimentation: The migration of dispersed droplets under the influence of gravity. This is a reversible process.

  • Flocculation: The aggregation of droplets to form clusters without the rupture of the interfacial film. This is also generally reversible.

  • Coalescence: The merging of two or more droplets to form a single, larger droplet. This is an irreversible process and leads to the breakdown of the emulsion.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

Stabilization is typically achieved through the use of emulsifying agents (surfactants) that adsorb at the oil-water interface, reducing interfacial tension and creating a protective barrier around the droplets. Additionally, stabilizers or thickeners are often used to increase the viscosity of the continuous phase, thereby hindering droplet movement and subsequent destabilization.

Experimental Protocols

Materials and Equipment

Materials:

  • High Erucic Acid Oil (e.g., High Erucic Acid Rapeseed Oil)

  • Deionized Water

  • Primary Emulsifier (e.g., Polysorbate 80, Tween 80)

  • Co-emulsifier/Stabilizer (e.g., Sorbitan Monooleate, Span 80)

  • Viscosity Modifier (e.g., Xanthan Gum, Hydroxyethyl Cellulose)

  • pH adjusting agents (e.g., Citric Acid, Sodium Hydroxide)

  • Preservative (optional, depending on the application)

Equipment:

  • High-shear homogenizer (e.g., rotor-stator or high-pressure homogenizer)

  • Magnetic stirrer and hot plate

  • Beakers and graduated cylinders

  • Analytical balance

  • pH meter

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

  • Rheometer

Formulation Protocol: Oil-in-Water (O/W) this compound Emulsion

This protocol is a representative example and may require optimization based on the specific grade of erucic acid oil and the desired final product characteristics.

Table 1: Representative Formulation of an O/W this compound Emulsion

Component Function Concentration (% w/w)
High Erucic Acid OilDispersed Phase20.0
Deionized WaterContinuous Phase73.5
Polysorbate 80Primary Emulsifier3.0
Sorbitan MonooleateCo-emulsifier1.0
Xanthan GumViscosity Modifier0.5
Citric Acid / NaOHpH Adjusterq.s. to pH 6.0-7.0
PreservativePreservativeq.s.

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, disperse the xanthan gum in deionized water with gentle stirring until fully hydrated.

    • Add the Polysorbate 80 to the aqueous phase and stir until completely dissolved.

    • Heat the aqueous phase to 70-75°C.

  • Preparation of the Oil Phase:

    • In a separate beaker, combine the high erucic acid oil and Sorbitan Monooleate.

    • Heat the oil phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a moderate speed.

    • Once all the oil phase has been added, increase the homogenization speed and mix for 5-10 minutes to form a fine pre-emulsion.

    • For smaller droplet sizes, the pre-emulsion can be further processed using a high-pressure homogenizer.

  • Cooling and Finalization:

    • Allow the emulsion to cool to room temperature with gentle stirring.

    • Adjust the pH of the emulsion to the desired range (e.g., 6.0-7.0) using citric acid or sodium hydroxide solution.

    • If required, add a preservative once the emulsion is below 40°C.

    • Stir gently until the emulsion is uniform.

Characterization Protocols
  • Procedure: Visually inspect the emulsion for any signs of phase separation, creaming, or oiling out after preparation and at regular intervals during storage. Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under a light microscope to assess the droplet size distribution and check for any signs of flocculation or coalescence.

  • Procedure:

    • Dilute the emulsion with deionized water to a suitable concentration for analysis by Dynamic Light Scattering (DLS).

    • Measure the particle size (Z-average) and PDI of the emulsion droplets. The PDI value indicates the breadth of the particle size distribution.

    • Perform measurements at regular intervals to monitor any changes in droplet size over time, which can indicate instability.

  • Procedure:

    • Dilute the emulsion with deionized water.

    • Measure the zeta potential using a zeta potential analyzer. The magnitude of the zeta potential provides an indication of the electrostatic repulsive forces between droplets and, consequently, the stability of the emulsion.

  • Procedure:

    • Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate) to measure the viscosity of the emulsion as a function of shear rate.

    • Determine the flow behavior of the emulsion (e.g., Newtonian, shear-thinning). The Power Law model can be used to describe the flow properties.

    • Conduct oscillatory measurements to determine the viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion, which can provide insights into its internal structure and stability.

Data Presentation

The following tables present representative quantitative data for a stable industrial oil-in-water emulsion. These values should be considered as a general guide, and optimal parameters for a specific this compound emulsion must be determined experimentally.

Table 2: Typical Particle Size and Zeta Potential for a Stable O/W Emulsion

Parameter Value Significance
Mean Particle Size (Z-Average)150 - 300 nmSmaller droplet sizes generally lead to higher stability.[5]
Polydispersity Index (PDI)< 0.3A lower PDI indicates a more uniform droplet size distribution, which is desirable for stability.
Zeta Potential< -30 mV or > +30 mVA high absolute zeta potential value indicates strong electrostatic repulsion between droplets, leading to enhanced stability.

Table 3: Representative Rheological Parameters for a Stable O/W Emulsion (Power Law Model)

Parameter Value Significance
Consistency Index (K)1.5 - 5.0 Pa·sⁿRepresents the viscosity of the emulsion at a shear rate of 1 s⁻¹. A higher value indicates a more viscous emulsion.
Flow Behavior Index (n)0.4 - 0.8An 'n' value less than 1 indicates shear-thinning behavior, which is common for stable emulsions and desirable for many applications.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow and the mechanisms of emulsion destabilization.

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_final Finalization cluster_characterization Characterization Aqueous_Phase Aqueous Phase Preparation (Water, Xanthan Gum, Polysorbate 80) Homogenization High-Shear Homogenization (70-75°C) Aqueous_Phase->Homogenization Oil_Phase Oil Phase Preparation (Erucic Acid Oil, Sorbitan Monooleate) Oil_Phase->Homogenization Cooling Cooling to Room Temperature Homogenization->Cooling pH_Adjustment pH Adjustment Cooling->pH_Adjustment Preservative Add Preservative pH_Adjustment->Preservative Visual Visual & Microscopic Examination Preservative->Visual Particle_Size Particle Size & PDI Preservative->Particle_Size Zeta_Potential Zeta Potential Preservative->Zeta_Potential Rheology Rheological Analysis Preservative->Rheology Emulsion_Destabilization Stable Stable Emulsion Creaming Creaming / Sedimentation Stable->Creaming Reversible Flocculation Flocculation Stable->Flocculation Reversible Coalescence Coalescence Creaming->Coalescence Flocculation->Coalescence Irreversible Phase_Separation Phase Separation Coalescence->Phase_Separation

References

Application Notes and Protocols: Methodology for Assessing Erucic Acid's Effect on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucic acid (cis-13-docosenoic acid), a long-chain monounsaturated fatty acid found in certain vegetable oils, has been a subject of extensive research due to its potential effects on cardiac and hepatic health. A key area of investigation is its impact on mitochondrial respiration, the primary cellular process for energy production. Understanding the intricate relationship between erucic acid and mitochondrial function is crucial for toxicology studies, nutritional science, and the development of therapeutic interventions for metabolic disorders.

These application notes provide a comprehensive overview of the methodologies and detailed protocols to assess the effects of erucic acid on mitochondrial respiration. The focus is on key assays that measure critical parameters of mitochondrial function, including oxygen consumption, enzyme activity, membrane potential, and ATP production.

Key Signaling Pathway: Erucic Acid Metabolism and its Impact on Mitochondrial Fatty Acid Oxidation

Erucic acid is primarily metabolized through peroxisomal β-oxidation.[1][2] This process can indirectly suppress mitochondrial fatty acid oxidation by increasing the levels of malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] This inhibition leads to a diminished capacity of mitochondria to utilize fatty acids as an energy source, which can contribute to lipid accumulation (steatosis) in tissues like the liver and heart.[1][2][3]

Erucic_Acid_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Erucic Acid Erucic Acid Peroxisomal β-Oxidation Peroxisomal β-Oxidation Erucic Acid->Peroxisomal β-Oxidation Acetyl-CoA Acetyl-CoA Peroxisomal β-Oxidation->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC CPT-I CPT-I Malonyl-CoA->CPT-I Inhibits Mitochondrial Fatty Acid Oxidation Mitochondrial Fatty Acid Oxidation Mitochondrion Mitochondrion Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-Carnitine Fatty Acyl-Carnitine Fatty Acyl-CoA->Fatty Acyl-Carnitine CPT-I Fatty Acyl-Carnitine->Mitochondrial Fatty Acid Oxidation

Caption: Erucic acid metabolism and its inhibitory effect on mitochondrial fatty acid oxidation.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative findings from studies on the effects of erucic acid on mitochondrial function.

Table 1: Effect of Erucic Acid on Mitochondrial Respiration Parameters

ParameterModel SystemTreatmentObserved EffectReference
ADP/O RatioChick cardiac mitochondriaDiet with high erucic acid rapeseed oilSignificantly reduced with pyruvate and malate as substrates[4]
Rate of ATP SynthesisChick cardiac mitochondriaDiet with high erucic acid rapeseed oilSignificantly reduced with pyruvate and malate as substrates[4]
Oxygen ConsumptionRat heart mitochondriaDiet with rapeseed oil (high erucic acid)Lower rates of oxidation (in absence of heparin during isolation)[5]
ATP SynthesisRat heart mitochondriaDiet with rapeseed oil (high erucic acid)Lower rates of ATP synthesis (in absence of heparin during isolation)[5]
Fatty Acid OxidationRat liverChronic feeding of high-erucic-acid rapeseed oilDiminished mitochondrial fatty acid oxidation[1][2]
Malonyl-CoA ContentRat liverHigh-erucic-acid rapeseed oil treatmentRemarkably increased[1]
Oxidation of PalmitoylcarnitineRat heart mitochondriaDiet with erucic acidDecreased by more than 50%[6]

Table 2: Comparison of Oxidation Rates of Different Fatty Acids by Isolated Rat Heart Mitochondria

Fatty AcidRelative Rate of Conversion to CO2 and Acid-Soluble CompoundsLimiting FactorReference
Erucic AcidMuch slower than oleic acidSlow activation rate[7]
Oleic AcidFaster than erucic acid-[7]
Erucyl-CoAComparable to oleyl-CoA-[7]
Oleyl-CoAComparable to erucyl-CoA-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of erucic acid on mitochondrial respiration.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR)

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the OCR of intact cells, providing real-time data on mitochondrial respiration.[8]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture plates

  • Culture medium

  • Assay medium (e.g., unbuffered DMEM, pH 7.4)

  • Erucic acid (complexed to BSA)

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Erucic Acid Treatment: Treat cells with various concentrations of erucic acid-BSA complex for the desired duration. Include a vehicle control (BSA alone).

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Mitochondrial Stress Test:

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Measure basal OCR.

    • Sequentially inject the mitochondrial stress test compounds and measure OCR after each injection.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

OCR_Workflow A Seed cells in XF plate B Treat with Erucic Acid A->B C Replace with Assay Medium B->C D Incubate (non-CO2, 37°C) C->D G Measure Basal OCR D->G E Calibrate Seahorse Analyzer F Load Mitochondrial Stress Test Drugs E->F F->G H Inject Oligomycin G->H I Inject FCCP H->I J Inject Rotenone/Antimycin A I->J K Data Analysis J->K

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Protocol 2: Carnitine Palmitoyltransferase I (CPT-I) Activity Assay

This colorimetric assay measures the activity of CPT-I, the rate-limiting enzyme for mitochondrial fatty acid uptake.[9]

Materials:

  • Isolated mitochondria or cell lysates

  • CPT-I assay buffer

  • Palmitoyl-CoA

  • L-carnitine

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Microplate reader (412 nm)

Procedure:

  • Sample Preparation: Isolate mitochondria from tissues or cells treated with erucic acid and a control group. Alternatively, prepare cell lysates.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, DTNB, and the sample (isolated mitochondria or cell lysate).

  • Initiate Reaction: Add L-carnitine to the reaction mixture to start the reaction.

  • Blank Control: Prepare a blank control without L-carnitine.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the reaction of Coenzyme A (a product of the CPT-I reaction) with DTNB to form TNB.

  • Data Analysis: Calculate the rate of change in absorbance over time. CPT-I activity is proportional to this rate. Normalize the activity to the protein concentration of the sample.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses fluorescent dyes to measure the mitochondrial membrane potential, an indicator of mitochondrial health and function.

Materials:

  • Cultured cells

  • Erucic acid

  • Fluorescent dye for ΔΨm (e.g., TMRE, TMRM, or JC-1)

  • Fluorescence microscope or flow cytometer

  • FCCP (as a positive control for depolarization)

Procedure:

  • Cell Treatment: Treat cultured cells with different concentrations of erucic acid for the desired time.

  • Dye Loading: Incubate the cells with the fluorescent ΔΨm dye according to the manufacturer's instructions.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity in the mitochondria.

    • Flow Cytometry: Analyze the fluorescence of individual cells.

  • Positive Control: Treat a set of cells with FCCP to induce mitochondrial depolarization, which serves as a positive control.

  • Data Analysis: Compare the fluorescence intensity between control and erucic acid-treated cells. A decrease in fluorescence (for TMRE/TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Protocol 4: ATP Production Assay

This assay quantifies the amount of ATP produced by cells, providing a direct measure of energy metabolism.

Materials:

  • Cultured cells or isolated mitochondria

  • Erucic acid

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Sample Preparation: Treat cultured cells or isolated mitochondria with erucic acid.

  • Cell Lysis: Lyse the cells to release ATP.

  • ATP Measurement:

    • Add the cell lysate to the luciferin/luciferase reaction mixture provided in the ATP assay kit.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP.

  • Data Analysis: Determine the ATP concentration in the samples from the standard curve. Normalize the ATP levels to the protein concentration or cell number.

Key_Assays cluster_assays Key Experimental Assays cluster_parameters Parameters Measured A Oxygen Consumption Rate (OCR) A1 Mitochondrial Respiration A->A1 B CPT-I Activity B1 Fatty Acid Uptake B->B1 C Mitochondrial Membrane Potential (ΔΨm) C1 Mitochondrial Health C->C1 D ATP Production D1 Energy Production D->D1

Caption: Key assays for assessing mitochondrial function.

Conclusion

The methodologies described in these application notes provide a robust framework for investigating the effects of erucic acid on mitochondrial respiration. By employing a multi-faceted approach that includes the measurement of oxygen consumption, key enzyme activities, mitochondrial membrane potential, and ATP production, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms underlying the bioactivity of erucic acid. These detailed protocols are intended to facilitate standardized and reproducible research in this important area of study.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Determine Erucic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of erucic acid (EA) using common in vitro cell-based assays. The information is intended to guide researchers in designing and executing experiments to evaluate the potential of erucic acid as a therapeutic agent or to understand its toxicological profile.

Introduction to Erucic Acid and its Cytotoxic Potential

Erucic acid (cis-13-docosenoic acid) is a monounsaturated omega-9 fatty acid found in certain vegetable oils, particularly rapeseed and mustard oils. While historically associated with cardiac lipidosis in animal studies, recent research has highlighted its potential cytotoxic and anti-cancer properties.[1][2][3] The cytotoxic effects of erucic acid appear to be cell-type dependent and are mediated through various mechanisms, including the induction of apoptosis, oxidative stress, and interference with mitochondrial function.[4][5][6][7]

Mechanisms of Erucic Acid-Induced Cytotoxicity

Erucic acid's cytotoxic action is multifaceted and can involve several cellular pathways:

  • Mitochondrial Dysfunction: Erucic acid can impair mitochondrial fatty acid oxidation, leading to an accumulation of lipids and a decrease in ATP production.[4][8][9] This can disrupt the mitochondrial membrane potential and trigger the intrinsic apoptotic pathway.

  • Oxidative Stress: Treatment with erucic acid has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress.[5][7] This can damage cellular components and activate stress-related signaling pathways.

  • Apoptosis Induction: Erucic acid can induce apoptosis, or programmed cell death, in various cell types.[1][5][7] This is often characterized by the activation of caspases, DNA fragmentation, and changes in cell morphology.

  • Signaling Pathway Modulation: Erucic acid has been reported to influence several signaling pathways, including the PPAR-δ and TRPM2 channels, which can in turn affect cell proliferation, apoptosis, and ferroptosis.[5][10]

Data Presentation: Quantitative Cytotoxicity of Erucic Acid

The following table summarizes the cytotoxic effects of erucic acid on various cell lines as reported in the literature.

Cell LineCell TypeAssayConcentrationEffectReference
C6Human GliomaColony Formation100 µM53% inhibition[1]
CRL11372Human OsteoblastsColony Formation100 µM25.18% inhibition[1]
LNCaPHuman Prostate CancerNot SpecifiedIC50: 27.6-73.3 µMCytotoxicity[1]
DU-145Human Prostate CancerNot SpecifiedIC50: 27.6-73.3 µMCytotoxicity[1]
RWPE-1Normal Prostate CellsNot SpecifiedIC50: 60.8 µMCytotoxicity[1]
endoC-β-H1Human Pancreatic Beta CellsApoptosis500 µMIncreased apoptosis and caspase-3 activity[1]
HT-29Human Colorectal CancerCell Viability200 µM (in combination with Cisplatin)Enhanced Cisplatin-induced cell death[5][7]
Rat HepatocytesPrimary CellsLDH Release0.32 mMIncreased LDH release[1]
MCF-7Human Breast CancerViabilityUp to 100 µMNo impact on viability[1][2]
MDA-MB-231Human Breast CancerViabilityUp to 100 µMNo impact on viability[1][2]
HBL-100Non-malignant BreastViabilityUp to 100 µMNo impact on viability[1][2]

Experimental Protocols

General Workflow for Assessing Erucic Acid Cytotoxicity

The following diagram outlines a general workflow for evaluating the cytotoxic effects of erucic acid in vitro.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Cell Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_ea Prepare Erucic Acid Stock treat_cells Treat with Erucic Acid prep_ea->treat_cells seed_cells->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Apoptosis Assay treat_cells->apoptosis_assay data_collection Data Collection mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection data_analysis Calculate IC50 / % Cytotoxicity data_collection->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for assessing erucic acid cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14][15]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Erucic acid (EA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Erucic Acid Preparation: Prepare a stock solution of erucic acid in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with fresh medium containing various concentrations of erucic acid. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Membrane Integrity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[16][17][18][19][20]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Erucic acid (EA)

  • DMSO

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Erucic acid (EA)

  • DMSO

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with erucic acid as described in the MTT protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

Signaling Pathway of Erucic Acid-Induced Cytotoxicity

The following diagram illustrates a potential signaling pathway for erucic acid-induced cytotoxicity, integrating its effects on mitochondria, oxidative stress, and apoptosis.

G cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Events cluster_outcome Outcome EA Erucic Acid Mito Mitochondrial Dysfunction EA->Mito ROS Increased ROS EA->ROS PPAR PPAR-δ Activation EA->PPAR TRPM2 TRPM2 Channel Upregulation EA->TRPM2 ATP Decreased ATP Mito->ATP OxidativeStress Oxidative Stress ROS->OxidativeStress Ferroptosis Ferroptosis PPAR->Ferroptosis Ca Increased Intracellular Ca2+ TRPM2->Ca Apoptosis Apoptosis ATP->Apoptosis Caspase Caspase Activation OxidativeStress->Caspase OxidativeStress->Apoptosis Caspase->Apoptosis Ca->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Ferroptosis->CellDeath

References

Application Notes and Protocols for the Analytical Detection of Erucic Acid in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erucic acid (cis-13-docosenoic acid) is a monounsaturated omega-9 fatty acid found in certain vegetable oils, particularly those derived from the Brassicaceae family, such as rapeseed (canola) and mustard. While low-erucic acid rapeseed varieties have been developed for food production, the presence of high levels of erucic acid in food products is a health concern, with some studies linking excessive consumption to myocardial lipidosis.[1] Regulatory bodies in various countries have established maximum permissible limits for erucic acid in edible oils and fats.[1][2] Consequently, accurate and reliable analytical methods for the determination of erucic acid in food are crucial for ensuring food safety and compliance with regulations.

This document provides detailed application notes and protocols for the primary analytical methods used to detect and quantify erucic acid in food products, with a focus on gas chromatography (GC).

Primary Analytical Method: Gas Chromatography (GC)

Gas chromatography, coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most widely used and validated technique for the quantitative analysis of erucic acid.[2] The general procedure involves the extraction of lipids from the food matrix, followed by the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) for analysis by GC.[2]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result Sample Food Product Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction e.g., Soxhlet, Folch Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization e.g., BF3-Methanol GC_Analysis Gas Chromatography (GC-FID/MS) Derivatization->GC_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis Peak Integration Result Erucic Acid Concentration Data_Analysis->Result

Caption: General workflow for the determination of erucic acid in food products using gas chromatography.

Detailed Experimental Protocols

1. Lipid Extraction

The choice of extraction method can significantly impact the accuracy of erucic acid quantification. Soxhlet extraction is often preferred as it can yield higher concentrations of erucic acid and may prevent the isomerization of the natural cis-isomer to the trans-isomer (brassidic acid) that can occur with methods like the Folch extraction.[2][3]

Protocol: Soxhlet Extraction [2][3]

  • Apparatus: Soxhlet extraction apparatus, round-bottom flask, heating mantle, condenser, cellulose extraction thimbles.

  • Reagents: Hexane (analytical grade).

  • Procedure:

    • Accurately weigh approximately 5-10 g of the homogenized food sample and place it into a cellulose extraction thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add 250 mL of hexane to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for at least 6-8 hours, ensuring continuous siphoning of the solvent over the sample.

    • After extraction, cool the apparatus and carefully remove the round-bottom flask.

    • Evaporate the hexane from the flask using a rotary evaporator to obtain the lipid extract.

    • Store the lipid extract under nitrogen at -20°C until derivatization.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids in the extracted lipid must be converted to their more volatile methyl esters. The boron trifluoride-methanol method is a widely used and effective derivatization technique.[4]

Protocol: Boron Trifluoride (BF3) - Methanol Method [2][4]

  • Apparatus: Reaction vials with screw caps, heating block or water bath.

  • Reagents: 0.5 M Sodium hydroxide in methanol, 12-15% Boron trifluoride (BF3) in methanol, Saturated sodium chloride solution, Hexane.

  • Procedure:

    • Accurately weigh about 100 mg of the lipid extract into a reaction vial.

    • Add 5 mL of 0.5 M methanolic NaOH solution.

    • Heat the vial at 100°C for 15 minutes with reflux to saponify the lipids.[2]

    • Cool the vial and add 2.2 mL of 12-15% BF3 in methanol solution.[2]

    • Heat the vial again at 100°C for 5 minutes.[2]

    • Cool the vial to room temperature and add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex the mixture vigorously for 1 minute and then centrifuge at 3000 rpm to separate the layers.[2]

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • The hexane fraction can be concentrated to a final volume of 0.2 mL before GC analysis.[2]

3. Gas Chromatography (GC) Analysis

The prepared FAMEs are then injected into the GC system for separation and quantification. A capillary column suitable for FAME analysis is crucial for achieving good resolution between erucic acid methyl ester and other fatty acid methyl esters.[4][5]

Protocol: GC-FID Analysis [4]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for FAME separation (e.g., DB-WAX, 30 m x 0.25 mm id, 0.25 µm film thickness).[4]

  • Operating Conditions:

    • Column Oven Temperature Program:

      • Initial temperature: 150°C (hold for 1 min)

      • Ramp rate: 10°C/min

      • Final temperature: 250°C (hold for 14 min)[4]

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injection Volume: 1 µL

  • Quantification:

    • Prepare a series of calibration standards of erucic acid methyl ester of known concentrations.

    • Inject the standards into the GC to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample FAMEs.

    • Identify the erucic acid methyl ester peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of erucic acid in the sample by using the calibration curve. An internal standard method, using an acid like tridecanoic acid (C13:0), can also be employed for more accurate quantification.[4]

Alternative Analytical Methods

While GC is the gold standard, other techniques have been explored for the analysis of erucic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of fatty acids, sometimes without the need for derivatization.[6][7] However, the sensitivity for underivatized fatty acids can be lower compared to GC-FID.[6]

  • Quantitative ¹³C Nuclear Magnetic Resonance (¹³C-NMR): This method offers a rapid and direct analysis of erucic acid content without the need for sample derivatization.[1] It has a reported detection limit of 0.98% (m/m).[1]

  • Near-Infrared Reflectance Spectroscopy (NIRS): NIRS is a non-destructive and rapid screening method for determining erucic acid content in seeds.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for different analytical methods for erucic acid determination.

Analytical MethodFood MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
GC-MSRapeseed and rapeseed protein products0.08 µg/gNot Reported0.9998Not Reported[2]
Quantitative ¹³C NMREdible oils and mustard products0.98% (m/m)Not Reported0.9977Not Reported[1]
HPLC-UVVegetable oils0.067 mg/mL (for erucic acid)0.223 mg/mL (for erucic acid)Not ReportedNot Reported[6]
GC-FIDRapeseed oilNot ReportedNot ReportedNot ReportedNot Reported[4]

Note: The reported units and experimental conditions may vary between studies, and direct comparison should be made with caution.

Conclusion

The accurate determination of erucic acid in food products is essential for regulatory compliance and consumer safety. Gas chromatography following lipid extraction and derivatization to FAMEs remains the most robust and widely accepted method. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and scientists involved in the analysis of erucic acid in various food matrices. Alternative methods like quantitative ¹³C-NMR and NIRS show promise for rapid screening, but GC-based methods are still the benchmark for precise quantification.

References

Application Notes and Protocols for the Incorporation of Erucate into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of erucate, in the form of erucic acid, into liposomes. This document is intended for researchers, scientists, and drug development professionals working on novel drug delivery systems.

Introduction

Liposomes are versatile, self-assembling vesicular structures composed of one or more lipid bilayers, widely utilized as drug delivery vehicles. Their ability to encapsulate both hydrophilic and lipophilic compounds makes them ideal for enhancing the therapeutic efficacy and reducing the toxicity of various active pharmaceutical ingredients. Erucic acid (cis-13-docosenoic acid), a long-chain monounsaturated omega-9 fatty acid, has garnered interest for its potential therapeutic applications, including its role as a ligand for the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ), which is involved in anti-inflammatory and metabolic pathways.[1][2] Incorporating erucic acid into liposomal formulations can modulate the physicochemical properties of the vesicles and may offer targeted delivery and controlled release of encapsulated drugs.

This document outlines the thin-film hydration method for preparing this compound-containing liposomes, details essential characterization techniques, and presents typical quantitative data for such formulations.

Data Presentation

The following tables summarize quantitative data for liposomes containing erucic acid and other fatty acids, providing a reference for expected physicochemical properties.

Table 1: Physicochemical Properties of Fatty Acid-Containing Liposomes

Liposome FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
Mixed Oleic Acid-Erucic Acid Liposomes (stabilized with DOPE-PEG2000)~ 400Not ReportedNot ReportedUp to 90 (for various anticancer drugs)[3]
EPA/DHA-containing Liposomes (Thin-film hydration + Probe Sonication)90.1 ± 2.3Not Reported-43.8 ± 2.438.6 ± 1.8 (EPA), 56.9 ± 5.2 (DHA)[4]
EPA/DHA-containing Liposomes (Thin-film hydration + Extrusion)99.7 ± 3.5Not Reported-42.4 ± 1.76.5 ± 1.3 (EPA), 13.2 ± 1.1 (DHA)[4]
EPA/DHA-containing Liposomes (Thin-film hydration + Bath Sonication)381.2 ± 7.8Not Reported-36.3 ± 1.618.1 ± 2.3 (EPA), 26.7 ± 1.9 (DHA)[4]

Table 2: Stability of Fatty Acid-Containing Liposomes

Liposome FormulationStorage ConditionsStability OutcomeReference(s)
General Liposomes4°C and ambient temperature (28 ± 1°C) for 30 daysMonitoring changes in mean vesicle size and leakage of encapsulated drug.[5]
Caffeic Acid-loaded LiposomesNot specified, monitored over 30 daysZeta potential can indicate stability, with more negative values suggesting greater stability.[6]
General LiposomesVarying pH (acidic to alkaline)Stability decreases in acidic and alkaline conditions compared to neutral pH.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by the Thin-Film Hydration Method

This protocol describes the preparation of multilamellar vesicles (MLVs) containing erucic acid, followed by size reduction to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Erucic Acid

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Drug to be encapsulated (optional)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas source

Procedure:

  • Lipid Film Formation: a. Accurately weigh the desired amounts of DPPC, cholesterol, and erucic acid. A common starting molar ratio is 55:40:5 (DPPC:Cholesterol:Erucic Acid). If encapsulating a lipophilic drug, it should be added at this stage. b. Dissolve the lipids (and lipophilic drug) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1 v/v), in a round-bottom flask. c. Attach the flask to a rotary evaporator. d. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids. e. Rotate the flask and apply a vacuum to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask. f. Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. For final traces of solvent removal, the flask can be flushed with dry nitrogen gas.

  • Hydration of the Lipid Film: a. Add the hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer. b. Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): a. Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes clear. b. Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), the MLV suspension is repeatedly passed through an extruder containing polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.

  • Purification: a. To remove unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of this compound-Containing Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis: a. Dilute the liposome suspension with the hydration buffer to an appropriate concentration for Dynamic Light Scattering (DLS) analysis. b. Measure the particle size (Z-average) and PDI using a DLS instrument. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population.[8]

2. Zeta Potential Measurement: a. Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer) for zeta potential measurement. b. Measure the zeta potential using a laser Doppler velocimetry instrument. The zeta potential provides an indication of the surface charge of the liposomes and their colloidal stability.[9]

3. Encapsulation Efficiency Determination: a. Separate the unencapsulated ("free") drug from the liposome suspension using one of the purification methods mentioned in Protocol 1. b. Quantify the amount of drug in the liposomal fraction. This typically requires disrupting the liposomes with a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug. c. Quantify the total amount of drug in the initial, unpurified liposome suspension. d. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of drug in liposomes / Total amount of drug) x 100

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application A 1. Lipid Dissolution (DPPC, Cholesterol, Erucic Acid) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Size Reduction (Sonication/Extrusion) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency D->G H In Vitro / In Vivo Studies G->H

Caption: Workflow for preparing and characterizing this compound-containing liposomes.

Erucic Acid and the PPAR-δ Signaling Pathway

Erucic acid has been identified as a ligand for PPAR-δ, a nuclear receptor that plays a role in regulating gene expression involved in inflammation and metabolism.[1][2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus erucate_lipo This compound-Liposome This compound Erucic Acid erucate_lipo->this compound Release ppar PPAR-δ This compound->ppar Binds to complex PPAR-δ/RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binds to gene Target Gene Transcription (e.g., Anti-inflammatory genes) ppre->gene Activates protein Anti-inflammatory Proteins gene->protein Translation effect Biological Effect (e.g., Reduced Inflammation) protein->effect Leads to

References

Application of Erucate in the Synthesis of Surfactants: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Erucic acid, a long-chain monounsaturated omega-9 fatty acid (22:1ω9), is a key component of rapeseed and mustard oils.[1][2] Its unique molecular structure, featuring a long C22 hydrocarbon tail, makes it a valuable and renewable feedstock for the synthesis of a diverse range of specialty surfactants.[2][3] These bio-based surfactants are gaining significant attention as sustainable alternatives to petroleum-derived products in various industries, including cosmetics, detergents, and oil recovery.[4][5] This document provides a detailed account of the application of erucate, the salt or ester of erucic acid, in the synthesis of several classes of surfactants, complete with experimental protocols and quantitative data.

Classes of Surfactants Derived from Erucic Acid

Erucic acid can be chemically modified through its carboxylic acid group or the double bond in its alkyl chain to produce a variety of surfactants with distinct properties. The primary classes include:

  • Ionic Liquid Surfactants (ILSs): These surfactants combine the properties of ionic liquids and surfactants, offering tunable physicochemical characteristics.[6][7] Erucic acid-derived ILSs exhibit ultralong hydrophobic chains, leading to unique self-assembly behaviors in aqueous solutions.[6][7]

  • Amido-Based Surfactants: These are synthesized by forming an amide linkage, which can enhance the surfactant's biodegradability.[4] They are often used as intermediates for further functionalization.[4]

  • Non-ionic Surfactants: This category includes erucamide and ethoxylated derivatives of erucyl alcohol. Erucamide is particularly noted for its use as a slip and anti-blocking agent.[8][9][10]

  • Cationic Surfactants (Esterquats): Esterquats are a major class of cationic surfactants, widely used as fabric softeners.[11][12] The ester linkage makes them more biodegradable than traditional quaternary ammonium compounds.[11]

  • Imidazoline Surfactants: These cationic surfactants contain an imidazoline ring and are known for their use as corrosion inhibitors, emulsifiers, and fabric softeners.[13][14]

Quantitative Data on this compound-Derived Surfactants

The following table summarizes key quantitative data for various surfactants synthesized from erucic acid, as reported in the literature.

Surfactant TypeSpecific CompoundYield (%)Critical Micelle Concentration (CMC)Krafft Temperature (°C)Reference
Ionic LiquidErBCho (choline cis-4-erucylamidobenzoate)92-< 4[6]
Ionic LiquidErBBTA (benzyltrimethylammonium cis-4-erucylamidobenzoate)893.5 µM< 4[6][7]
Ionic LiquidErBTA (benzyltrimethylammonium this compound)950.028 mmol/L< 4[15]
ImidazolineStearic acid-based imidazolinium surfactant-0.022 mmol/l-[13]
ImidazolineOleic acid-based imidazolinium surfactant-0.23 mmol/l-[13]

Note: Data for imidazoline surfactants based on other fatty acids are included for comparison of CMC values.

Experimental Protocols

This section details the methodologies for synthesizing various classes of surfactants from erucic acid.

This protocol describes a two-step synthesis of novel ionic liquid surfactants.

Diagram of the Synthesis Workflow for ErBCho and ErBBTA

erucic_acid Erucic Acid intermediate_synthesis Intermediate Synthesis erucic_acid->intermediate_synthesis intermediate_product Crude Intermediate intermediate_synthesis->intermediate_product purification Recrystallization (Ethanol) intermediate_product->purification purified_intermediate White Solid Intermediate purification->purified_intermediate reaction_cho Reaction in Methanol (12h, RT) purified_intermediate->reaction_cho reaction_bta Reaction in Methanol (12h, RT) purified_intermediate->reaction_bta choline_hydroxide Choline Hydroxide choline_hydroxide->reaction_cho bta_hydroxide Benzyltrimethylammonium Hydroxide bta_hydroxide->reaction_bta crude_erbacho Crude ErBCho reaction_cho->crude_erbacho crude_erbta Crude ErBBTA reaction_bta->crude_erbta final_purification_cho Recrystallization (Acetone) crude_erbacho->final_purification_cho final_purification_bta Recrystallization (Acetone) crude_erbta->final_purification_bta erbacho ErBCho final_purification_cho->erbacho erbta ErBBTA final_purification_bta->erbta

Caption: Workflow for the synthesis of ErBCho and ErBBTA ionic liquid surfactants.

Step 1: Intermediate Synthesis

  • The specific details of the intermediate synthesis are not fully provided in the abstract, but it involves reacting erucic acid to introduce a phenyl ring.[6][7] Triethylamine is used as an acid-binding agent.[7]

  • The reaction is carried out for 12 hours, after which the solvent is removed under reduced pressure.[7]

  • The crude product is washed with an HCl solution (pH = 3).[7]

Step 2: Purification of Intermediate

  • The crude intermediate is recrystallized from ethanol to yield a white solid.[7]

Step 3: Final Surfactant Synthesis

  • The purified white solid intermediate is mixed with 1.1 equivalents of either choline hydroxide or benzyltrimethylammonium hydroxide solution in methanol.[7]

  • The mixture is stirred for 12 hours at room temperature.[7]

  • The solvent is removed under reduced pressure, yielding a viscous liquid.[7]

Step 4: Final Purification

  • The final product is obtained by recrystallization from acetone at a low temperature.[7]

  • The reported yields are 92% for ErBCho and 89% for ErBBTA.[7]

This protocol outlines a solvent-free, "green" synthesis route for an important amido-amine intermediate.

Diagram of the Synthesis of N-Erucamidopropyl-N,N-dimethylamine

erucic_acid Erucic Acid (100 mmol) reactants Reactant Mixture erucic_acid->reactants dmpda DMPDA (120 mmol) dmpda->reactants naf NaF (0.14 g) naf->reactants reaction Reflux at ~165 °C (N2 atmosphere) reactants->reaction water_removal H2O Removal (Anhydrous MgCl2) reaction->water_removal Byproduct product N-Erucamidopropyl- N,N-dimethylamine reaction->product

Caption: Synthesis of an amido-amine intermediate from erucic acid.

Materials:

  • Erucic acid (33.86 g, 100 mmol)

  • N,N-dimethyl-1,3-propanediamine (DMPDA) (12.26 g, 120 mmol)

  • Sodium fluoride (NaF) (0.14 g)

  • Anhydrous Magnesium Chloride (MgCl2) (3.22 g)

Procedure:

  • Add erucic acid, DMPDA, and NaF to a three-necked flask.[4]

  • Place anhydrous MgCl2 in a solvent head above the reactor to absorb the water byproduct.[4]

  • Reflux the reaction mixture at approximately 165 °C under a nitrogen atmosphere.[4]

  • The reaction proceeds with the continuous removal of water.[4] The final product is the intermediate, N-erucamidopropyl-N,N-dimethylamine.[4]

This protocol describes a straightforward one-step neutralization reaction to produce an ionic liquid surfactant.

Diagram of the Synthesis of Benzyltrimethylammonium this compound (ErBTA)

erucic_acid Erucic Acid in Methanol mixing Mix and Stir (4h, RT) erucic_acid->mixing bta_hydroxide Benzyltrimethylammonium Hydroxide in Methanol bta_hydroxide->mixing Dropwise addition solvent_removal Solvent Removal (Reduced Pressure) mixing->solvent_removal crude_product Crude Product (Yellow Viscous Liquid) solvent_removal->crude_product purification Recrystallization (Acetone, -10 °C) crude_product->purification final_product ErBTA (White Solid) purification->final_product

Caption: One-step synthesis of the ionic liquid surfactant ErBTA.

Procedure:

  • Dissolve a specified amount of erucic acid in methanol in a flask.[15]

  • Add a methanol solution of benzyltrimethylammonium hydroxide dropwise to the erucic acid solution.[15]

  • Stir the mixture continuously for 4 hours at room temperature.[15]

  • Remove the solvent under reduced pressure to obtain the crude product, which is a yellow viscous liquid.[15]

  • Recrystallize the crude product from acetone at -10 °C to yield the final product as a white solid.[15]

  • The reported yield is 95%.[15]

This protocol is a general representation of esterquat synthesis, a two-step process involving esterification and quaternization.

Diagram of Esterquat Synthesis from Erucic Acid

erucic_acid Erucic Acid esterification Step 1: Esterification erucic_acid->esterification alkanolamine Tertiary Alkanolamine (e.g., Triethanolamine) alkanolamine->esterification esteramine Esteramine Intermediate esterification->esteramine quaternization Step 2: Quaternization esteramine->quaternization alkylating_agent Alkylating Agent (e.g., Dimethyl Sulfate) alkylating_agent->quaternization esterquat Esterquat Product quaternization->esterquat

Caption: General two-step synthesis pathway for erucic acid-based esterquats.

Step 1: Esterification

  • Mix erucic acid (e.g., 392 g, 1.15 mol) with a tertiary alkanolamine such as triethanolamine (e.g., 97 g, 0.65 mol).[16]

  • Heat the mixture to induce esterification, forming an esteramine intermediate.[11][16] The reaction is typically carried out at temperatures ranging from 160°C to 240°C for 1 to 12 hours.[17]

  • Monitor the reaction by measuring the acid number of the resulting esteramine.[16]

Step 2: Quaternization

  • Alkylate the esteramine with a suitable agent, such as dimethyl sulfate (e.g., 73.7 g, 0.59 mol).[16]

  • The reaction is performed to form the final quaternary ammonium compound, the esterquat.[11] The molar ratio of esteramine to quaternizing agent is typically between 1:0.95 and 1:1.2.[17]

Conclusion

Erucic acid stands out as a versatile, renewable platform for the synthesis of high-performance surfactants.[3][4] By leveraging its long alkyl chain, various functional headgroups—cationic, non-ionic, and zwitterionic (in the case of ionic liquids)—can be introduced to create surfactants with tailored properties.[4][6][8] The synthesis routes, ranging from simple one-step neutralizations to multi-step amidation and quaternization reactions, offer flexibility in producing surfactants suitable for a wide array of applications, from personal care products to industrial processes like enhanced oil recovery.[6][11] The development of "green" synthesis pathways further enhances the appeal of erucic acid as a sustainable alternative in the surfactant industry.[4]

References

Troubleshooting & Optimization

troubleshooting emulsion formation during Erucate extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for erucic acid (erucate) extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to emulsion formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of erucic acid extraction?

An emulsion is a stable mixture of two liquids that do not normally mix, such as an organic solvent and a water-based solution.[1][2] In lipid extraction, it manifests as a cloudy or milky third layer that forms between the organic and aqueous phases.[1][3] This intermediate layer physically blocks the clean separation of the lipid-containing organic layer, which can trap the target analyte (erucic acid), leading to lower yields and inaccurate quantification.[4] According to U.S. EPA Method 1664, if an emulsion takes up more than one-third of the solvent layer's volume, emulsion-breaking techniques must be used.[3]

Q2: What are the primary causes of emulsion formation during extraction?

Emulsions are typically caused by a combination of vigorous mechanical mixing and the presence of emulsifying agents in the sample.[1][4]

  • Emulsifying Agents: These are molecules that have both a water-loving (hydrophilic) and a water-hating (hydrophobic) part.[2][5] They position themselves at the oil-water interface, reducing the tension between the two liquids and stabilizing the dispersed droplets.[1][5] Common emulsifying agents in biological samples include phospholipids, proteins, free fatty acids, and cellular debris.[1][4]

  • Vigorous Agitation: Shaking or mixing the extraction solvents too aggressively provides the energy needed to break one liquid into the microscopic droplets that form the emulsion.[1][4][6]

  • Particulate Matter: Fine solid particles within the sample can also contribute to stabilizing an emulsion.[7]

Q3: How can I prevent emulsion formation before it starts?

Preventing an emulsion is often more effective than trying to break one that has already formed.[1][4] Key preventative strategies include:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or slow, repeated inversions of the separatory funnel.[1][2][4] This allows for sufficient surface area contact for the extraction to occur without providing excessive energy that creates fine droplets.[4]

  • "Salting Out": Add a saturated salt solution (brine) or a solid salt like sodium chloride (NaCl) to the aqueous phase before you begin the extraction.[2][4][7] This increases the ionic strength of the water layer, which helps to prevent the emulsion from stabilizing.[2][4][6]

  • Sample Filtration: If your sample contains solid particulate matter, filtering it before the extraction can help reduce the chances of emulsion formation.[7]

Q4: An emulsion has already formed in my experiment. What are the most common methods to break it?

Once an emulsion has formed, it can be broken using either physical or chemical methods.

  • Physical Methods: These methods use mechanical force to separate the phases. Common techniques include centrifugation, ultrasonication, and simple gravitational settling by letting the sample sit.[1][3][6][8]

  • Chemical Methods: These methods alter the chemistry of the system to destabilize the emulsion. This includes adding salt (salting out), adjusting the pH with acid or base, adding a small amount of a different organic solvent, or using a drying agent like anhydrous sodium sulfate.[1][4][6][8]

Q5: When should I choose a physical versus a chemical method to break an emulsion?

The choice depends on the stability of the emulsion and the nature of your sample.

  • Start with the least invasive methods first. Allowing the sample to sit or gently stirring the emulsion layer with a glass rod is a good first step.[3][8]

  • For stable or large-volume emulsions, physical methods are highly effective. Centrifugation is often considered the most surefire way to break an emulsion, as the g-force accelerates the separation of the layers.[1][3][6][8]

  • Chemical methods are useful when physical methods fail or are impractical. Adjusting pH is effective if the emulsion is stabilized by acidic or basic molecules like free fatty acids.[1][8] Salting out is a broadly applicable chemical method.[4][6] Be cautious with chemical additions, as they can potentially affect the stability or solubility of your target compound, erucic acid.[1]

Q6: Can the choice of extraction solvent affect emulsion formation?

Yes, the solvent system plays a role. Some research suggests that using a solvent mixture, such as chloroform and methanol, can aid in the extraction of all lipid classes and the resulting emulsion is more easily disrupted by centrifugation.[9] For instance, the Folch method uses a 2:1 mixture of chloroform and methanol.[10] However, for erucic acid specifically, some studies have found that Soxhlet extraction using hexane is superior to the Folch method, as it yields higher concentrations and prevents unwanted chemical changes to the erucic acid molecule.[10][11] Using solvents like chloroform or dichloromethane may also help form a better separation between the aqueous and organic phases.[9]

Troubleshooting Guides & Experimental Protocols

Preventative Strategies
StrategyDetailed Methodology
Gentle Mixing 1. Combine the sample and extraction solvent in a separatory funnel. 2. Instead of shaking, gently invert the funnel 5-10 times, allowing the phases to mix without vigorous agitation.[1] 3. Vent the funnel periodically to release any pressure buildup. 4. Place the funnel in a stand and allow the layers to separate.
Pre-emptive Salting Out 1. Before adding the organic extraction solvent, add solid sodium chloride (NaCl) or a saturated brine solution to your aqueous sample.[2][7] 2. Swirl to dissolve the salt and increase the ionic strength of the aqueous phase.[4][6] 3. Proceed with the extraction using the gentle mixing technique described above.
Physical Methods to Break an Emulsion
MethodDetailed Methodology
Gravitational Separation 1. Allow the separatory funnel containing the emulsion to stand undisturbed for 15-60 minutes.[3][8] 2. The emulsion may break on its own as the droplets coalesce under gravity. 3. Gently tapping the side of the funnel or stirring the emulsion layer with a glass rod can help accelerate the process.[3][8]
Centrifugation 1. Carefully transfer the emulsion and the two liquid phases into appropriate centrifuge tubes, ensuring the tubes are balanced.[1] 2. Centrifuge the tubes at a moderate to high speed. A good starting point is 3000 x g for 20 minutes or 5000 rpm for 15 minutes.[1] 3. After centrifugation, a solid "protein cake" may form at the interface, which can improve the separation.[1][9] 4. Carefully pipette the separated layers.[1]
Ultrasonication 1. Place the container with the emulsion into an ultrasonic bath.[1] 2. To prevent the sample from heating, it is recommended to use an ice bath around the sample container.[1] 3. Apply ultrasonication for approximately 15 minutes at 40% power and observe if the emulsion breaks.[1] 4. Caution: Excessive sonication has the potential to degrade lipids.[1]
Filtration 1. Set up a funnel with a plug of glass wool or a filter aid like Celite®.[2][6][7] 2. Pass the emulsion through the filter medium. 3. The filter provides a surface that can help the dispersed droplets merge.[7]
Chemical Methods to Break an Emulsion
MethodDetailed Methodology
Salting Out 1. Add a small amount of a saturated sodium chloride (brine) solution or solid NaCl to the separatory funnel containing the emulsion.[7] 2. Gently swirl or invert the funnel a few times to mix.[1] 3. Allow the funnel to stand and observe the separation of the layers.[1] The salt increases the ionic strength of the aqueous phase, forcing the separation.[4][7]
pH Adjustment 1. Carefully add a dilute strong acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the emulsion.[1][2] 2. Monitor the pH of the aqueous phase, aiming for a pH of approximately 2 if the emulsion is stabilized by acidic molecules like free fatty acids.[1][3][8] 3. Gently mix after each addition and observe for emulsion breaking. 4. Caution: Be aware that changing the pH can affect the stability and solubility of erucic acid.[1][2]
Addition of Drying Agent 1. Carefully pipette the organic layer along with the emulsion into a separate flask. 2. Add a small amount of anhydrous sodium sulfate (Na₂SO₄) powder, which is approximately 5-10% by weight relative to the volume of the emulsion.[1] 3. The sodium sulfate acts as a drying agent, removing water and helping to break the emulsion.[1] 4. Filter the organic phase to remove the sodium sulfate.[1][3][8]

Data Summary

Table 1: Recommended Parameters for Physical Emulsion Breaking Methods
MethodParameterValueSource
Centrifugation Speed3000 x g or 5000 rpm[1]
Duration15-20 minutes[1]
Ultrasonication Power~40%[1]
Duration~15 minutes[1]
Table 2: Reagents for Chemical Emulsion Breaking Methods
MethodReagentTypical ConcentrationTarget pH (if applicable)Source
Salting Out Sodium Chloride (NaCl)Saturated solution or solidN/A[3][4][8]
Anhydrous Sodium Sulfate (Na₂SO₄)5-10% (w/v) of emulsionN/A[1]
Potassium Pyrophosphate (K₄P₂O₇)Solid, sprinkled inN/A[3]
pH Adjustment Hydrochloric Acid (HCl)Dilute solution (e.g., 1M)~2[1][3][8]
Sulfuric Acid (H₂SO₄)Dilute solution~2[3][8]

Visualizations

Diagram 1: Emulsion Formation Pathway

A Immiscible Liquids (Aqueous Phase + Organic Solvent) D Dispersion of one liquid into fine droplets A->D B Energy Input (Vigorous Shaking/Mixing) B->D C Presence of Emulsifying Agents (e.g., Proteins, Phospholipids) E Stabilization of droplets at the oil-water interface C->E D->E F Stable Emulsion (Cloudy intermediate layer) E->F

Caption: Logical pathway illustrating how immiscible liquids, energy, and emulsifying agents combine to form a stable emulsion.

Diagram 2: Troubleshooting Workflow for Emulsion Formation

start Start this compound Extraction prevent Apply Preventative Measures? (Gentle Mixing, Salting Out) start->prevent extract Perform Extraction prevent->extract Yes prevent->extract No emulsion_check Emulsion Formed? extract->emulsion_check success Successful Separation (Proceed with Analysis) emulsion_check->success No troubleshoot Troubleshoot Emulsion emulsion_check->troubleshoot Yes physical Try Physical Methods (Wait, Centrifuge, Sonicate) troubleshoot->physical check2 Emulsion Broken? physical->check2 check2->success Yes chemical Try Chemical Methods (Add Salt, Adjust pH) check2->chemical No check3 Emulsion Broken? chemical->check3 check3->success Yes reassess Re-evaluate Protocol (Change Solvents, Consult Literature) check3->reassess No

Caption: A step-by-step workflow for preventing and troubleshooting emulsion formation during this compound extraction experiments.

References

Technical Support Center: Optimizing GC-MS Parameters for Erucate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate quantification of erucic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing erucic acid by GC-MS?

A1: Erucic acid, a long-chain fatty acid, is not sufficiently volatile for direct analysis by gas chromatography. Derivatization is a crucial sample preparation step that converts the fatty acid into its more volatile fatty acid methyl ester (FAME) form.[1][2][3] This process, known as esterification, allows the analyte to be vaporized in the GC inlet and travel through the analytical column for separation and subsequent detection by the mass spectrometer.

Q2: What are the common derivatization methods for preparing erucic acid for GC-MS analysis?

A2: Several methods are commonly employed to convert erucic acid to its methyl ester (methyl erucate). The choice of method can depend on the sample matrix and the presence of other fatty acids. Common derivatization reagents include:

  • Boron trifluoride (BF3) in methanol: This is an efficient method, though it can potentially form artifacts due to its instability.[1][3]

  • Methanolic hydrochloric acid (HCl): This reagent can solubilize certain lipids during the derivatization process.[1][3]

  • Sodium methoxide (NaOMe) or Potassium hydroxide (KOH) in methanol: These basic derivatization methods are effective for esterified fatty acids but not for free fatty acids.[1][3]

Q3: How can I separate isomers of methyl this compound during GC analysis?

A3: The separation of cis/trans isomers, such as methyl this compound (cis) and methyl brassidate (trans), can be challenging due to their similar molecular structures.[1] To achieve this separation, it is recommended to use a highly polar capillary column. Columns with stationary phases like cyanopropyl or polyethylene glycol (PEG), such as a Restek Rt-2560 or a DB-WAX, are effective for resolving these isomers.[1][4]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for methyl this compound is asymmetrical, with either a "tail" extending from the back of the peak or a "front" where the peak rises too slowly.

Possible Causes and Solutions:

Possible Cause Solution
Active Sites in the System Active sites in the injector liner, column, or detector can cause peak tailing, especially for polar compounds.[5][6] Solution: Use deactivated liners and gold-plated seals.[7] If tailing persists, you may need to trim the front end of the column (approximately 10-20 cm) to remove accumulated non-volatile residues.
Improper Injection Technique Injecting too large a sample volume or a sample that is too concentrated can lead to peak fronting.[5] Solution: Reduce the injection volume or dilute the sample. Ensure the injection speed is appropriate for the inlet conditions.
Column Overload Exceeding the capacity of the GC column can result in broad, fronting peaks. Solution: Dilute the sample or use a column with a thicker film or larger internal diameter.
Incompatible Solvent The sample solvent may not be compatible with the stationary phase, leading to poor peak shape. Solution: Ensure the solvent is appropriate for the column and consider using a retention gap.
Problem 2: Low Sensitivity or No Peak Detected

Symptom: The signal for methyl this compound is very weak, or no peak is observed at the expected retention time.

Possible Causes and Solutions:

Possible Cause Solution
Inefficient Derivatization The conversion of erucic acid to its methyl ester may be incomplete.[1] Solution: Optimize the derivatization reaction conditions, including reaction time, temperature, and reagent concentration. Ensure the sample is dry, as water can interfere with the reaction.
Leaks in the GC-MS System Leaks in the carrier gas flow path can significantly reduce sensitivity.[5][8] Solution: Perform a leak check of the system, paying close attention to the injector septum, column fittings, and transfer line connections.
Incorrect MS Parameters The mass spectrometer may not be optimized for detecting the target ions of methyl this compound. Solution: Verify the MS is set to acquire data in either full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode using characteristic ions of methyl this compound (e.g., m/z 354, 322, 264).
Sample Loss During Preparation The analyte may be lost during the extraction or solvent transfer steps. Solution: Review the sample preparation workflow to identify and minimize potential sources of loss. Using an internal standard can help to correct for such losses.
Problem 3: Co-elution with Other Components

Symptom: The peak for methyl this compound overlaps with peaks from other fatty acid methyl esters or matrix components.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Chromatographic Resolution The GC method is not optimized to separate methyl this compound from other closely eluting compounds.[4] Solution: 1. Optimize the temperature program: Decrease the oven ramp rate during the elution of the target analyte to improve separation.[4] 2. Use a more selective column: A longer column or a column with a different, more polar stationary phase can enhance resolution.[4]
Matrix Interference Components from the sample matrix are co-eluting with the analyte. Solution: Improve the sample cleanup procedure before GC-MS analysis. Techniques like solid-phase extraction (SPE) can be used to remove interfering substances.

Experimental Protocols

Detailed Methodology for this compound Quantification

The quantification of erucic acid by GC-MS typically involves lipid extraction, derivatization to FAMEs, and subsequent GC-MS analysis.[1][3]

1. Lipid Extraction (Folch Method)

  • Homogenize the sample.

  • Extract the lipids using a 2:1 (v/v) mixture of chloroform and methanol.[1][3]

  • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.[3]

  • Collect the lower organic layer containing the lipids.

  • Dry the extract under a stream of nitrogen.

2. Derivatization to FAMEs (Using BF3-Methanol)

  • Dissolve the dried lipid extract in an organic solvent.

  • Add 14% (w/v) boron trifluoride-methanol reagent.[3]

  • Heat the mixture at 80-100°C for 45-60 minutes.[3]

  • After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.

  • Collect the organic layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis

  • Injector: Set to a temperature of 250°C.

  • Column: Use a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 250°C at 10°C/min, hold for 14 minutes.[9]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring key ions of methyl this compound.

Quantitative Data Summary

Table 1: Recommended GC-MS Parameters for Methyl this compound Analysis

ParameterRecommended SettingPurpose
Injector Temperature 250°CEnsures complete vaporization of the FAMEs.
Column Type Polar (e.g., DB-WAX, Rt-2560)Separation of FAMEs, including cis/trans isomers.[1][4]
Column Dimensions 30-100 m length, 0.25 mm ID, 0.2-0.25 µm film thicknessLonger columns provide better resolution for complex mixtures.[4]
Carrier Gas Flow Rate 1-2 mL/min (Helium)Optimal flow for good separation efficiency and MS vacuum compatibility.[8]
Oven Program Start at a lower temperature (e.g., 150°C) and ramp up (e.g., 10°C/min) to a final temperature (e.g., 250°C).[9]Separates FAMEs based on their boiling points and interaction with the stationary phase.
MS Ion Source Temp. 230-250°CPrevents condensation of analytes in the ion source.
MS Quadrupole Temp. 150°CMaintains stable mass analysis.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Polar Column) Injection->Separation Detection MS Detection (Scan or SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal Standard) Integration->Quantification

Caption: Experimental workflow for the quantification of erucic acid using GC-MS.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_sensitivity Sensitivity Issues Start Poor Chromatographic Result Peak_Shape Asymmetrical Peak? Start->Peak_Shape Low_Signal Low or No Signal? Start->Low_Signal Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Check_Activity Check for Active Sites (Liner, Column) Tailing->Check_Activity Check_Overload Reduce Sample Concentration or Injection Volume Fronting->Check_Overload Check_Deriv Optimize Derivatization Low_Signal->Check_Deriv Yes Check_Leaks Perform System Leak Check Low_Signal->Check_Leaks Yes Check_MS_Params Verify MS Parameters (SIM/Scan) Low_Signal->Check_MS_Params Yes

Caption: Logical troubleshooting workflow for common GC-MS issues.

References

Technical Support Center: Overcoming Poor Solubility of Erucate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of erucic acid and its salt form, erucate, presents a significant hurdle in experimental design and formulation development. This technical support center provides a comprehensive guide to understanding and overcoming these challenges through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility of erucic acid and its common salts in aqueous solutions?

Q2: My this compound solution is cloudy or shows precipitation. What are the common causes and immediate troubleshooting steps?

A2: Cloudiness or precipitation in an this compound solution can be due to several factors:

  • Low Temperature: The solubility of this compound salts can decrease at lower temperatures, leading to precipitation.

  • pH Changes: Erucic acid is a weak acid. If the pH of the solution drops, the this compound salt can convert back to the less soluble erucic acid form.

  • High Concentration: The concentration of the this compound salt may have exceeded its solubility limit in the specific aqueous medium.

  • Presence of Divalent Cations: Divalent cations like Ca²⁺ or Mg²⁺ can form insoluble salts with this compound.

  • "Salting Out" Effect: High concentrations of other salts in the buffer can reduce the solubility of this compound[7][8].

Immediate Troubleshooting Steps:

  • Gentle Warming: Try gently warming the solution while stirring. This can often redissolve precipitate caused by low temperatures.

  • pH Adjustment: Check the pH of your solution. If it is acidic, slowly add a base (e.g., NaOH or KOH) to raise the pH and convert the erucic acid back to its more soluble salt form.

  • Dilution: If the concentration is too high, try diluting the solution with your aqueous buffer.

Troubleshooting Guides

This section provides detailed protocols and methodologies to address specific solubility challenges with this compound.

Issue 1: this compound Precipitation in Aqueous Buffers

Description: You have prepared a solution of sodium or potassium this compound in a buffer (e.g., phosphate-buffered saline), and you observe precipitation either immediately or over time.

Troubleshooting Workflow:

G start Precipitation Observed check_temp Was the solution stored at a low temperature? start->check_temp warm_solution Gently warm and agitate the solution. check_temp->warm_solution Yes check_ph Check the pH of the solution. check_temp->check_ph No redissolved_yes_temp Precipitate redissolves warm_solution->redissolved_yes_temp redissolved_no_temp Precipitate remains warm_solution->redissolved_no_temp redissolved_no_temp->check_ph ph_low Is the pH below 7? check_ph->ph_low adjust_ph Adjust pH to > 7 with NaOH or KOH. ph_low->adjust_ph Yes check_concentration Review the this compound concentration. ph_low->check_concentration No redissolved_yes_ph Precipitate redissolves adjust_ph->redissolved_yes_ph redissolved_no_ph Precipitate remains adjust_ph->redissolved_no_ph redissolved_no_ph->check_concentration high_conc Is the concentration near the suspected solubility limit? check_concentration->high_conc dilute Dilute the solution or reformulate at a lower concentration. high_conc->dilute Yes check_ions Are divalent cations (Ca²⁺, Mg²⁺) present in the buffer? high_conc->check_ions No redissolved_yes_conc Precipitate redissolves dilute->redissolved_yes_conc redissolved_no_conc Consider other factors dilute->redissolved_no_conc redissolved_no_conc->check_ions ions_present Yes check_ions->ions_present use_chelator Add a chelating agent (e.g., EDTA) or use a cation-free buffer. ions_present->use_chelator Yes redissolved_yes_ions Precipitate redissolves use_chelator->redissolved_yes_ions

Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Difficulty in Preparing a Concentrated Aqueous this compound Stock Solution

Description: You need to prepare a concentrated stock solution of this compound for dilution into your experimental medium, but you are unable to achieve the desired concentration without precipitation.

Solution: Employ solubility enhancement techniques. Below are detailed protocols for common methods.

Experimental Protocols for Solubility Enhancement

Co-solvent Systems

The addition of a water-miscible organic solvent can significantly increase the solubility of this compound. Ethanol is a common and effective choice.

Protocol: Preparation of a 10 mg/mL Sodium this compound Stock Solution in an Ethanol-Water Co-solvent System

  • Materials:

    • Sodium this compound

    • Ethanol (95% or absolute)

    • Deionized water

    • Sterile magnetic stir bar and vial

  • Procedure:

    • Weigh 10 mg of sodium this compound and place it in the sterile vial.

    • Add 500 µL of ethanol to the vial.

    • Add the magnetic stir bar and stir at room temperature until the sodium this compound is fully dissolved. Gentle warming (to 30-40°C) can be applied if necessary.

    • Slowly add 500 µL of deionized water to the ethanol solution while continuously stirring. The slow addition is crucial to prevent precipitation.

    • Continue stirring for 10-15 minutes to ensure a homogenous solution.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Data Presentation: Solubility of Erucic Acid in Ethanol/Water Mixtures

Ethanol Concentration (% v/v)Approximate Solubility of Erucic Acid
0 (Water)Insoluble[1][2]
50Moderately Soluble
100 (Ethanol)~175 g / 100 mL[4]

Note: The solubility of sodium this compound in these mixtures will be higher than that of erucic acid.

Surfactant-Based Formulations

Non-ionic surfactants like Tween 80 (polysorbate 80) can form micelles that encapsulate hydrophobic molecules like erucic acid, increasing their apparent solubility in aqueous solutions.

Protocol: Preparation of a 5 mg/mL Erucic Acid Formulation using Tween 80

  • Materials:

    • Erucic Acid

    • Tween 80

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Glass vial with a screw cap

    • Water bath sonicator

  • Procedure:

    • Weigh 50 mg of erucic acid and place it in the glass vial.

    • Add 100 mg of Tween 80 to the vial (a 2:1 weight ratio of surfactant to erucic acid).

    • Heat the mixture in a water bath to approximately 60-70°C to melt the erucic acid and reduce the viscosity of the Tween 80. Gently swirl to mix.

    • While the mixture is still warm, add 10 mL of pre-warmed (50°C) PBS to the vial.

    • Cap the vial tightly and immediately place it in a water bath sonicator.

    • Sonicate for 15-30 minutes, or until a clear or slightly opalescent, homogenous dispersion is formed.

    • Allow the solution to cool to room temperature. Inspect for any precipitation.

Data Presentation: Critical Micelle Concentrations (CMC) of Common Surfactants

SurfactantApproximate CMC in Water (mM)
Sodium Dodecyl Sulfate (SDS)8.2[9]
Cetyltrimethylammonium Bromide (CTAB)0.93[9]
Tween 80~0.012

Note: The CMC can be affected by temperature, pH, and the presence of electrolytes[2].

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose[10].

Protocol: Preparation of an Erucic Acid/β-Cyclodextrin Inclusion Complex by the Kneading Method

  • Materials:

    • Erucic Acid

    • β-Cyclodextrin

    • Ethanol:Water (1:1 v/v) solution

    • Mortar and pestle

    • Vacuum oven

  • Procedure:

    • Determine the desired molar ratio of erucic acid to β-cyclodextrin (a 1:1 molar ratio is a good starting point).

    • Weigh the appropriate amount of β-cyclodextrin and place it in the mortar.

    • Add a small amount of the ethanol:water solution to the β-cyclodextrin and knead with the pestle to form a homogenous paste.

    • Weigh the corresponding amount of erucic acid and slowly add it to the β-cyclodextrin paste while continuously kneading.

    • Continue kneading for at least 60 minutes. Add small amounts of the ethanol:water solution if the mixture becomes too dry.

    • Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

Workflow for Cyclodextrin Inclusion Complexation:

G start Select Molar Ratio of this compound to Cyclodextrin prepare_cd Prepare Cyclodextrin Paste with Solvent start->prepare_cd add_this compound Gradually Add this compound to Paste prepare_cd->add_this compound knead Knead for 60 minutes add_this compound->knead dry Dry the Complex under Vacuum knead->dry grind Grind to a Fine Powder dry->grind characterize Characterize Complex (e.g., DSC, FTIR, NMR) grind->characterize solubility Determine Aqueous Solubility of the Complex characterize->solubility

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Phase Solubility Studies: To determine the stoichiometry and stability constant of the complex, a phase solubility study should be performed according to the method described by Higuchi and Connors[4][11]. This involves preparing saturated solutions of erucic acid in the presence of increasing concentrations of cyclodextrin and measuring the concentration of dissolved erucic acid. The resulting plot of erucic acid solubility versus cyclodextrin concentration can reveal the type of complex formed (e.g., AL-type for a linear increase in solubility)[2][3].

Nanoparticle Formulations

Reducing the particle size of a poorly soluble compound to the nanoscale can increase its surface area-to-volume ratio, leading to enhanced dissolution rates and apparent solubility. Solid lipid nanoparticles (SLNs) are a suitable formulation for lipophilic molecules like erucic acid[12][13].

Protocol: Preparation of Erucic Acid-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

  • Materials:

    • Erucic Acid (as the drug)

    • A solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

    • A surfactant (e.g., Tween 80, Poloxamer 188)

    • Deionized water

    • High-shear homogenizer

    • Water bath

  • Procedure:

    • Lipid Phase Preparation: Weigh the desired amounts of erucic acid and the solid lipid. Heat them together in a beaker at a temperature approximately 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

    • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

    • Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

    • Nanoparticle Formation: The resulting hot nanoemulsion is then rapidly cooled in an ice bath while stirring to solidify the lipid and form the SLNs.

    • Characterization: The resulting SLN dispersion should be characterized for particle size, zeta potential, and encapsulation efficiency.

Data Presentation: Typical Characteristics of SLN Formulations

ParameterTypical Range
Particle Size50 - 1000 nm
Polydispersity Index (PDI)< 0.3 (for a homogenous population)
Zeta Potential>
Encapsulation Efficiency70 - 99%

Note: These values are general and will vary depending on the specific formulation and process parameters.

By utilizing the information and protocols provided in this technical support center, researchers can effectively address the challenges associated with the poor aqueous solubility of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Preventing Erucate Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of erucic acid (Erucate) in samples during storage. Adherence to proper storage and handling protocols is critical for maintaining sample integrity and ensuring the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stored samples?

A1: this compound degradation is primarily caused by two chemical processes:

  • Oxidation: This is the most common degradation pathway. The double bond in the erucic acid molecule is susceptible to attack by atmospheric oxygen, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products. This process is accelerated by exposure to light, heat, and the presence of metal ions.

  • Hydrolysis: If this compound is present as an ester (e.g., in triglycerides or other lipids), it can be hydrolyzed back to free erucic acid and the corresponding alcohol. This reaction is catalyzed by acids or bases and is accelerated by the presence of water and elevated temperatures.

Q2: What are the ideal storage temperatures for samples containing this compound?

A2: For long-term storage, samples should be kept at ultra-low temperatures. Storage at -80°C is highly recommended to minimize both oxidative and enzymatic degradation. For short-term storage (a few days to a week), -20°C may be sufficient. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: How does light exposure affect this compound stability?

A3: Exposure to light, particularly UV light, can initiate and accelerate the oxidative degradation of this compound. It is crucial to store samples in amber-colored vials or wrapped in aluminum foil to protect them from light.

Q4: Should I use an inert atmosphere for storing my this compound samples?

A4: Yes, for optimal stability, especially for long-term storage of pure this compound or samples with a high concentration of unsaturated fatty acids, it is recommended to displace oxygen with an inert gas like argon or nitrogen before sealing the storage container. This minimizes the risk of oxidation.

Q5: Are there any recommended antioxidants to add to my samples?

A5: Yes, the addition of antioxidants can significantly inhibit the oxidation of this compound. Common choices for lipid-containing samples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (Vitamin E). The choice and concentration of the antioxidant may depend on the sample matrix and the intended downstream analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of samples containing this compound, which may be indicative of degradation.

Troubleshooting Analytical Issues
Problem Potential Cause(s) Recommended Solution(s)
Lower than expected this compound concentration 1. Oxidative degradation: The sample may have been exposed to oxygen, light, or high temperatures. 2. Hydrolysis (for esterified this compound): The sample may have been exposed to moisture and acidic or basic conditions. 3. Incomplete extraction or derivatization: The analytical method may not be efficient.1. Review storage conditions. Ensure samples are stored at ≤ -20°C (ideally -80°C), protected from light, and under an inert atmosphere. 2. Ensure the sample is dry and stored in a neutral pH environment. 3. Optimize extraction and derivatization protocols. Consider using a more robust method like Soxhlet extraction with hexane.[1]
Appearance of unexpected peaks in GC-MS chromatogram 1. Oxidation products: Peaks corresponding to aldehydes, ketones, or shorter-chain fatty acids may indicate oxidative degradation. 2. Isomerization: The cis-configuration of erucic acid may have converted to the trans-isomer (brassidic acid), especially during certain extraction procedures.[2] 3. Contamination: Contamination from solvents, glassware, or the GC system itself (e.g., septum bleed) can introduce extraneous peaks.[3]1. Confirm the identity of unexpected peaks using mass spectrometry and compare with known degradation products. Re-evaluate storage conditions. 2. Use an analytical method that can separate cis and trans isomers. The Soxhlet extraction method is less prone to causing isomerization than the Folch method.[1] 3. Run solvent blanks to identify sources of contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents. Regularly maintain the GC-MS system, including replacing the septum and liner.[4]
Poor peak shape (tailing or fronting) in GC analysis 1. Active sites in the GC system: Free carboxyl groups of underivatized this compound can interact with active sites in the injector liner or column, causing peak tailing. 2. Column overload: Injecting too much sample can lead to peak fronting. 3. Improper derivatization: Incomplete conversion to fatty acid methyl esters (FAMEs) will result in the presence of free fatty acids.1. Ensure complete derivatization to FAMEs. Use a deactivated liner and a high-quality capillary column suitable for FAME analysis.[5] 2. Dilute the sample or reduce the injection volume. 3. Optimize the derivatization protocol. Ensure appropriate reaction time, temperature, and reagent concentrations.

Quantitative Data on this compound Stability

While specific kinetic data for the degradation of pure this compound under various storage conditions is limited in the literature, the following table summarizes the expected stability based on studies of oils containing high levels of monounsaturated fatty acids. The stability is presented as an estimated half-life (t½), which is the time it takes for 50% of the initial this compound to degrade.

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Half-Life (t½)
Optimal -80°CDark (Amber vial)Inert (Argon/Nitrogen)> 5 years
Good -20°CDark (Amber vial)Inert (Argon/Nitrogen)1 - 3 years
Sub-optimal -20°CDark (Amber vial)Air6 - 12 months
Poor 4°CDark (Amber vial)AirWeeks to months
Very Poor Room Temperature (~25°C)Ambient LightAirDays to weeks

Disclaimer: These are estimations based on general principles of fatty acid stability. Actual degradation rates will vary depending on the sample matrix, presence of pro-oxidants or antioxidants, and the initial quality of the sample.

Experimental Protocols

Protocol for Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol is a widely used acid-catalyzed method for the simultaneous extraction and derivatization of this compound from lipid samples.[1][6][7][8][9]

Materials:

  • Lipid-containing sample

  • Chloroform

  • Methanol

  • Hexane

  • 14% Boron trifluoride (BF₃) in methanol

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-cap glass tubes with PTFE liners

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the lipid sample into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Saponification (for complex lipids): Add 1 mL of 0.5 M NaOH in methanol. Cap the tube tightly and heat at 100°C for 5-10 minutes. This step hydrolyzes triglycerides and other esters.

  • Esterification: Cool the tube to room temperature. Add 2 mL of 14% BF₃ in methanol. Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to separate the layers.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Preparation: Transfer the dried hexane extract to a GC vial, if necessary, concentrating under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Visualizations

Chemical Degradation Pathway of Erucic Acid

Erucic_Acid Erucic Acid (C22:1) Initiation Initiation (Light, Heat, Metal Ions) Erucic_Acid->Initiation Lipid_Radical Lipid Radical (L.) Initiation->Lipid_Radical Oxygen Oxygen (O2) Lipid_Radical->Oxygen Propagation Peroxy_Radical Peroxy Radical (LOO.) Oxygen->Peroxy_Radical Another_Erucic_Acid Another Erucic Acid Molecule (LH) Peroxy_Radical->Another_Erucic_Acid Hydroperoxide Hydroperoxide (LOOH) Another_Erucic_Acid->Hydroperoxide Hydroperoxide->Lipid_Radical Decomposition Decomposition (Heat, Metal Ions) Hydroperoxide->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->Secondary_Products

Caption: Oxidative degradation pathway of Erucic Acid.

Troubleshooting Workflow for this compound Degradation

Start Suspected this compound Degradation Check_Storage Review Storage Conditions: Temp, Light, Atmosphere? Start->Check_Storage Improper_Storage Improper Storage Conditions Check_Storage->Improper_Storage No Review_Analysis Review Analytical Method: Extraction, Derivatization, GC-MS? Check_Storage->Review_Analysis Yes Implement_Optimal Implement Optimal Storage: -80°C, Dark, Inert Gas Improper_Storage->Implement_Optimal Reanalyze Re-analyze Sample Implement_Optimal->Reanalyze Analytical_Issue Potential Analytical Issue Review_Analysis->Analytical_Issue No Review_Analysis->Reanalyze Yes Optimize_Method Optimize Analytical Method: - Check Reagents - Validate Protocol Analytical_Issue->Optimize_Method Optimize_Method->Reanalyze Problem_Solved Problem Resolved Reanalyze->Problem_Solved

Caption: Troubleshooting workflow for suspected this compound degradation.

References

troubleshooting incomplete derivatization of Erucate for chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the derivatization of erucic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during sample preparation for chromatographic analysis.

Troubleshooting Guide

This section addresses specific problems that can arise during the derivatization of erucic acid into its corresponding fatty acid methyl ester (FAME), methyl erucate, for Gas Chromatography (GC) analysis.

Question 1: Why am I seeing a small peak for my erucic acid derivative and a large, tailing peak for the underivatized acid?

Answer:

This is a classic sign of incomplete derivatization. The polar carboxylic acid group of underivatized erucic acid interacts strongly with the GC column's stationary phase, resulting in poor peak shape (tailing) and delayed elution.[1] The small derivative peak indicates that the reaction has not gone to completion.

Potential Causes and Solutions:

  • Presence of Water: Derivatization reagents, particularly silylating agents (MSTFA, BSTFA) and acid catalysts (BF3, HCl), are highly sensitive to moisture.[1][2] Water in the sample or solvents will preferentially react with the reagent, rendering it ineffective.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If your sample is aqueous, it must be dried completely (e.g., by lyophilization or under a stream of nitrogen) before adding the derivatization reagent.[1]

  • Insufficient Reagent: The amount of derivatization reagent may be insufficient to react with all the erucic acid present, especially in concentrated samples.

    • Solution: Increase the molar excess of the derivatization reagent. A 10x molar excess is a good starting point.[1]

  • Suboptimal Reaction Conditions: The reaction time or temperature may be inadequate for the reaction to complete.

    • Solution: Optimize the reaction conditions. For acid-catalyzed esterification (e.g., with BF3-methanol), try increasing the temperature to 60-80°C or extending the reaction time to 60 minutes.[1][3] For silylation, a common protocol involves heating at 75°C for 30 minutes.[4]

Question 2: My chromatogram shows multiple peaks for a single erucic acid standard. What could be the cause?

Answer:

The presence of multiple peaks from a single standard often points to the formation of artifacts or side products during derivatization, or a mixture of partially and fully derivatized molecules.[3][4]

Potential Causes and Solutions:

  • Artifact Formation: Some reagents are known to produce artifacts. Boron trifluoride (BF3), for example, is effective but can form artifacts due to its instability.[3][5]

    • Solution: Consider switching to a different derivatization method. Methanolic HCl is a common alternative to BF3.[5]

  • Isomerization: The sample preparation procedure itself can sometimes cause isomerization of the fatty acid. For example, using the Folch extraction method has been shown to convert some of the natural cis-configuration of erucic acid to its trans-isomer (brassidic acid), which will appear as a separate peak in the chromatogram.[3][6]

    • Solution: If isomerization is suspected, switch to a different extraction method, such as Soxhlet extraction with hexane, which has been shown to be superior in this regard.[3][6]

  • Incomplete Silylation: If you are performing silylation and your analyte has multiple reactive sites (e.g., both a carboxyl and a hydroxyl group), you might be seeing a mix of partially and fully derivatized products.[4]

    • Solution: Review and optimize your silylation conditions (time, temperature, reagent concentration) to ensure all reactive sites are derivatized.[4]

Question 3: The baseline in my chromatogram is high and noisy after derivatization. How can I fix this?

Answer:

An elevated or noisy baseline is often caused by column bleed or the injection of contaminants or excess derivatization reagent.[4]

Potential Causes and Solutions:

  • Excess Derivatization Reagent: Injecting a large excess of silylating reagent (like MSTFA) can lead to a rising baseline.

    • Solution: While a molar excess is needed for the reaction, try reducing the amount of reagent injected. Ensure your workup procedure effectively removes the bulk of the unreacted reagent.

  • Column Bleed: This is the natural degradation of the column's stationary phase, which can be exacerbated by aggressive reagents or high temperatures.[4]

    • Solution: Condition the column by "baking it out" at its maximum recommended temperature for a period to remove contaminants.[2][4] If the problem persists, the column may be old or damaged and require replacement.

  • Contamination: Contaminants can be introduced from solvents, reagents, or the sample itself.[4]

    • Solution: Run a solvent blank through your entire sample preparation and analysis workflow to identify the source of contamination. Ensure high-purity solvents and reagents are used.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing erucic acid by GC? A1: Free fatty acids like erucic acid are not volatile enough for direct GC analysis.[4] Their polar carboxylic acid group can also cause strong interactions with the GC column, leading to poor peak shapes and inaccurate quantification.[1] Derivatization converts them into more volatile and thermally stable esters (FAMEs) or silyl derivatives, which are much better suited for GC analysis.[3][4]

Q2: What are the most common derivatization methods for erucic acid? A2: The most common methods involve acid-catalyzed esterification to form fatty acid methyl esters (FAMEs).[5] Reagents for this include boron trifluoride in methanol (BF3-methanol), methanolic hydrochloric acid (HCl), and acetyl chloride in methanol.[3][5] Silylation using reagents like BSTFA or MSTFA to form trimethylsilyl (TMS) esters is another common approach.[1][4]

Q3: How does water affect the derivatization process? A3: Water has a highly detrimental effect on most derivatization reactions. It hydrolyzes the derivatizing agent, consuming it before it can react with the erucic acid.[1][2] In acid-catalyzed esterification, excess water can also drive the reaction in reverse (hydrolysis of the ester back to the acid), reducing your final yield.[7]

Q4: Can I use a base-catalyzed method to derivatize free erucic acid? A4: No, base-catalyzed methods (e.g., using sodium methoxide or potassium hydroxide) are suitable for transesterification of triglycerides (fats and oils) into FAMEs, but they are not effective for derivatizing free fatty acids like erucic acid.[3][8] An acid-catalyzed method is required for free fatty acids.

Q5: My dried sample extract won't dissolve in the derivatization reagent. What should I do? A5: For the reaction to occur, the analyte must be dissolved. If the residue does not dissolve in the reagent alone, you may need to add a solvent.[9] Pyridine is commonly used to dissolve the sample residue before adding a silylating agent like MSTFA.[4][9]

Data Presentation: Derivatization Parameters

The following tables summarize typical experimental conditions for common derivatization methods. Note that these are starting points, and optimization may be required for your specific application.[1]

Table 1: Acid-Catalyzed Esterification Methods

ParameterBF3-Methanol MethodHCl-Methanol MethodAcetyl Chloride Method
Reagent 12-14% Boron Trifluoride in Methanol[3][5]5% Anhydrous HCl in Methanol[3]Acetyl Chloride in Methanol[5]
Temperature 60 - 100 °C[1][5]80 °C[3]95 - 100 °C[5]
Time 10 - 60 minutes[1][5]60 minutes[3]60 minutes[5]
Key Issues Reagent instability, potential for artifact formation[3][5]Generally reliableExothermic reaction, potential safety hazard[5]

Table 2: Silylation Method

ParameterBSTFA / MSTFA Method
Reagent BSTFA or MSTFA, often with 1% TMCS catalyst[1][4]
Temperature 60 - 75 °C[1][4]
Time 30 - 60 minutes[1][4]
Key Issues Highly sensitive to moisture; can derivatize other functional groups (-OH, -NH)[1]

Experimental Protocols

Protocol 1: Esterification using BF3-Methanol

This protocol is adapted for the conversion of free fatty acids and triglycerides to FAMEs.

  • Place approximately 10-20 mg of the lipid extract or oil into a screw-cap test tube.

  • Add 2 mL of 14% BF3-methanol solution.[5]

  • Cap the tube tightly and heat in an oven or heating block at 80-100°C for 45-60 minutes.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • The sample is now ready for GC injection.

Protocol 2: Silylation using MSTFA

This protocol is for converting analytes with active hydrogens (like carboxylic acids) to their TMS derivatives.

  • Ensure the sample is completely dry and placed in a 1.5 mL reaction vial.

  • Add 100 µL of a solvent if needed to dissolve the residue (e.g., pyridine).[9]

  • Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane).[4]

  • Cap the vial tightly and heat at 75°C for 30 minutes.[4]

  • Cool the vial to room temperature.

  • The sample can be injected directly or diluted with an appropriate solvent if necessary.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general experimental workflow for FAME analysis and a logical approach to troubleshooting incomplete derivatization.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Lipid-Containing Sample Extraction Lipid Extraction (e.g., Soxhlet, Folch) Sample->Extraction Drying Evaporate Solvent (Sample must be dry) Extraction->Drying Derivatization Derivatization Reaction (e.g., Esterification) Drying->Derivatization Workup FAME Extraction (e.g., with Hexane) Derivatization->Workup Final Final Extract (Ready for GC) Workup->Final GC GC Injection & Separation Final->GC Detection Detection (FID/MS) GC->Detection Data Data Analysis Detection->Data

Caption: General experimental workflow for the analysis of erucic acid as a fatty acid methyl ester (FAME).

G Start Problem: Incomplete Derivatization (Low yield, poor peak shape) CheckWater Is sample/system completely dry? Start->CheckWater CheckReagent Is reagent fresh? Is concentration sufficient? CheckWater->CheckReagent Yes Sol_Dry Action: Dry sample & solvents thoroughly. Use anhydrous reagents. CheckWater->Sol_Dry No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes Sol_Reagent Action: Use fresh reagent. Increase molar excess. CheckReagent->Sol_Reagent No CheckMatrix Could matrix be interfering? (e.g., Isomerization) CheckConditions->CheckMatrix Yes Sol_Conditions Action: Increase reaction time and/or temperature. CheckConditions->Sol_Conditions No Sol_Matrix Action: Change extraction method (e.g., Folch to Soxhlet). CheckMatrix->Sol_Matrix Yes End Problem Resolved CheckMatrix->End No Sol_Dry->End Sol_Reagent->End Sol_Conditions->End Sol_Matrix->End

Caption: A logical troubleshooting flowchart for diagnosing incomplete this compound derivatization.

G cluster_acid Acid-Catalyzed Esterification (FAMEs) cluster_silyl Silylation (TMS Esters) Erucic Erucic Acid (COOH) BF3 BF3-Methanol Erucic->BF3 HCl HCl-Methanol Erucic->HCl H2SO4 H2SO4-Methanol Erucic->H2SO4 MSTFA MSTFA / BSTFA Erucic->MSTFA BF3_issue Issue: Artifacts, Instability BF3->BF3_issue H2SO4_issue Issue: Oxidizing, not for PUFAs H2SO4->H2SO4_issue MSTFA_issue Issue: Highly moisture sensitive MSTFA->MSTFA_issue

Caption: Common derivatization agents for erucic acid and their potential issues.

References

Technical Support Center: Optimizing Cell Culture Conditions for Studying Erucic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for the study of erucic acid metabolism. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate experimental design and execution.

Troubleshooting Guide

This section addresses specific issues that may be encountered during cell culture experiments involving erucic acid.

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of Erucic Acid in Media - Erucic acid has low aqueous solubility. - The final concentration exceeds its solubility limit. - Improper dilution technique. - Interaction with media components.- Complex with BSA: Prepare a stock solution of erucic acid complexed with fatty acid-free bovine serum albumin (BSA) to mimic physiological transport and improve solubility. A molar ratio of 2:1 to 6:1 (erucic acid:BSA) is recommended.[1] - Stepwise Dilution: Perform a serial dilution of the erucic acid-BSA stock in pre-warmed (37°C) media with gentle swirling to ensure even distribution.[2] - Optimize Solvent Concentration: If using a solvent like DMSO for the initial stock, ensure the final concentration in the media is low (typically <0.5%) to avoid cytotoxicity and precipitation.[3][4] - Fresh Media Preparation: Prepare erucic acid-containing media fresh for each experiment.[1]
Cell Death or Poor Viability - Cytotoxicity: High concentrations of free erucic acid can be toxic to cells.[1] - Oxidized Erucic Acid: The double bond in erucic acid is susceptible to oxidation, and the byproducts can be cytotoxic. - Solvent Toxicity: High concentrations of solvents like DMSO can be detrimental to cell health.- Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. IC50 values for erucic acid conjugates have been reported in the range of 27.6 to 73.3 µM in some cancer cell lines.[5] - Proper Stock Solution Storage: Store erucic acid stock solutions under an inert gas (e.g., nitrogen or argon) at -20°C or -80°C and protected from light to minimize oxidation.[1] - Vehicle Control: Always include a vehicle control (media with the same final concentration of solvent but without erucic acid) in your experiments.[3]
Inconsistent or Non-reproducible Results - Variable Erucic Acid Uptake: The efficiency of erucic acid uptake can vary between experiments. - Cell Passage Number: High passage numbers can lead to phenotypic and metabolic changes in cell lines. - Media Component Variability: Different lots of serum can have varying levels of endogenous fatty acids and growth factors.- Standardize BSA Complexation: Consistently use the same protocol for preparing the erucic acid-BSA complex. - Use Low-Passage Cells: Maintain a consistent and low passage number for your cell line. - Use Serum-Free or Defined Media: If possible, adapt your cells to serum-free or defined media to reduce variability. If serum is required, consider using a single lot for a series of experiments.
Difficulty in Detecting Metabolic Changes - Suboptimal Erucic Acid Concentration: The concentration of erucic acid may be too low to induce a detectable metabolic effect. - Inappropriate Time Point: The incubation time may not be sufficient to observe significant metabolic changes. - Insensitive Assay: The downstream assay may not be sensitive enough to detect subtle changes in metabolism.- Optimize Concentration and Time: Conduct a time-course and dose-response experiment to identify the optimal conditions for observing the desired metabolic effect. - Choose Sensitive Assays: Utilize highly sensitive analytical methods such as mass spectrometry-based lipidomics for comprehensive metabolic profiling. - Gene Expression Analysis: Measure the expression of key genes involved in fatty acid metabolism (e.g., CPT1, ACOX1, SCD1) using qRT-PCR to detect early cellular responses.

Frequently Asked Questions (FAQs)

Q1: How do I prepare erucic acid for cell culture experiments?

A1: Due to its poor aqueous solubility, erucic acid should be complexed with fatty acid-free bovine serum albumin (BSA).[1] First, prepare a stock solution of erucic acid in a suitable organic solvent (e.g., ethanol or DMSO). Then, slowly add the erucic acid stock solution to a warm (37°C) solution of BSA in serum-free media or PBS while gently vortexing. The final molar ratio of erucic acid to BSA should typically be between 2:1 and 6:1.[1] Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation. Finally, sterile-filter the solution before adding it to your cell culture media.

Q2: What is a typical working concentration for erucic acid in cell culture?

A2: The optimal working concentration of erucic acid is highly cell-type dependent and should be determined empirically through a dose-response experiment. For some cell lines, concentrations up to 100 µM have been used without affecting viability.[5] In other studies, cytotoxic effects have been observed at higher concentrations, with IC50 values for some erucic acid conjugates ranging from 27.6 to 73.3 µM.[5] For metabolic studies, it is often desirable to use a sub-lethal concentration that still induces a measurable metabolic effect.

Q3: Which cell lines are suitable for studying erucic acid metabolism?

A3: The choice of cell line depends on the specific research question.

  • Hepatocyte-derived cell lines (e.g., HepG2, Huh7): These are commonly used to study hepatic lipid metabolism, including the metabolism of very-long-chain fatty acids like erucic acid.[6]

  • Cancer cell lines: Erucic acid has been shown to have cytotoxic and anti-cancer effects in various cancer cell lines, such as glioma, prostate, and colon cancer cells.[5][7]

  • Primary cells: While more challenging to culture, primary hepatocytes or other primary cell types can provide a more physiologically relevant model.

Q4: What are the key metabolic pathways affected by erucic acid?

A4: Erucic acid is primarily metabolized through peroxisomal β-oxidation. Its metabolism can significantly impact cellular lipid homeostasis by:

  • Activating PPARα: This nuclear receptor is a master regulator of lipid metabolism and its activation by erucic acid can upregulate genes involved in fatty acid oxidation.

  • Suppressing mitochondrial fatty acid oxidation: The peroxisomal oxidation of erucic acid can lead to the formation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in mitochondrial fatty acid import. This can lead to the accumulation of lipids in the form of triglycerides, potentially causing hepatic steatosis.[8][9]

  • Influencing other signaling pathways: Erucic acid has been shown to modulate the PPARγ-FABP4/CD36 pathway, which is involved in intramuscular fat deposition.[1]

Q5: How can I measure the uptake and metabolism of erucic acid in my cells?

A5: Several methods can be used to assess the uptake and metabolism of erucic acid:

  • Lipid Extraction and Analysis: Lipids can be extracted from cells using methods like the Folch or Bligh-Dyer procedures.[10][11] The extracted lipids can then be analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of erucic acid and its metabolites.

  • Radiolabeled Erucic Acid: Using radiolabeled erucic acid (e.g., ¹⁴C-erucic acid) allows for the direct tracking of its uptake and incorporation into different lipid species.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure changes in the expression of genes involved in fatty acid transport, activation, and oxidation.

Quantitative Data Summary

Table 1: Reported Cytotoxicity of Erucic Acid and its Conjugates in Different Cell Lines

Cell LineCompoundIC50 (µM)Reference
Prostate Cancer (LNCaP, DU-145)Erucic acid-ciprofloxacin conjugate27.6 - 73.3[5]
Normal Prostate (RWPE-1)Erucic acid-ciprofloxacin conjugate60.8[5]
Human Glioma (C6)Erucic acid>100 (inhibited colony formation)[5]
Human Osteoblasts (CRL11372)Erucic acid>100 (inhibited colony formation)[5]
Human Breast Cancer (MCF-7, MDA-MB-231)Erucic acid>100 (no impact on viability)[5]

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Adapted from Folch Method)

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform:Methanol (2:1, v/v) solution

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Wash cultured cells (approximately 1-5 million) twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.

  • Resuspend the cell pellet in 1 mL of ice-cold water.

  • Transfer the cell suspension to a glass centrifuge tube.

  • Add 3.75 mL of chloroform:methanol (1:2, v/v) and vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully aspirate the upper aqueous phase.

  • Using a glass Pasteur pipette, transfer the lower organic phase (containing the lipids) to a new clean glass tube.

  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[10]

  • The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture dish using the lysis buffer from your chosen RNA extraction kit.

    • Follow the manufacturer's protocol for RNA purification.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

    • Add the master mix and diluted cDNA template to each well of a qPCR plate.

    • Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.

  • qPCR Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis (to check for primer specificity)

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and reference genes.

    • Normalize the Ct values of your target genes to the Ct values of one or more stable reference genes (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression changes using the ΔΔCt method.

Table 2: Example Target Genes for Studying Erucic Acid Metabolism

GeneFunction
ACOX1Peroxisomal acyl-coenzyme A oxidase 1 (involved in peroxisomal β-oxidation)
CPT1ACarnitine palmitoyltransferase 1A (rate-limiting enzyme for mitochondrial fatty acid oxidation)
SCD1Stearoyl-CoA desaturase 1 (involved in fatty acid desaturation)
FASNFatty acid synthase (involved in de novo lipogenesis)
PPARAPeroxisome proliferator-activated receptor alpha (nuclear receptor regulating lipid metabolism)
SREBF1Sterol regulatory element-binding transcription factor 1 (regulates lipogenesis)
FABP4Fatty acid binding protein 4 (involved in fatty acid uptake and transport)
CD36Cluster of differentiation 36 (fatty acid translocase)

Visualizations

erucic_acid_metabolism_workflow Experimental Workflow for Studying Erucic Acid Metabolism cluster_preparation Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., HepG2) Cell_Treatment 3. Treat Cells with Erucic Acid Cell_Culture->Cell_Treatment EA_BSA_Complex 2. Prepare Erucic Acid-BSA Complex EA_BSA_Complex->Cell_Treatment Lipid_Extraction 4a. Lipid Extraction Cell_Treatment->Lipid_Extraction RNA_Extraction 4b. RNA Extraction Cell_Treatment->RNA_Extraction GC_MS_LC_MS 5a. GC-MS / LC-MS Analysis (Fatty Acid Profiling) Lipid_Extraction->GC_MS_LC_MS qRT_PCR 5b. qRT-PCR (Gene Expression) RNA_Extraction->qRT_PCR Metabolic_Changes 6a. Assess Metabolic Changes GC_MS_LC_MS->Metabolic_Changes Gene_Expression_Changes 6b. Analyze Gene Expression Changes qRT_PCR->Gene_Expression_Changes Conclusion 7. Conclusion Metabolic_Changes->Conclusion Gene_Expression_Changes->Conclusion

Caption: Experimental workflow for studying erucic acid metabolism in cell culture.

erucic_acid_signaling Signaling Pathways Influenced by Erucic Acid cluster_cell Cell cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Erucic_Acid Erucic Acid Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Erucic_Acid->Peroxisomal_Beta_Oxidation PPAR_alpha PPARα Erucic_Acid->PPAR_alpha PPAR_gamma PPARγ Erucic_Acid->PPAR_gamma Acetyl_CoA_Peroxisome Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_Peroxisome Malonyl_CoA Malonyl-CoA Acetyl_CoA_Peroxisome->Malonyl_CoA CPT1 CPT1 Malonyl_CoA->CPT1 Gene_Expression Gene Expression (ACOX1, FABP4, CD36) PPAR_alpha->Gene_Expression PPAR_gamma->Gene_Expression Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation CPT1->Mitochondrial_Beta_Oxidation ATP_Production ATP_Production Mitochondrial_Beta_Oxidation->ATP_Production ATP Production Lipid_Metabolism_Regulation Lipid_Metabolism_Regulation Gene_Expression->Lipid_Metabolism_Regulation Regulation of Lipid Metabolism

References

minimizing matrix effects in Erucate analysis by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for minimizing matrix effects in Erucate analysis by mass spectrometry.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantitative analysis of erucic acid and other fatty acids by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" and why are they a concern in this compound analysis?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample apart from the analyte of interest (erucic acid).[1] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2][3][4][5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, leading to unreliable results.[2][6] In biological samples like plasma or serum, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI).[3][5][7]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

The most common method is the post-extraction spike method , which provides a quantitative assessment of matrix effects.[5][6] This involves comparing the signal response of an analyte spiked into a blank matrix extract against the response of the analyte in a pure solvent.[1][6] A difference in signal intensity indicates the presence of matrix effects.[1] Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the system after the analytical column.[2][6] When a blank matrix extract is injected, any dips or rises in the constant signal indicate at which retention times ion suppression or enhancement occurs.[2]

Q3: My signal intensity is low and inconsistent across replicates. What are the immediate troubleshooting steps?

Low and variable signal intensity are classic indicators of ion suppression caused by matrix effects.[3] Here are the first steps to take:

  • Sample Dilution: This is the simplest approach. Diluting the sample reduces the concentration of interfering matrix components.[3][6][8] This can be very effective, provided the concentration of erucic acid remains high enough for detection.[2][6]

  • Optimize Chromatography: Improving the separation of erucic acid from matrix components can significantly reduce interference.[1][3] Try adjusting the mobile phase gradient, flow rate, or using a different type of chromatography column (e.g., hydrophilic interaction liquid chromatography - HILIC) to shift the elution of interfering compounds away from your analyte.[9][10]

  • Check for Source Contamination: A dirty ion source can exacerbate matrix effects. Ensure the instrument is clean and properly maintained. Using a divert valve to send the initial, unretained parts of the sample (often containing high concentrations of salts and other interferences) to waste instead of the MS source can help maintain cleanliness.[6]

cluster_workflow Initial Troubleshooting Workflow start Inconsistent or Low Signal Observed step1 Dilute Sample (e.g., 1:10) start->step1 check1 Is Signal Improved & Consistent? step1->check1 step2 Optimize Chromatography (Gradient, Column) check1->step2 No step3 Implement Advanced Strategy check1->step3 Yes check2 Is Analyte Separated from Interferences? step2->check2 check2->step3 Yes check2->step3 No, needs more robust solution

Caption: A simple workflow for initial troubleshooting of suspected matrix effects.

Q4: What are the most effective sample preparation techniques to reduce matrix effects?

Proper sample preparation is one of the most effective ways to remove interfering matrix components before analysis.[1][11] The choice of technique depends on the complexity of the matrix and the properties of erucic acid.

  • Protein Precipitation (PPT): A fast and simple method, but often the least effective at removing matrix components, which can lead to significant matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by separating compounds based on their differential solubility in two immiscible liquids.[1][7][12] The pH of the aqueous phase can be adjusted to ensure acidic analytes like erucic acid are uncharged and transfer efficiently to the organic solvent.[12]

  • Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts.[1][7][9] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences like phospholipids.[7]

Technique Principle Pros Cons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[12]Fast, simple, inexpensive.Not very selective; many matrix components remain in the supernatant, often leading to significant matrix effects.[7]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[12]Cleaner extracts than PPT; good for removing highly polar or non-polar interferences.[7]Can be labor-intensive; analyte recovery may be low for some compounds.[7]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[1]Highly selective; can provide very clean extracts and significantly reduce matrix effects.[1][7]More complex method development; can be more expensive and time-consuming.
Q5: How do I choose an appropriate internal standard for erucic acid analysis?

The use of an internal standard (IS) is crucial for compensating for matrix effects.[1][13] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled erucic acid).[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[1][2] Because the ratio of the analyte to the SIL-IS remains constant, reliable quantification is possible even with signal fluctuations.[1] If a SIL-IS for erucic acid is unavailable, a structurally similar fatty acid that is not present in the sample can be used, but its ability to track and compensate for matrix effects may not be as effective.[13]

cluster_concept Concept of a Stable Isotope-Labeled Internal Standard (SIL-IS) sample Sample containing Erucic Acid (Analyte) add_is Add fixed amount of ¹³C-Erucic Acid (SIL-IS) sample->add_is lcms LC-MS Analysis add_is->lcms suppression Ion Suppression Event (Matrix Interference) lcms->suppression result Ratio (Analyte / SIL-IS) remains constant, allowing accurate quantification suppression->result

Caption: How a SIL-IS co-elutes and experiences the same matrix effects as the analyte.

Q6: Which calibration strategy is best to compensate for matrix effects?

When extensive sample cleanup is not feasible, specific calibration strategies are necessary to compensate for matrix effects.[6]

Strategy Description When to Use Limitations
Internal Standard (SIL-IS) A stable isotope-labeled analog of the analyte is added to all samples and standards.[1][2]Considered the gold standard for correcting matrix effects in LC-MS.[2]SIL-IS can be expensive or not commercially available for all analytes.[2]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is identical to the sample matrix.[1][14]When a representative blank matrix is readily available and matrix effects are consistent across samples.[8][15]Finding a truly "blank" matrix can be difficult; variability between different lots of matrix can be an issue.[2][8]
Standard Addition Known amounts of the analyte are spiked directly into aliquots of the actual sample to create a calibration curve for each sample.[2][6][14]For complex or highly variable matrices where a blank matrix is unavailable. It corrects for effects specific to each individual sample.[6]Very time-consuming and requires a larger amount of each sample.[6]

Experimental Protocols & Troubleshooting Guides

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the calculation of the percentage of ion suppression or enhancement.[5][6]

Objective: To quantify the impact of the sample matrix on the analyte signal.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of erucic acid in the final mobile phase solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Blank Matrix): Obtain a matrix that is free of erucic acid (a "blank" matrix). Process this blank matrix through your entire sample preparation procedure (e.g., LLE or SPE).

    • Set C (Post-Spiked Sample): Take the processed blank matrix extract from Set B and spike it with the erucic acid standard to achieve the same final concentration as in Set A.[1]

  • Analysis: Inject multiple replicates of Set A and Set C into the LC-MS system.

  • Calculation:

    • Calculate the average peak area for both sets.

    • Use the following formula to determine the matrix effect percentage (ME%):

      • ME% = (Average Peak Area of Set C / Average Peak Area of Set A) * 100

    • Interpretation:

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.[2][5]

      • A value > 100% indicates ion enhancement.[2][5]

cluster_protocol Protocol: Post-Extraction Spike Method set_a Set A Analyte in Pure Solvent analysis LC-MS Analysis set_a->analysis set_b Set B Blank Matrix process Sample Prep (e.g., SPE) set_b->process set_c Set C Spike Analyte into Extracted Blank Matrix set_c->analysis process->set_c compare Compare Peak Areas (Set C vs. Set A) analysis->compare

Caption: Workflow for quantifying matrix effects using the post-extraction spike method.

Protocol 2: General Solid-Phase Extraction (SPE) for Fatty Acid Cleanup

Objective: To remove matrix interferences (e.g., phospholipids) from a biological sample prior to this compound analysis. This is a generalized protocol that must be optimized.

Materials:

  • SPE Cartridge (e.g., mixed-mode or reversed-phase, chosen based on matrix and analyte properties).

  • Conditioning, Equilibration, Wash, and Elution solvents.

  • Sample extract (e.g., from a protein precipitation step).

Procedure:

  • Condition: Wash the SPE sorbent with a strong organic solvent (e.g., 1-3 mL of methanol) to activate the functional groups.

  • Equilibrate: Flush the sorbent with a solution that mimics the sample loading conditions (e.g., 1-3 mL of water or buffer) to prepare it for sample binding.

  • Load: Slowly pass the sample extract through the cartridge. Erucic acid and other components will bind to the sorbent.

  • Wash: Pass a weak solvent (e.g., 1-3 mL of 5% methanol in water) through the cartridge. This removes weakly bound interferences (like salts) while the analyte of interest remains bound.

  • Elute: Use a strong organic solvent (e.g., 1-3 mL of methanol or acetonitrile, possibly with a modifier like formic acid) to disrupt the interaction between erucic acid and the sorbent, releasing it from the cartridge for collection.

  • Dry and Reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for LC-MS analysis.

References

Technical Support Center: Enzymatic Synthesis of Erucate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic synthesis of erucate derivatives. It is designed for researchers, scientists, and drug development professionals to help improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Solutions
Inactive Enzyme - Verify Enzyme Activity: Test the enzyme with a standard reaction to confirm its activity. - Proper Storage and Handling: Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions.
Suboptimal Reaction Temperature - Optimize Temperature: Adjust the temperature to the enzyme's known optimum. For many common lipases like Candida antarctica lipase B (Novozym 435), this is often in the range of 40-60°C.[1][2][3] However, some lipases may require lower temperatures to be effective.[4]
Incorrect Substrate Molar Ratio - Optimize Molar Ratio: The stoichiometry of the reactants is crucial. While a 1:1 molar ratio is a common starting point, an excess of one substrate can shift the equilibrium towards product formation.[5] For example, a 1:4 molar ratio of erucic acid to urea has been found to be optimal for erucamide synthesis.[1][2][3]
Insufficient Enzyme Concentration - Increase Enzyme Loading: The amount of enzyme directly affects the reaction rate. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[5] For erucamide synthesis, a 3% catalyst amount has been used effectively.[1][2]
Reaction Equilibrium Reached Prematurely - Water Removal: The accumulation of water, a common byproduct in esterification and amidation reactions, can lead to the reverse reaction (hydrolysis), thus lowering the yield.[5] Consider using molecular sieves or performing the reaction under vacuum to remove water in situ.[5]
Mass Transfer Limitations - Increase Agitation: Insufficient mixing can limit the interaction between the enzyme and substrates, especially in heterogeneous systems. Increasing the agitation speed can improve mass transfer. A speed of 250 rpm has been used in the synthesis of erucamide.[1][2][3]

Issue 2: Slow Reaction Rate

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Temperature - Adjust Temperature: Ensure the reaction is running at the optimal temperature for the specific lipase being used.[5]
Insufficient Enzyme - Increase Enzyme Concentration: A higher enzyme loading can accelerate the reaction rate.[5]
Poor Substrate Solubility - Solvent Selection: The choice of solvent can significantly impact substrate solubility and enzyme activity. For instance, tert-butyl alcohol has been successfully used for the synthesis of erucamide.[1][2][3] A mixture of t-butanol and dimethyl sulfoxide (4:1) was used for sucrose this compound synthesis.[6]
Substrate or Product Inhibition - Fed-Batch Strategy: High concentrations of substrates or the accumulation of product can inhibit the enzyme.[5] A fed-batch approach, where one of the substrates is added gradually, can help maintain low concentrations and mitigate inhibition.[5]

Issue 3: Presence of Significant Impurities in the Product

Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction - Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[7] Reaction times can be long, for example, 48 hours for erucamide synthesis.[1][2][3] - Optimize Reaction Conditions: Revisit the troubleshooting steps for low yield to ensure all parameters are optimized.
Poor Quality of Starting Materials - Use High-Purity Reactants: Impurities in the starting materials, such as erucic acid, can interfere with the reaction.[7] Using high-purity substrates can minimize the formation of byproducts.
Byproduct Formation - Optimize Reaction Conditions: Byproduct formation can sometimes be minimized by adjusting reaction parameters such as temperature and substrate ratio. - Purification Strategy: Develop a robust purification protocol, which may include techniques like crystallization, column chromatography, or extraction to remove impurities.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is most commonly used for the synthesis of this compound derivatives?

A1: Lipases (E.C. 3.1.1.3) are the most widely used enzymes for the synthesis of this compound derivatives like esters and amides.[5] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are frequently employed due to their high activity, stability, and reusability.[1][2][3] Other lipases from Geotrichum candidum or Candida rugosa have also been used.[4]

Q2: What is a typical starting point for the molar ratio of reactants?

A2: While a 1:1 stoichiometric ratio is a logical starting point, an excess of one of the reactants is often used to drive the reaction towards product formation.[5] For example, in the synthesis of erucamide from erucic acid and urea, a 1:4 molar ratio was found to be optimal.[1][2][3] For the synthesis of sucrose this compound, a 1:1 molar ratio of sucrose to erucic acid yielded a 55.6% conversion.[6]

Q3: Should the reaction be performed in a solvent-free system or with an organic solvent?

A3: Both solvent-free and solvent-based systems can be utilized. The choice depends on the specific substrates and enzyme. Organic solvents can help to dissolve substrates and may be necessary for certain reactions. For instance, tert-butyl alcohol is a suitable solvent for erucamide synthesis.[1][2][3] Solvent-free systems are considered "greener" but may present challenges with substrate solubility and viscosity.

Q4: How does water affect the enzymatic synthesis of this compound derivatives?

A4: Water content is a critical parameter. While a small amount of water is essential for maintaining the enzyme's active conformation, excess water can shift the reaction equilibrium towards hydrolysis (the reverse reaction), which reduces the product yield.[5] Therefore, controlling the water activity in the reaction medium is crucial for maximizing the yield of this compound derivatives. This can be achieved by using molecular sieves or a vacuum.[5]

Q5: What are the typical reaction temperatures and times?

A5: Reaction conditions vary depending on the specific enzyme and substrates. For lipase-catalyzed reactions, temperatures are generally mild, often between 40°C and 60°C.[1][2][3] Reaction times can range from several hours to a couple of days to reach optimal conversion. For example, the synthesis of erucamide can take 48 hours at 60°C to achieve a high yield.[1][2][3]

Experimental Protocols & Data

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Erucamide

ParameterOptimal ValueReference
EnzymeCandida antarctica lipase (Novozym 435)[1][2][3]
SubstratesErucic acid and Urea[1][2][3]
Molar Ratio (Erucic Acid:Urea)1:4[1][2][3]
Enzyme Loading3% (by weight of erucic acid)[1][2]
Solventtert-Butyl alcohol (2-methyl-2-propanol)[1][2][3]
Temperature60°C[1][2][3]
Agitation250 rpm[1][2][3]
Reaction Time48 hours[1][2][3]
Yield88.74%[1][2]

Table 2: Optimized Conditions for Lipase-Catalyzed Synthesis of Sucrose this compound

ParameterOptimal ValueReference
EnzymeImmobilized Thermomyces lanuginosus lipase[6]
SubstratesSucrose and Erucic acid[6]
Molar Ratio (Sucrose:Erucic Acid)1:1[6]
Enzyme Loading10% (w/w)[6]
Solventt-butanol and dimethyl sulfoxide (4:1)[6]
Temperature50°C[6]
Reaction Time40 hours[6]
Conversion55.6%[6]

Detailed Methodology: General Protocol for Enzymatic Synthesis of this compound Derivatives

  • Reactant Preparation: Accurately weigh the erucic acid and the co-substrate (e.g., urea, sucrose, or an alcohol) according to the optimized molar ratio.

  • Solvent Addition: If a solvent-based system is used, dissolve the substrates in the appropriate volume of the selected organic solvent in a reaction vessel.

  • Enzyme Addition: Add the calculated amount of immobilized lipase to the reaction mixture.

  • Reaction Setup: Place the reaction vessel in a temperature-controlled shaker or a stirred reactor set to the optimal temperature and agitation speed.

  • Water Removal (if applicable): If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture or conduct the reaction under a vacuum.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the conversion of substrates and formation of the product using techniques such as TLC, GC, or HPLC.

  • Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Purification: Remove the solvent (if used) under reduced pressure. The crude product can then be purified using appropriate techniques such as crystallization, column chromatography, or extraction to isolate the pure this compound derivative.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques like NMR, FT-IR, and mass spectrometry.

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants 1. Prepare Reactants (Erucic Acid & Co-substrate) Solvent 2. Add Solvent (if applicable) Reactants->Solvent Enzyme 3. Add Immobilized Enzyme Solvent->Enzyme Reaction_Setup 4. Set Temperature & Agitation Enzyme->Reaction_Setup Monitoring 5. Monitor Reaction Progress (TLC, HPLC) Reaction_Setup->Monitoring Termination 6. Terminate Reaction & Recover Enzyme Monitoring->Termination Purification 7. Purify Product (Crystallization, Chromatography) Termination->Purification Characterization 8. Characterize Product (NMR, MS) Purification->Characterization

Caption: General workflow for the enzymatic synthesis of this compound derivatives.

Troubleshooting_Low_Yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_solutions Solutions Start Low or No Yield Check_Activity Is the enzyme active? Start->Check_Activity Check_Concentration Is enzyme concentration sufficient? Check_Activity->Check_Concentration Yes Solution_Enzyme Use fresh/active enzyme. Increase enzyme loading. Check_Activity->Solution_Enzyme No Check_Temp Is the temperature optimal? Check_Concentration->Check_Temp Yes Check_Concentration->Solution_Enzyme No Check_Ratio Is the substrate molar ratio correct? Check_Temp->Check_Ratio Yes Solution_Conditions Optimize temperature, molar ratio, and agitation. Remove water. Check_Temp->Solution_Conditions No Check_Water Is water being removed? Check_Ratio->Check_Water Yes Check_Ratio->Solution_Conditions No Check_Agitation Is agitation adequate? Check_Water->Check_Agitation Yes Check_Water->Solution_Conditions No Check_Agitation->Solution_Conditions No

Caption: Troubleshooting flowchart for low yield in enzymatic synthesis.

References

addressing peak tailing issues in HPLC analysis of Erucate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of erucic acid.

Troubleshooting Guide: Peak Tailing in Erucic Acid Analysis

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and reproducibility of quantitative analysis.[1][2] This guide addresses the potential causes of peak tailing in the context of erucic acid analysis and provides systematic solutions.

Q1: My erucic acid peak is showing significant tailing. What are the most likely causes?

A1: Peak tailing in the HPLC analysis of acidic compounds like erucic acid is often attributed to one or more of the following factors:

  • Secondary Interactions: Erucic acid's carboxyl group can interact with active sites, such as residual silanol groups, on the surface of silica-based columns. These interactions can lead to a delayed elution for a portion of the analyte molecules, resulting in a tailing peak.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of erucic acid. If the pH is not sufficiently acidic, the carboxyl group can become ionized, leading to stronger interactions with the stationary phase and causing peak tailing.

  • Column Degradation or Contamination: Over time, HPLC columns can degrade or become contaminated with strongly retained sample components. This can create active sites that cause peak tailing.

  • Sample Overload: Injecting a sample with too high a concentration of erucic acid can saturate the stationary phase, leading to peak distortion, including tailing.

  • Extra-Column Volume: Excessive volume within the HPLC system (e.g., long or wide-bore tubing) can cause the analyte band to spread, resulting in peak broadening and tailing.

Q2: How can I mitigate peak tailing caused by secondary interactions with the column?

A2: To minimize secondary interactions, consider the following:

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly reduced number of free silanol groups, which minimizes their interaction with acidic analytes.

  • Select an Appropriate Stationary Phase: A C18 column is commonly used for fatty acid analysis.[3] However, if tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, could provide alternative selectivity and improved peak shape.

  • Mobile Phase Additives: In some cases, adding a small amount of a competitive agent to the mobile phase can help to mask the active sites on the stationary phase. However, this should be done with caution as it can affect the overall chromatography.

Q3: What is the optimal mobile phase pH for analyzing erucic acid, and how do I adjust it?

A3: For acidic compounds like erucic acid, it is crucial to maintain the mobile phase pH at least 2 pH units below the analyte's pKa to ensure it is in its non-ionized form.[4] The pKa of erucic acid is approximately 4.8. Therefore, a mobile phase pH of around 2.5-3.0 is recommended.

  • Acidify the Mobile Phase: Add a small percentage of an acid, such as 0.1-0.2% acetic acid or formic acid, to the aqueous portion of your mobile phase.[5]

  • Buffer the Mobile Phase: For improved pH stability and reproducibility, use a buffer system. A phosphate buffer at a low pH can be effective.

  • Proper pH Measurement: Always measure the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.

Q4: My column is relatively new, but I'm still seeing peak tailing. What else could be the issue?

A4: Even with a new column, other factors can contribute to peak tailing:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.

  • Sample Overload: Try diluting your sample and re-injecting it. If the peak shape improves, you were likely overloading the column.

  • System Dead Volume: Inspect your HPLC system for any unnecessary lengths of tubing or fittings with a large internal diameter. Replacing these with shorter, narrower components can reduce extra-column volume.

Frequently Asked Questions (FAQs)

Q: Can the organic solvent in my mobile phase affect peak tailing?

A: Yes, the choice and proportion of the organic solvent (e.g., acetonitrile or methanol) can influence peak shape. While acetonitrile often provides sharper peaks due to its lower viscosity, methanol can offer different selectivity. It is important to optimize the ratio of organic solvent to the aqueous, acidified buffer to achieve good resolution and peak symmetry.

Q: How often should I replace my HPLC column?

A: Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. A decline in performance, such as a significant increase in backpressure, loss of resolution, or persistent peak tailing that cannot be resolved by other troubleshooting steps, indicates that the column may need to be replaced. Using a guard column can help to extend the life of your analytical column.

Q: What is a good starting point for a mobile phase for erucic acid analysis on a C18 column?

A: A good starting point would be a mixture of acetonitrile and water (e.g., 90:10 v/v) with the aqueous phase acidified with 0.1% formic acid or 0.2% acetic acid.[5] The exact ratio can then be optimized to achieve the desired retention time and peak shape.

Data Presentation

The following table illustrates the expected qualitative and quantitative impact of mobile phase modifications on the peak asymmetry of erucic acid. The asymmetry factor (As) is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

Mobile Phase CompositionExpected pHExpected Erucic Acid Asymmetry Factor (As)Rationale
Acetonitrile:Water (90:10)Neutral> 1.8At neutral pH, erucic acid is ionized, leading to strong interaction with residual silanols and significant tailing.
Acetonitrile:Water (90:10) with 0.2% Acetic Acid~3.01.1 - 1.3The acidic mobile phase suppresses the ionization of erucic acid, reducing secondary interactions and improving peak symmetry.[5]
Methanol:Water (90:10) with 0.2% Acetic Acid~3.01.2 - 1.4Methanol is more viscous than acetonitrile, which can sometimes lead to slightly broader peaks and increased tailing.

Note: The Asymmetry Factor values are illustrative and will vary depending on the specific column, HPLC system, and other experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Edible Oils

This protocol describes the hydrolysis of triglycerides and extraction of free fatty acids, including erucic acid, from an oil sample.

  • Saponification:

    • Weigh approximately 5 g of the oil sample into a round-bottom flask.

    • Add 50 mL of 0.5 M sodium hydroxide in methanol.

    • Reflux the mixture at 100°C for 1 hour to hydrolyze the triglycerides into free fatty acids.[5]

  • Acidification and Extraction:

    • After cooling, transfer the mixture to a separatory funnel.

    • Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to protonate the fatty acids.

    • Extract the free fatty acids with two 50 mL portions of hexane or petroleum ether.

  • Solvent Evaporation and Reconstitution:

    • Combine the organic layers and evaporate the solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried fatty acid residue in a known volume (e.g., 4 mL) of methanol or the initial mobile phase.[5]

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[5]

Protocol 2: HPLC Analysis of Erucic Acid

This protocol provides a starting point for the HPLC analysis of underivatized erucic acid.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, and n-hexane (90:8:2 v/v/v) containing 0.2% acetic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 208 nm.[5]

Mandatory Visualization

Below is a troubleshooting workflow for addressing peak tailing issues in the HPLC analysis of erucic acid.

PeakTailing_Troubleshooting cluster_legend Legend start Peak Tailing Observed (As > 1.2) check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Acidify Mobile Phase (e.g., 0.2% Acetic Acid) check_ph->adjust_ph No check_concentration Is Sample Concentration Too High? check_ph->check_concentration Yes adjust_ph->check_concentration dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes check_column Is Column Old or Contaminated? check_concentration->check_column No dilute_sample->check_column flush_column Flush Column with Strong Solvent check_column->flush_column Maybe check_system Check for Extra-Column Volume (Long/Wide Tubing) check_column->check_system No replace_column Replace Column (Consider End-Capped) flush_column->replace_column No Improvement resolved Peak Shape Improved flush_column->resolved Improved replace_column->check_system optimize_tubing Use Shorter, Narrower ID Tubing check_system->optimize_tubing Yes persist Issue Persists check_system->persist No optimize_tubing->resolved Problem Problem Decision Decision Action Action Outcome Outcome

Caption: Troubleshooting workflow for peak tailing in HPLC.

References

stability testing of Erucate under different temperature and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Erucate under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound during experimental studies?

The stability of this compound (the salt or ester of erucic acid) is primarily influenced by temperature, pH, and the presence of oxidizing agents. Like other unsaturated fatty acids, the double bond in the erucic acid molecule is susceptible to oxidation and isomerization.[1] Hydrolysis of this compound esters can also occur, particularly at acidic or basic pH.

Q2: What are the expected degradation products of this compound under stress conditions?

Under forced degradation conditions, this compound can undergo several transformations:

  • Isomerization: The cis-isomer (erucic acid) can convert to its more stable trans-isomer, brassidic acid. This can lead to an underestimation of the actual this compound content if not properly analyzed.[2]

  • Oxidation: Oxidation at the double bond can lead to the formation of various products, including hydroperoxides, aldehydes, and shorter-chain fatty acids.

  • Hydrolysis: If this compound is in an ester form, it can be hydrolyzed to erucic acid and the corresponding alcohol, especially under acidic or basic conditions.

Q3: What analytical methods are recommended for monitoring this compound stability?

Stability-indicating analytical methods are crucial for accurately quantifying the remaining this compound and detecting its degradation products. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is frequently used for the determination of erucic acid, often after derivatization to its methyl ester (FAME).[6] This method is particularly useful for identifying and quantifying both erucic acid and its isomer, brassidic acid.[6]

Troubleshooting Guides

Issue 1: Inconsistent this compound concentration in stock solutions.
  • Question: Why is the concentration of my this compound stock solution decreasing over time, even when stored at 4°C?

  • Answer: this compound solutions, especially in the presence of oxygen and light, can be susceptible to oxidation.[1] It is recommended to store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light. For long-term storage, freezing (-20°C or -80°C) is advisable. The choice of solvent can also impact stability; ensure the solvent is of high purity and free of peroxides.

Issue 2: Unexpected peaks appearing in chromatograms during stability studies.
  • Question: I am observing new peaks in my HPLC/GC chromatograms after subjecting my this compound sample to stress conditions. What could these be?

  • Answer: These new peaks are likely degradation products. As mentioned in the FAQs, this compound can isomerize to brassidic acid or oxidize to form various byproducts. To identify these peaks, it is recommended to use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS). Comparing the mass spectra of the unknown peaks with known standards or literature data can help in their identification.

Issue 3: Difficulty in achieving baseline separation of this compound and its isomers.
  • Question: How can I improve the chromatographic separation between erucic acid and brassidic acid?

  • Answer: Achieving good separation of geometric isomers can be challenging. For GC analysis, using a highly polar capillary column is often effective. For HPLC, optimizing the mobile phase composition, column temperature, and stationary phase is crucial. A C18 column with a mobile phase of acetonitrile and water is a good starting point. Method development and validation are essential to ensure accurate quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on an this compound sample to identify potential degradation products and assess its intrinsic stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or ethanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.
  • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or GC-MS method.

4. Data Analysis:

  • Calculate the percentage degradation of this compound in each stress condition.
  • Identify and characterize any significant degradation products.

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalDry Heat80°C48 hours
PhotolyticUV/Visible LightAmbientPer ICH Q1B
Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm
  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 205 nm
  • Injection Volume: 20 µL
  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Prepare a standard solution of this compound at a known concentration.
  • Prepare sample solutions from the stability study at the same concentration.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be demonstrated by showing that the this compound peak is well-resolved from all known degradation products and any matrix components.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Expose to Stress Thermal Thermal (80°C) Stock_Solution->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) Stock_Solution->Photo Expose to Stress HPLC_GCMS Stability-Indicating HPLC or GC-MS Analysis Acid->HPLC_GCMS Analyze Samples Base->HPLC_GCMS Analyze Samples Oxidation->HPLC_GCMS Analyze Samples Thermal->HPLC_GCMS Analyze Samples Photo->HPLC_GCMS Analyze Samples Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_GCMS->Data_Analysis Quantify & Identify

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Concentration Decreasing Concentration? Start->Check_Concentration Yes Check_Peaks Unexpected Peaks? Start->Check_Peaks No Check_Concentration->Check_Peaks No Solution_Storage Improve Storage: Inert atmosphere, protect from light, consider freezing. Check_Concentration->Solution_Storage Yes Check_Separation Poor Isomer Separation? Check_Peaks->Check_Separation No Solution_Identification Identify Degradation Products: Use LC-MS or GC-MS. Check_Peaks->Solution_Identification Yes Solution_MethodDev Optimize Chromatography: Adjust mobile phase, temperature, column. Check_Separation->Solution_MethodDev Yes End Problem Resolved Check_Separation->End No Solution_Storage->End Solution_Identification->End Solution_MethodDev->End

Caption: Troubleshooting logic for this compound stability experiments.

References

Validation & Comparative

comparing the efficacy of Erucate vs. oleate in reducing VLCFAs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Erucate and Oleate in the Reduction of Very Long-Chain Fatty Acids

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. In certain metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), genetic mutations impair the breakdown of VLCFAs, leading to their accumulation in tissues and plasma.[1] This buildup is particularly damaging to the myelin sheath of nerve cells, resulting in severe neurological degradation. The therapeutic use of monounsaturated fatty acids, specifically oleic acid (C18:1) and erucic acid (C22:1), has been a primary strategy to combat this accumulation. This guide provides a detailed comparison of the efficacy of oleate and this compound in reducing VLCFA levels, supported by experimental data for researchers, scientists, and drug development professionals. The combination of these two fatty acids is widely known as "Lorenzo's Oil."[2][3]

Mechanism of Action: Competitive Inhibition of VLCFA Synthesis

The accumulation of VLCFAs in X-ALD is not due to increased dietary intake but rather to the body's own synthesis, coupled with an inability to break them down.[1] The synthesis of VLCFAs from shorter-chain fatty acids occurs in the endoplasmic reticulum through a series of elongation steps. A key enzyme in this process is the Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1), which is primarily responsible for converting long-chain fatty acids into C22 to C26 VLCFAs.[1][4]

Both oleic acid and erucic acid act by competitively inhibiting the ELOVL1 enzyme.[2] By providing an abundance of these monounsaturated fatty acids, the enzymatic machinery becomes occupied with elongating them, thereby reducing the synthesis of the harmful saturated VLCFAs like hexacosanoic acid (C26:0). Research indicates that a 4:1 mixture of oleic and erucic acids exhibits the most potent inhibitory activity against ELOVL1.[4][5] The kinetics of this process have been described as a mixed inhibition, suggesting a more complex interaction than simple competition at the active site.[4][6]

Data Presentation: Efficacy in Lowering Plasma VLCFA Levels

Clinical studies have consistently demonstrated that dietary therapy with oleic and erucic acids effectively reduces plasma concentrations of VLCFAs. The addition of erucic acid to oleic acid therapy results in a more significant reduction than oleic acid alone.

Treatment GroupKey Outcome MetricResultsStudy Reference
Oleic Acid (C18:1) Therapy followed by addition of Erucic Acid (C22:1) Plasma Hexacosanoic Acid (C26:0) ConcentrationThe addition of erucic acid led to a further reduction in plasma C26:0 concentration compared to oleic acid therapy alone.Rizzo et al. (1989)[7][8][9]
Diet enriched with Erucic Acid and Oleic Acid Time to Normalize Plasma C26:0Mean plasma C26:0 concentration decreased to normal levels within 4 weeks of therapy.Rizzo et al. (1989)[7][9]
Diet enriched with Erucic Acid and Oleic Acid C26:0 Composition in Plasma LipidsThe C26:0 composition of plasma sphingomyelin and phosphatidylcholine returned to normal by 4 months on therapy.Rizzo et al. (1989)[7][9]
Lorenzo's Oil (Glycerol Trioleate and Trithis compound) Plasma VLCFA Levels in Adrenomyeloneuropathy PatientsPlasma VLCFA levels declined to nearly normal by week 10 of treatment.Aubourg et al. (1993)[10]
Lorenzo's Oil + Conjugated Linoleic Acid (CLA) Plasma C26:0 and C26:0/C22:0 RatioThe mixture lowered both the plasma C26:0 levels and the C26:0/C22:0 ratio in female X-ALD carriers.Cappa et al. (2012)[11]

Experimental Protocols

The following are summaries of methodologies from key studies that have evaluated the efficacy of this compound and oleate.

Protocol 1: Double-Blind Crossover Study of Erucic Acid Addition
  • Objective: To determine if the addition of dietary erucic acid to ongoing oleic acid therapy provides further reduction in plasma VLCFA levels in X-ALD patients.[7][8]

  • Study Design: A double-blind, placebo-controlled crossover study.

  • Participants: Patients with X-linked adrenoleukodystrophy who were already on chronic oleic acid therapy.

  • Intervention: Participants received dietary supplements of either erucic acid or a placebo for a defined period, followed by a washout period and then a switch to the other supplement. The diet was designed to be low in VLCFAs.

  • Data Collection: Blood samples were collected at baseline and at regular intervals throughout the study.

  • Analytical Method: Plasma was separated, and total lipids were extracted. Very long-chain fatty acids, specifically hexacosanoic acid (C26:0), were quantified using capillary gas chromatography.[12][13] The ratios of C26:0 to C22:0 and C24:0 to C22:0 were also calculated as key diagnostic markers.[14][15]

Protocol 2: In Vitro ELOVL1 Inhibition Assay
  • Objective: To characterize the inhibitory activity of oleic acid, erucic acid, and their combination (Lorenzo's oil) on the ELOVL1 enzyme.[4][6]

  • Methodology:

    • Cell Culture: HeLa cells overexpressing the ELOVL1 enzyme (HeLa-ELOVL1) were used.[6][16]

    • Enzyme Preparation: Total membrane fractions containing the ELOVL1 enzyme were isolated from the cultured cells.

    • Elongation Assay: The membrane fraction was incubated with a substrate (e.g., C22:0-CoA) and radiolabeled [2-14C]malonyl-CoA in the presence of oleic acid, erucic acid, or a 4:1 mixture.

    • Lipid Extraction and Analysis: After the reaction, lipids were extracted and separated using thin-layer chromatography (TLC).

    • Quantification: The amount of newly synthesized, radiolabeled fatty acid was quantified using a bioimaging analyzer to determine the level of ELOVL1 inhibition.[6]

Visualizations: Pathways and Workflows

VLCFA Synthesis Pathway and Inhibition

The diagram below illustrates the enzymatic pathway for the elongation of fatty acids to VLCFAs and highlights the inhibitory role of oleate and this compound on the ELOVL1 enzyme.

References

A Comparative Guide to the Quantification of Erucic Acid in Plasma: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the accurate quantification of Erucic Acid in plasma is crucial for various biomedical studies, including the monitoring of patients with X-linked adrenoleukodystrophy. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Method Performance Comparison

The choice between GC-MS and LC-MS/MS for Erucic Acid quantification often depends on a balance of factors including sensitivity, sample throughput, and the need for derivatization. Below is a summary of the typical performance characteristics of each method.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.990[1]≥ 0.98[2]
Limit of Detection (LOD) 0.05 µg/g[3]2 nM[4]
Limit of Quantification (LOQ) 0.08 µg/g[3]Low nanomolar range[4]
Intra-Assay Precision (%CV) ≤ 9.0%< 10%[5]
Inter-Assay Precision (%CV) ≤ 13.2%< 15%
Accuracy (% Recovery) 79-110%[1]85-115%
Derivatization Mandatory (e.g., FAMEs, PFB esters)[3]Not required[5]
Sample Throughput Lower due to derivatization and longer run timesHigher due to simpler sample preparation and faster analysis[6]

Experimental Workflows

The analytical workflow for both GC-MS and LC-MS/MS involves several key steps from sample collection to data analysis. The primary difference lies in the necessity of a derivatization step for GC-MS to make the fatty acids volatile.

Analytical Workflow for Erucic Acid Quantification Figure 1. A Generalized Workflow for Erucic Acid Analysis in Plasma cluster_0 Sample Preparation cluster_1 GC-MS Path cluster_2 LC-MS/MS Path cluster_3 Data Analysis Plasma Plasma Sample Extraction Lipid Extraction (e.g., Folch, LLE) Plasma->Extraction Derivatization Derivatization (e.g., to FAMEs) Extraction->Derivatization LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Acquisition & Processing GCMS_Analysis->Data_Processing LCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

A generalized workflow for Erucic Acid analysis in plasma.

Detailed Experimental Protocols

Below are representative protocols for the quantification of Erucic Acid in plasma using both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the conversion of Erucic Acid to its volatile fatty acid methyl ester (FAME) derivative prior to analysis.

  • Lipid Extraction (Folch Method)

    • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids.

  • Saponification and Derivatization (to FAMEs)

    • Evaporate the collected organic solvent under a stream of nitrogen.

    • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.

    • Cool the sample and add 2 mL of boron trifluoride (BF3)-methanol reagent (14%).

    • Heat again at 100°C for 5 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex.

    • Centrifuge and collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis

    • GC Column: Use a suitable capillary column for FAME separation (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

    • Injection: Inject 1 µL of the hexane extract in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 10°C/minute.

      • Ramp 2: Increase to 240°C at 5°C/minute, hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification of the characteristic ions of Erucic Acid methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method allows for the direct analysis of Erucic Acid without the need for derivatization.

  • Lipid Extraction (Protein Precipitation & Liquid-Liquid Extraction)

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled Erucic Acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis

    • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • Start with 70% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Mass Spectrometer: Operate with an electrospray ionization (ESI) source in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for Erucic Acid.

Signaling Pathways and Experimental Logic

The analytical process for quantifying Erucic Acid is a logical sequence of steps designed to isolate the analyte from a complex matrix and measure it accurately.

Experimental Logic Figure 2. Logical Flow of the Analytical Method Start Start: Plasma Sample Extraction Isolate Lipids: Extraction Start->Extraction Derivatization Increase Volatility: Derivatization (GC-MS only) Extraction->Derivatization Separation Separate Analytes: Chromatography (GC or LC) Extraction->Separation LC Path Derivatization->Separation GC Path Detection Identify & Quantify: Mass Spectrometry Separation->Detection Result End: Erucate Concentration Detection->Result

A diagram illustrating the logical flow of the analytical method.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of Erucic Acid in plasma.

  • GC-MS is a well-established method that offers high chromatographic resolution. However, the mandatory derivatization step can be time-consuming and a potential source of analytical variability.

  • LC-MS/MS provides high sensitivity and specificity, with the significant advantage of not requiring derivatization, leading to simpler and faster sample preparation.[5] This makes it particularly suitable for high-throughput clinical and research applications.

The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired sample throughput. For studies requiring high throughput and minimal sample preparation, LC-MS/MS is often the preferred method. For laboratories with existing GC-MS expertise and instrumentation, this remains a robust and viable option.

References

comparative study of Erucate and other fatty acids on membrane fluidity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Erucic Acid and Other Fatty Acids on Membrane Fluidity for Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity, a critical parameter of cellular function, is profoundly influenced by the lipid composition of the cell membrane. The nature of fatty acid acyl chains within membrane phospholipids, particularly their length and degree of saturation, plays a pivotal role in modulating the dynamic properties of the membrane. This guide provides a comparative study of the effects of erucic acid, a long-chain monounsaturated fatty acid, and other significant fatty acids—oleic acid, stearic acid, linoleic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA)—on membrane fluidity. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding and manipulating membrane properties for various applications, including drug development.

The Influence of Fatty Acid Structure on Membrane Fluidity

The fluidity of a lipid bilayer is primarily determined by the packing of its constituent phospholipid acyl chains. Saturated fatty acids, with their straight, flexible chains, can pack tightly, leading to a more ordered and less fluid (more viscous) membrane. In contrast, unsaturated fatty acids possess one or more double bonds, which introduce kinks in the acyl chain. These kinks disrupt the orderly packing of the phospholipids, thereby increasing the free volume within the bilayer and enhancing membrane fluidity.

Erucic Acid (C22:1, n-9): As a long-chain monounsaturated fatty acid, erucic acid is expected to increase membrane fluidity due to the presence of a single cis double bond. This kink hinders tight packing of the acyl chains. However, its considerable length (22 carbons) may lead to more complex interactions within the bilayer compared to shorter-chain fatty acids.

Oleic Acid (C18:1, n-9): A shorter-chain monounsaturated fatty acid, oleic acid is well-established as a membrane fluidizer.[1] Its single cis double bond creates a significant bend in the acyl chain, increasing the disorder and fluidity of the membrane.[1]

Stearic Acid (C18:0): A saturated fatty acid, stearic acid lacks double bonds, resulting in a straight acyl chain that can pack densely with neighboring chains. Consequently, its incorporation into membranes leads to a decrease in fluidity and an increase in rigidity.

Linoleic Acid (C18:2, n-6): With two cis double bonds, linoleic acid has a more pronounced kink than oleic acid. This greater degree of unsaturation leads to a more significant disruption of lipid packing and a greater increase in membrane fluidity.

Eicosapentaenoic Acid (EPA, C20:5, n-3) and Docosahexaenoic Acid (DHA, C22:6, n-3): These are long-chain polyunsaturated fatty acids (PUFAs) with multiple cis double bonds. Their highly kinked structures dramatically increase the disorder within the membrane, leading to a substantial increase in fluidity.[2] Studies have shown that fatty acids with four or more double bonds are particularly effective at increasing membrane fluidity.[2]

Quantitative Comparison of Fatty Acid Effects on Membrane Fluidity

The following table summarizes the general effects and provides available quantitative data on the impact of various fatty acids on membrane fluidity. The data is primarily derived from fluorescence-based assays, such as fluorescence anisotropy/polarization and Laurdan Generalized Polarization (GP). Lower anisotropy/polarization values and lower GP values indicate higher membrane fluidity.

Fatty AcidChemical FormulaTypeGeneral Effect on Membrane FluidityQuantitative Data (Example)
Erucic Acid C22:1, n-9MonounsaturatedIncreasesData not readily available in direct comparative studies. Inferred to be similar to or slightly less fluidizing than oleic acid due to its longer chain length.
Oleic Acid C18:1, n-9MonounsaturatedIncreasesIncorporation into membranes leads to a significant decrease in fluorescence anisotropy of probes like DPH, indicating increased fluidity.[3]
Stearic Acid C18:0SaturatedDecreasesIncorporation into membranes increases fluorescence anisotropy, signifying decreased fluidity.
Linoleic Acid C18:2, n-6PolyunsaturatedIncreasesCauses a greater increase in membrane fluidity compared to oleic acid due to a higher degree of unsaturation.
EPA C20:5, n-3PolyunsaturatedSignificantly IncreasesShown to increase membrane fluidity in various cell types.[2]
DHA C22:6, n-3PolyunsaturatedSignificantly IncreasesConsistently demonstrates a potent fluidizing effect on membranes, often greater than that of EPA.[2]

Note: The precise quantitative effect of each fatty acid can vary depending on the specific membrane composition, temperature, and the experimental method used.

Experimental Protocols

Detailed methodologies for key experiments used to assess membrane fluidity are provided below.

Fluorescence Polarization/Anisotropy Measurement

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence polarization or anisotropy indicates an increase in membrane fluidity.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_formula Anisotropy Formula prep_cells Prepare cell suspension or liposomes add_probe Incubate with fluorescent probe (e.g., DPH) prep_cells->add_probe wash Wash to remove unbound probe add_probe->wash excite Excite sample with vertically polarized light wash->excite measure_parallel Measure fluorescence intensity parallel to excitation plane (I_parallel) excite->measure_parallel measure_perp Measure fluorescence intensity perpendicular to excitation plane (I_perpendicular) excite->measure_perp calc_anisotropy Calculate fluorescence anisotropy (r) measure_parallel->calc_anisotropy measure_perp->calc_anisotropy formula r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) G = G-factor (instrument correction) calc_anisotropy->formula

Caption: Workflow for Fluorescence Anisotropy Measurement.

Detailed Methodology:

  • Cell/Liposome Preparation: Prepare a suspension of cells or liposomes at a desired concentration in a suitable buffer (e.g., PBS).

  • Probe Labeling: Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to the cell/liposome suspension. A typical final concentration for DPH is 1-10 µM.[4]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 30-60 minutes) to allow the probe to incorporate into the membranes. Protect the sample from light.

  • Washing (for cells): Centrifuge the cell suspension to pellet the cells and resuspend them in fresh buffer to remove any unincorporated probe.

  • Measurement: Transfer the labeled sample to a cuvette or a microplate. Use a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength (e.g., ~360 nm for DPH) and emission wavelength (e.g., ~430 nm for DPH).[4]

    • Excite the sample with vertically polarized light.

    • Measure the fluorescence intensity with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

  • Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the instrument-specific G-factor.

Laurdan Generalized Polarization (GP) Spectroscopy

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in turn reflects the packing of lipid acyl chains. A blue shift in emission (higher GP value) indicates a more ordered, less fluid membrane, while a red shift (lower GP value) indicates a more disordered, fluid membrane.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_formula GP Formula prep_cells Prepare cell suspension or liposomes add_laurdan Incubate with Laurdan prep_cells->add_laurdan wash Wash to remove unbound probe add_laurdan->wash excite Excite sample (e.g., at 350 nm) wash->excite measure_blue Measure emission intensity at blue wavelength (e.g., 440 nm) excite->measure_blue measure_green Measure emission intensity at green wavelength (e.g., 490 nm) excite->measure_green calc_gp Calculate Generalized Polarization (GP) measure_blue->calc_gp measure_green->calc_gp formula GP = (I_blue - I_green) / (I_blue + I_green) calc_gp->formula

Caption: Workflow for Laurdan GP Spectroscopy.

Detailed Methodology:

  • Cell/Liposome Preparation: Prepare samples as described for fluorescence anisotropy.

  • Probe Labeling: Add Laurdan to the sample to a final concentration of 1-10 µM.

  • Incubation: Incubate for 30-60 minutes at the desired temperature, protected from light.

  • Washing (for cells): Wash the cells to remove excess Laurdan.

  • Measurement: Use a spectrofluorometer.

    • Set the excitation wavelength to ~350 nm.

    • Measure the emission intensity at two wavelengths: one in the blue region (e.g., 440 nm) and one in the green region (e.g., 490 nm).

  • Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).

Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the lateral diffusion of fluorescently labeled molecules within the membrane. A faster recovery of fluorescence in a photobleached area indicates higher membrane fluidity.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_frap FRAP Measurement cluster_analysis Data Analysis label_cells Label cells with a fluorescent lipid analog (e.g., DiI) mount_cells Mount cells on a microscope slide label_cells->mount_cells pre_bleach Acquire pre-bleach images mount_cells->pre_bleach bleach Photobleach a region of interest (ROI) with a high-intensity laser pre_bleach->bleach post_bleach Acquire a time-series of post-bleach images bleach->post_bleach measure_intensity Measure fluorescence intensity in the ROI over time post_bleach->measure_intensity plot_recovery Plot the fluorescence recovery curve measure_intensity->plot_recovery calc_params Calculate diffusion coefficient and mobile fraction plot_recovery->calc_params

Caption: Workflow for FRAP Experiment.

Detailed Methodology:

  • Cell Labeling: Culture cells on a glass-bottom dish or coverslip. Label the cell membranes with a fluorescent lipid analog (e.g., DiI, DiO) or a fluorescently tagged membrane protein.

  • Microscopy Setup: Use a confocal laser scanning microscope equipped for FRAP experiments.

  • Image Acquisition:

    • Acquire a few images of the labeled cells at low laser power before photobleaching to establish the initial fluorescence intensity.

    • Define a region of interest (ROI) on the membrane.

    • Use a high-intensity laser pulse to photobleach the fluorescence within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached molecules diffuse into it.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for photobleaching that occurs during image acquisition by measuring the intensity in a non-bleached control region.

    • Plot the normalized fluorescence intensity in the ROI as a function of time.

    • From the recovery curve, determine the mobile fraction (the percentage of fluorescent molecules that are free to move) and the diffusion coefficient (a measure of the speed of molecular movement).[5]

Signaling Pathways and Logical Relationships

The incorporation of different fatty acids into the cell membrane can influence various signaling pathways by altering the membrane's physical properties. For instance, changes in membrane fluidity can affect the activity of membrane-bound enzymes and receptors.

G cluster_fatty_acids Fatty Acid Incorporation cluster_membrane Membrane Properties cluster_signaling Cellular Signaling FA_unsat Unsaturated Fatty Acids (Erucic, Oleic, Linoleic, EPA, DHA) Fluidity_inc Increased Membrane Fluidity FA_unsat->Fluidity_inc increases FA_sat Saturated Fatty Acids (Stearic Acid) Fluidity_dec Decreased Membrane Fluidity FA_sat->Fluidity_dec decreases Enzyme_act Altered Membrane-Bound Enzyme/Receptor Activity Fluidity_inc->Enzyme_act Fluidity_dec->Enzyme_act Signal_trans Modulated Signal Transduction Enzyme_act->Signal_trans

Caption: Fatty Acid Effects on Membrane Fluidity and Signaling.

Conclusion

The fatty acid composition of cell membranes is a key determinant of their fluidity and, consequently, their function. Saturated fatty acids like stearic acid decrease membrane fluidity, while unsaturated fatty acids, including erucic acid, oleic acid, linoleic acid, EPA, and DHA, increase it. The degree of unsaturation and the length of the acyl chain are critical factors influencing the magnitude of this effect. While direct comparative quantitative data for erucic acid is limited, its structural characteristics suggest a fluidizing effect, likely comparable to other monounsaturated fatty acids. The provided experimental protocols offer robust methods for researchers to quantitatively assess the impact of these and other fatty acids on membrane fluidity, providing valuable insights for basic research and the development of therapeutic strategies that target membrane properties.

References

Validating the Anti-Inflammatory Effects of Erucate Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anti-inflammatory properties of Erucic acid and Erucin, two related compounds derived from Brassicaceae family plants, with other established anti-inflammatory agents. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed protocols for key in vivo models, and an exploration of the underlying signaling pathways.

Distinction Between Erucic Acid and Erucin

It is important to distinguish between Erucic acid and Erucin, as both have demonstrated anti-inflammatory potential. Erucic acid is a long-chain monounsaturated omega-9 fatty acid, while Erucin is an isothiocyanate. Their distinct chemical natures suggest different mechanisms of action and therapeutic potentials. This guide will address both compounds to provide a comprehensive overview.

Comparative Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from various animal model studies, comparing the anti-inflammatory effects of Erucic acid and Erucin against standard anti-inflammatory drugs.

Table 1: Comparative Efficacy of Erucic Acid in Animal Models of Inflammation
Animal ModelTreatment GroupDosageKey Inflammatory MarkerResultComparison to StandardReference
LPS-Induced Inflammation in Rats Erucic Acid10 mg/kgSerum IL-6Significant reduction compared to LPS groupNot directly compared in this study[1]
Erucic Acid20 mg/kgSerum IL-6More significant reduction than 10 mg/kg doseNot directly compared in this study[1]
Erucic Acid10 mg/kgSerum IL-10Significant increase compared to LPS groupNot directly compared in this study[1]
Erucic Acid20 mg/kgSerum IL-10More significant increase than 10 mg/kg doseNot directly compared in this study[1]
Influenza A Virus-Induced Lung Injury in Mice Erucic Acid50 mg/kg/dayLung Viral LoadConsistent decreaseNot directly compared in this study[2]
Erucic Acid100 mg/kg/dayLung Viral LoadConsistent decreaseNot directly compared in this study[2]
Table 2: Comparative Efficacy of Erucin in Animal Models of Inflammation
Animal ModelTreatment GroupDosageKey Inflammatory MarkerResult (% Inhibition)Comparison to StandardReference
TPA-Induced Ear Edema in Mice Erucin100 nmolEar EdemaSignificant inhibitionNot directly compared in this study[1][3]
Erucin300 nmolEar EdemaMore significant inhibition than 100 nmol doseNot directly compared in this study[1][3]
LPS-Induced Peritonitis in Mice Erucin1 µmol/kgNeutrophil EmigrationSignificant reductionNot directly compared in this study[4]
Carrageenan-Induced Paw Edema in Mice Indomethacin (Standard)10 mg/kgPaw Edema (at 4h)~31.67%-[5]
Erucin (hypothetical comparison)-Paw Edema-Efficacy relative to indomethacin would require direct comparative studies.-

Experimental Protocols

Detailed methodologies for key animal models used to assess the anti-inflammatory effects of Erucic acid and Erucin are provided below.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rodents

This model is used to induce a systemic inflammatory response.

  • Animals: Male Wistar rats or BALB/c mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to food and water.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.1 mg/kg) is administered.

  • Test Substance Administration: Erucic acid or Erucin is typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10 and 20 mg/kg for Erucic acid) prior to or following the LPS challenge.

  • Control Groups:

    • Negative Control: Receives the vehicle used to dissolve the test substance.

    • Positive Control (LPS only): Receives LPS and the vehicle.

    • Standard Drug: A known anti-inflammatory drug (e.g., dexamethasone) is used for comparison.

  • Assessment of Inflammation:

    • Blood samples are collected at specific time points (e.g., 2, 4, 6, 24 hours) after LPS administration to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.

    • Tissue samples (e.g., lung, liver) can be collected for histopathological examination and to measure the expression of inflammatory mediators like COX-2 and iNOS via Western blot or immunohistochemistry.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rat.

  • Test Substance Administration: The test compound (Erucin or Erucic acid) is administered, usually orally or intraperitoneally, 30-60 minutes before the carrageenan injection.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of edema.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group that only received carrageenan.

  • Control Groups:

    • Negative Control: Receives only the vehicle.

    • Positive Control (Carrageenan only): Receives carrageenan and the vehicle.

    • Standard Drug: A non-steroidal anti-inflammatory drug (NSAID) like indomethacin (e.g., 10 mg/kg) is used as a reference.

12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory activity.

  • Animals: Swiss albino or BALB/c mice are commonly used.

  • Induction of Edema: A solution of TPA in a solvent like acetone is applied topically to the inner and outer surfaces of the mouse ear.

  • Test Substance Administration: The test compound (e.g., Erucin) is applied topically, often concurrently with or shortly before the TPA application.

  • Measurement of Edema: The thickness of the ear is measured with a digital caliper before and at various time points after TPA application. Alternatively, a punch biopsy of the ear is taken, and the weight difference between the treated and untreated ear is determined.

  • Control Groups:

    • Negative Control: Receives the vehicle only.

    • Positive Control (TPA only): Receives TPA and the vehicle.

    • Standard Drug: A topical anti-inflammatory agent like indomethacin can be used for comparison.

  • Histological Analysis: Ear tissue can be processed for histological examination to assess the infiltration of inflammatory cells.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Erucic acid and Erucin are mediated through the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.

Both Erucic acid and Erucin have been shown to inhibit the NF-κB pathway.[1][2][3][4] They can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1][3]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB-NF-kB (Inactive) NF-kB NF-kB NF-kB_n NF-kB (Active) NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB Degradation Erucate Derivative Erucic Acid / Erucin This compound Derivative->IKK Complex Inhibits Gene Expression Pro-inflammatory Gene Expression (TNF-a, IL-6, COX-2, iNOS) NF-kB_n->Gene Expression Induces

NF-κB signaling pathway and the inhibitory action of this compound derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory response. It involves a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Erucic acid has been shown to inactivate the p38 MAPK signaling pathway, contributing to its anti-inflammatory effects.[2]

MAPK_Signaling_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus->Cell Surface Receptor MAPKKK MAPKKK Cell Surface Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK Phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Activates Inflammatory Response Pro-inflammatory Gene Expression Transcription Factors->Inflammatory Response Induces Erucic Acid Erucic Acid Erucic Acid->p38 MAPK Inhibits

MAPK signaling pathway and the inhibitory action of Erucic Acid.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory effects of a test compound in an animal model is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animal Acclimatization Animal Acclimatization Grouping Animal Grouping (Control, Test, Standard) Animal Acclimatization->Grouping Drug Administration Test Compound/Vehicle/ Standard Drug Administration Grouping->Drug Administration Inflammation Induction Induction of Inflammation (e.g., LPS, Carrageenan, TPA) Drug Administration->Inflammation Induction Data Collection Data Collection (e.g., Paw Volume, Ear Thickness) Inflammation Induction->Data Collection Sample Collection Biological Sample Collection (Blood, Tissues) Data Collection->Sample Collection Biochemical Analysis Biochemical Analysis (Cytokines, Enzymes) Sample Collection->Biochemical Analysis Histopathology Histopathology Sample Collection->Histopathology

General experimental workflow for in vivo anti-inflammatory studies.

References

A Comparative Guide to Folch and Soxhlet Extraction for Erucic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of erucic acid, a monounsaturated omega-9 fatty acid, is crucial in food safety, nutritional analysis, and the development of various industrial products. The choice of extraction method significantly impacts the yield and integrity of the analyte. This guide provides an objective comparison of two widely used lipid extraction techniques, the Folch and Soxhlet methods, with a specific focus on their application in erucic acid analysis, supported by experimental data.

At a Glance: Folch vs. Soxhlet for Erucic Acid Analysis

FeatureFolch ExtractionSoxhlet Extraction
Principle Liquid-liquid extraction using a chloroform-methanol mixture to solubilize lipids, followed by a washing step to remove non-lipid components.Solid-liquid extraction using continuous percolation of a heated solvent over a solid sample.
Erucic Acid Yield May result in an underestimation of erucic acid content.[1][2]Yields higher and more accurate concentrations of erucic acid.[1][2]
Analyte Integrity Can cause isomerization of the natural cis-configuration of erucic acid to its trans-isomer, brassidic acid.[1][2]Better preserves the natural configuration of erucic acid.
Solvent System Typically a mixture of chloroform and methanol (2:1, v/v).[3][4][5]Commonly uses hexane or petroleum ether.[1][6]
Extraction Time Relatively rapid, often completed within minutes to a few hours.[7]Time-consuming, typically requiring several hours of continuous extraction.[7][8][9][10]
Solvent Consumption Generally requires a larger volume of solvent relative to the sample size in a single extraction.[11]More efficient use of a smaller volume of solvent which is recycled throughout the process.
Sample State Can be used for both liquid and solid samples that are homogenized.[4][12]Primarily used for solid, dried samples.[6][8]
Equipment Standard laboratory glassware (homogenizer, centrifuge tubes, separating funnel).Specialized Soxhlet apparatus consisting of a distillation flask, thimble holder, and condenser.[6][8]

Quantitative Data Summary

A study comparing the extraction of erucic acid from rapeseed protein products demonstrated the superiority of the Soxhlet method over the Folch method. The Folch method not only yielded lower concentrations of erucic acid but also led to the formation of brassidic acid, the trans-isomer, which can lead to an underestimation of the true erucic acid content.

AnalyteExtraction MethodDerivatization MethodConcentration (µg/g of sample)
Erucic AcidFolchHCl/methanolNot explicitly stated, but lower than Soxhlet
Brassidic AcidFolchHCl/methanolDetected
Erucic AcidSoxhletHCl/methanolHighest concentration detected
Brassidic AcidSoxhletHCl/methanolNot detected

Data adapted from a 2022 study on erucic acid determination in rapeseed protein products.[1][13]

Experimental Protocols

Folch Extraction Method (Modified)

This protocol is a generalized procedure for lipid extraction from a solid sample.

  • Homogenization: Weigh the sample and place it in a homogenizer. Add a chloroform-methanol (2:1, v/v) mixture to a final volume that is 20 times the volume of the tissue sample (e.g., 1 g of sample in 20 mL of solvent mixture).[3][5] Homogenize the sample to ensure thorough mixing.

  • Agitation: Agitate the homogenate for 15-20 minutes using an orbital shaker at room temperature.[3]

  • Separation of Liquid Phase: Filter the homogenate through a filter paper or centrifuge it to separate the liquid extract from the solid residue.

  • Washing: Transfer the liquid extract to a separating funnel. Add 0.2 volumes of a 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).[3]

  • Phase Separation: Gently shake the mixture and then allow it to separate into two distinct phases. Centrifugation at a low speed (e.g., 2000 rpm) can aid in this separation.[3][5]

  • Lipid Collection: The lower, denser chloroform layer contains the lipids.[4] Carefully collect this lower phase. The upper aqueous phase, containing non-lipid components, is discarded.

  • Solvent Evaporation: Evaporate the chloroform from the collected lipid extract under a stream of nitrogen or using a rotary evaporator to obtain the purified lipids.[3]

Soxhlet Extraction Method

This protocol describes the general steps for lipid extraction using a Soxhlet apparatus.

  • Sample Preparation: The sample must be dry to allow for efficient solvent penetration.[8] Grind the dried sample into a fine powder.

  • Thimble Loading: Accurately weigh a portion of the ground sample and place it into a porous extraction thimble.

  • Apparatus Assembly: Place the thimble inside the extraction chamber of the Soxhlet apparatus. The extraction chamber is positioned between a distillation flask containing the extraction solvent (e.g., hexane) and a condenser.[6][8]

  • Extraction Process: Heat the distillation flask. The solvent evaporates, and its vapors travel up to the condenser where they cool and drip back down onto the sample in the thimble.[6][8]

  • Siphoning: The extraction chamber slowly fills with the warm solvent. Once the solvent reaches a specific level, it is siphoned back into the distillation flask, carrying the extracted lipids with it.[8][9]

  • Continuous Cycle: This process of solvent evaporation, condensation, and siphoning repeats continuously for several hours, ensuring a thorough extraction of the lipids from the sample.[7][8]

  • Lipid Recovery: After the extraction is complete, the solvent in the distillation flask, now containing the dissolved lipids, is evaporated (often with a recovery system for the solvent). The remaining residue is the extracted lipid.

  • Quantification: The flask with the dried lipid extract is weighed to determine the total lipid yield.

Workflow Diagrams

Folch_Extraction_Workflow cluster_folch Folch Extraction Workflow Sample Sample Homogenization (Chloroform:Methanol 2:1) Agitation Agitation Sample->Agitation Filtration_Centrifugation Filtration / Centrifugation Agitation->Filtration_Centrifugation Washing Washing (0.9% NaCl solution) Filtration_Centrifugation->Washing Phase_Separation Phase Separation Washing->Phase_Separation Lipid_Collection Collection of Lower Chloroform Phase Phase_Separation->Lipid_Collection Evaporation Solvent Evaporation Lipid_Collection->Evaporation Purified_Lipids Purified Lipids Evaporation->Purified_Lipids

Caption: Workflow of the Folch extraction method.

Soxhlet_Extraction_Workflow cluster_soxhlet Soxhlet Extraction Workflow Sample_Prep Sample Preparation (Drying and Grinding) Thimble_Loading Loading into Thimble Sample_Prep->Thimble_Loading Extraction_Cycle Continuous Extraction Cycle (Solvent Evaporation, Condensation, Siphoning) Thimble_Loading->Extraction_Cycle Solvent_Evaporation Solvent Evaporation from Distillation Flask Extraction_Cycle->Solvent_Evaporation Extracted_Lipids Extracted Lipids Solvent_Evaporation->Extracted_Lipids

Caption: Workflow of the Soxhlet extraction method.

Conclusion

For the specific analysis of erucic acid, the Soxhlet extraction method with hexane is recommended as the more appropriate technique.[1] While the Folch method is a powerful and efficient technique for the extraction of a broad range of lipids, its use of a chloroform-methanol mixture can induce the isomerization of erucic acid, leading to inaccurate quantification.[1][2] The Soxhlet method, although more time-consuming, provides a higher and more accurate yield of erucic acid by better preserving its natural cis-configuration.[1][2] Researchers should carefully consider the potential for analyte alteration when selecting an extraction method for fatty acid analysis.

References

A Comparative Guide to Erucic Acid Quantification: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of erucic acid, selecting the appropriate analytical methodology is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful and widely employed techniques for this purpose. This guide provides an objective comparison of their performance for erucic acid quantification, supported by experimental data, to facilitate informed method selection and cross-validation.

At a Glance: Performance Comparison

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.08 µg/g[1]Not explicitly reported, but likely higher than GC-MS
Limit of Quantification (LOQ) Not explicitly reported, but expected to be low0.067 mg/mL[2]
Linearity High (R²: 0.9998)[1]0.64–2.78 mg/mL[2]
Precision HighHigh
Accuracy HighHigh
Derivatization Requirement Mandatory (typically to FAMEs)[1][3][4]Not required for certain methods[2]
Risk of Isomerization Possible during sample preparation[1]Minimized with underivatized analysis
Selectivity High, especially with MS detectionModerate, potential for co-elution
Throughput Lower, due to longer run times and sample prepPotentially higher

Disclaimer: The quantitative data presented is compiled from different studies and may not be directly comparable due to variations in instrumentation, sample matrices, and validation protocols.

Experimental Workflows and Methodologies

A critical aspect of analytical science is the ability to reproduce experimental findings. Below are detailed protocols for the quantification of erucic acid using both GC-MS and HPLC, based on established methods.

Cross-Validation Workflow

A robust analytical workflow for cross-validating two distinct methods like GC-MS and HPLC is essential to ensure data accuracy and reliability. The following diagram illustrates a typical cross-validation process.

cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_comparison Data Comparison & Validation Sample Homogenized Sample Split Split Sample Aliquots Sample->Split Extraction_GC Lipid Extraction (e.g., Soxhlet) Split->Extraction_GC Extraction_HPLC Lipid Extraction Split->Extraction_HPLC Derivatization Derivatization to FAMEs Extraction_GC->Derivatization GCMS_Analysis GC-MS Quantification Derivatization->GCMS_Analysis Data_Analysis Statistical Analysis of Results GCMS_Analysis->Data_Analysis HPLC_Analysis Direct HPLC-UV Quantification Extraction_HPLC->HPLC_Analysis HPLC_Analysis->Data_Analysis Validation Method Validation Assessment Data_Analysis->Validation

Caption: Workflow for cross-validation of GC-MS and HPLC methods.

GC-MS Quantification of Erucic Acid

GC-MS analysis of erucic acid necessitates a derivatization step to convert the non-volatile fatty acid into its more volatile fatty acid methyl ester (FAME).

1. Sample Preparation: Lipid Extraction (Soxhlet Method)

  • Accurately weigh the homogenized sample into a thimble.

  • Place the thimble in a Soxhlet extractor.

  • Extract the lipids with an appropriate solvent (e.g., hexane) for a defined period (e.g., 4-6 hours).

  • Evaporate the solvent to obtain the lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) (using Methanolic HCl)

  • Dissolve the lipid extract in a known volume of a suitable solvent (e.g., toluene).

  • Add a solution of methanolic hydrochloric acid (e.g., 5% HCl in methanol).

  • Heat the mixture in a sealed vial at a specific temperature and time (e.g., 80°C for 2 hours) to facilitate the esterification reaction.

  • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

  • Collect the organic layer containing the FAMEs and, if necessary, concentrate it under a stream of nitrogen.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of methyl erucate (e.g., m/z 50-400).

    • Quantification: Based on the peak area of the methyl this compound ion, compared against a calibration curve prepared from certified reference standards.

HPLC Quantification of Erucic Acid (Underivatized)

One of the significant advantages of HPLC is the potential for direct analysis of underivatized fatty acids, which simplifies sample preparation and reduces the risk of chemical alteration.

1. Sample Preparation: Lipid Extraction

  • Follow a similar lipid extraction procedure as for GC-MS (e.g., Folch or a modified version).

  • After extraction, the lipid residue is dissolved in the HPLC mobile phase or a compatible solvent.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile, water, and an acidifier like acetic acid or trifluoroacetic acid. A typical composition could be acetonitrile/water/acetic acid (e.g., 85:15:0.1, v/v/v).[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength, usually around 205-210 nm, as fatty acids lack a strong chromophore.[2]

  • Quantification: Based on the peak area of erucic acid, compared against a calibration curve of erucic acid standards.

Method Principles and Considerations

The fundamental principles of separation in GC-MS and HPLC dictate their respective strengths and weaknesses for erucic acid analysis.

cluster_gcms GC-MS Principle cluster_hplc HPLC Principle GCMS_Principle Separation based on volatility and polarity in a gaseous mobile phase. GCMS_Adv High resolution and sensitivity. Mass spectrometer provides structural information. GCMS_Principle->GCMS_Adv GCMS_Disadv Requires derivatization for non-volatile analytes like erucic acid. GCMS_Adv->GCMS_Disadv HPLC_Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. HPLC_Adv Direct analysis of underivatized erucic acid is possible. Avoids potential isomerization. HPLC_Principle->HPLC_Adv HPLC_Disadv Lower sensitivity with UV detection compared to MS. Potential for peak co-elution. HPLC_Adv->HPLC_Disadv

Caption: Core principles of GC-MS and HPLC for erucic acid analysis.

GC-MS Considerations:

  • The derivatization step, while necessary, can be a source of analytical variability and potential sample loss.

  • Care must be taken during sample preparation to avoid the isomerization of the naturally occurring cis-erucic acid to its trans-isomer, brassidic acid, which can lead to underestimation.[1]

  • The mass spectrometer provides a high degree of certainty in peak identification.

HPLC Considerations:

  • The direct analysis of underivatized erucic acid is a significant advantage, reducing sample preparation time and potential artifacts.

  • UV detection at low wavelengths can be susceptible to interference from other co-eluting compounds that absorb in the same region.

  • The choice of a suitable column and mobile phase is crucial for achieving good resolution from other fatty acids in the sample.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantification of erucic acid.

  • GC-MS is the method of choice when very high sensitivity and specificity are required. The detailed structural information from the mass spectrometer is invaluable for unambiguous peak identification. However, the mandatory derivatization step adds complexity and potential for analytical error.

  • HPLC with UV detection offers a simpler and often faster alternative, particularly advantageous as it can circumvent the need for derivatization, thereby minimizing the risk of isomerization. This makes it a valuable tool for routine analysis and for cross-validating GC-MS data.

Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the available instrumentation and expertise. For comprehensive and rigorous analysis, employing both techniques for cross-validation is the recommended approach to ensure the highest confidence in the quantitative results.

References

comparative analysis of the lubricating properties of different Erucate esters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and formulation scientists on the performance characteristics of various erucate-based biolubricants, supported by experimental data and standardized testing protocols.

This compound esters, derived from erucic acid (C22:1), a long-chain monounsaturated fatty acid, are gaining prominence as renewable and biodegradable base stocks for lubricants. Their inherent properties, such as high lubricity and good thermal stability, make them attractive alternatives to conventional mineral oil-based lubricants in a variety of applications. This guide provides a comparative analysis of the key lubricating properties of different this compound esters, offering a valuable resource for researchers and formulators in the development of high-performance, environmentally friendly lubricants.

Comparative Performance Data

The lubricating efficacy of an ester is determined by a combination of its physical and chemical properties. Key parameters include kinematic viscosity, which indicates the fluid's resistance to flow; the viscosity index, representing the stability of viscosity over a range of temperatures; the pour point, the lowest temperature at which the oil will flow; the flash point, the lowest temperature at which vapors will ignite; and tribological properties such as wear scar diameter and the coefficient of friction, which measure the lubricant's ability to protect against wear and reduce friction.

Below is a compilation of data for several this compound esters. It is important to note that this data has been aggregated from various sources, and direct comparisons should be made with caution as experimental conditions may have varied.

PropertyMethyl this compoundEthyl this compoundIsostearyl this compoundBis(2-hydroxyethyl)ammonium this compound
Kinematic Viscosity @ 40°C (mm²/s) Data Not AvailableData Not AvailableData Not Available~230
Kinematic Viscosity @ 100°C (mm²/s) Data Not AvailableData Not AvailableData Not Available~25
Viscosity Index Data Not AvailableData Not AvailableData Not Available88.6[1]
Pour Point (°C) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Flash Point (°C) 33 (closed cup)[2]83 (calculated)[3]255Data Not Available
Wear Scar Diameter (mm) Data Not AvailableData Not AvailableData Not Available~0.25 (at 80°C)
Coefficient of Friction Data Not AvailableData Not AvailableData Not Available~0.05 (at 80°C)[1]

Note: The data for Bis(2-hydroxyethyl)ammonium this compound, a protic ionic liquid, is provided for context but may not be directly comparable to simple esters due to its different chemical nature.

Experimental Protocols

Accurate and reproducible data is paramount in the comparative analysis of lubricants. The following are detailed methodologies for key experiments based on internationally recognized ASTM standards.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, and a timer.

  • Procedure:

    • The viscometer is charged with the sample, ensuring no air bubbles are present.

    • The viscometer is then placed in a constant temperature bath (typically at 40°C and 100°C for lubricants) until the sample reaches thermal equilibrium.

    • The sample is drawn up into the timing bulb of the viscometer.

    • The time taken for the sample to flow between two marked points is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Pour Point (ASTM D97)

This test method is used to determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is poured into a test jar to a specified level.

    • After preliminary heating, the sample is cooled at a specified rate.

    • The sample is examined at intervals of 3°C for flow characteristics.

    • The pour point is recorded as the lowest temperature at which movement of the specimen is observed, plus 3°C.[4]

Flash Point (ASTM D92 - Cleveland Open Cup)

This method determines the flash and fire points of petroleum products using a Cleveland open cup tester.[5] It is applicable to all petroleum products with flash points above 79°C.[5]

  • Apparatus: Cleveland open cup apparatus, thermometer, heat source.

  • Procedure:

    • The test cup is filled with the sample to a specified level.

    • The sample is heated at a slow, constant rate.

    • A small test flame is passed across the cup at specified temperature intervals.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.[6]

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test evaluates the anti-wear properties of lubricating fluids in sliding contact.[2]

  • Apparatus: Four-Ball Wear Test Machine.

  • Procedure:

    • Three steel balls are clamped together and covered with the lubricant under test.

    • A fourth steel ball is pressed with a force against the three stationary balls and rotated at a given speed for a set duration and temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

    • The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the lubricating properties of different this compound esters.

Lubricant_Analysis_Workflow cluster_synthesis Ester Synthesis & Purification cluster_analysis Physicochemical & Tribological Analysis cluster_evaluation Data Evaluation & Comparison Erucic_Acid Erucic Acid Esterification Esterification Reaction Erucic_Acid->Esterification Alcohol Different Alcohols (Methanol, Ethanol, Isostearyl Alcohol, etc.) Alcohol->Esterification Purification Purification (Washing, Drying, Distillation) Esterification->Purification Viscosity Kinematic Viscosity (ASTM D445) Purification->Viscosity Pour_Point Pour Point (ASTM D97) Purification->Pour_Point Flash_Point Flash Point (ASTM D92) Purification->Flash_Point Tribology Tribological Testing (ASTM D4172) Purification->Tribology Data_Table Data Compilation Table Viscosity->Data_Table Pour_Point->Data_Table Flash_Point->Data_Table Tribology->Data_Table Comparison Comparative Analysis Data_Table->Comparison Conclusion Conclusion on Performance Comparison->Conclusion

References

Unveiling the Inhibitory Potential of Erucate on Fatty Acid Elongase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of erucic acid (erucate) on fatty acid elongase enzymes, benchmarked against other known inhibitors. The information presented herein is supported by experimental data to aid in the validation and exploration of fatty acid elongation inhibitors for therapeutic and research applications.

Comparative Analysis of Fatty Acid Elongase Inhibitors

The inhibitory potency of various compounds against fatty acid elongase enzymes is summarized below. The data highlights the mixed-type inhibition of ELOVL1 by a combination of oleic and erucic acids, as well as the high potency of specific synthetic inhibitors against ELOVL6.

InhibitorTarget ElongaseInhibition MetricValueExperimental System
Oleic Acid (C18:1) & Erucic Acid (C22:1) (4:1 mixture; Lorenzo's Oil)ELOVL1K_I_60.6 µMTotal membrane fraction from HeLa-ELOVL1 cells
K_I'4.1 µM
Inhibition TypeMixed
Compound AELOVL6IC_508.9 nMNot specified
Compound BELOVL6IC_50_221 nMNot specified

Note: The kinetic data for the oleic and erucic acid mixture demonstrates a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1] K_I_ represents the dissociation constant for inhibitor binding to the free enzyme, while K_I'_ is the dissociation constant for inhibitor binding to the enzyme-substrate complex.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assessing fatty acid elongase activity and its inhibition.

In Vitro Fatty Acid Elongase Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of a compound on fatty acid elongase activity using a cell-free system.

1. Preparation of Microsomal Fractions:

  • Culture cells expressing the target fatty acid elongase (e.g., HeLa cells overexpressing a specific ELOVL isoform).

  • Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Elongase Activity Assay:

  • Prepare a reaction mixture containing the microsomal fraction (e.g., 10 µg of protein), a fatty acyl-CoA substrate (e.g., 50 µM C22:0-CoA for ELOVL1), and a radiolabeled donor of two-carbon units (e.g., [2-¹⁴C]malonyl-CoA).[1]

  • Add the test inhibitor (e.g., erucic acid or a synthetic compound) at various concentrations. A vehicle control (e.g., ethanol) should be included.

  • Initiate the reaction by adding the microsomal fraction and incubate at 37°C for a defined period (e.g., 30 minutes).[1]

  • Terminate the reaction by adding a strong base (e.g., KOH) to saponify the lipids.

3. Analysis of Elongation Products:

  • Acidify the reaction mixture to protonate the fatty acids.

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Separate the fatty acids using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled, elongated fatty acid product using a bioimaging analyzer or scintillation counting.[1]

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC_50_ value.

Visualizing the Mechanism and Workflow

Diagrams are provided to illustrate the fatty acid elongation pathway and the experimental workflow for assessing inhibition.

FattyAcidElongation cluster_ER Endoplasmic Reticulum Lumen Acyl_CoA Fatty Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA Condensation (ELOVL) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration (HACD) Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TER) Inhibitor This compound / Inhibitor Inhibitor->Ketoacyl_CoA Inhibits

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Assay Inhibition Assay cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture with Target Elongase Microsome_Isolation 2. Microsome Isolation Cell_Culture->Microsome_Isolation Reaction_Setup 3. Set up Reaction with Substrates, Microsomes, and Inhibitor Microsome_Isolation->Reaction_Setup Incubation 4. Incubate at 37°C Reaction_Setup->Incubation Termination 5. Terminate Reaction Incubation->Termination Lipid_Extraction 6. Lipid Extraction Termination->Lipid_Extraction TLC_Separation 7. TLC Separation Lipid_Extraction->TLC_Separation Quantification 8. Quantification of Radiolabeled Product TLC_Separation->Quantification IC50_Determination 9. IC50 Determination Quantification->IC50_Determination

Caption: Workflow for in vitro fatty acid elongase inhibition assay.

References

A Comparative Guide to the Surfactant Properties of Erucate-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique molecular structure of erucic acid, a C22 monounsaturated fatty acid, offers a promising platform for the development of novel surfactants with distinct properties. The long hydrophobic chain of erucate-based compounds can lead to enhanced surface activity and stability in various formulations. This guide provides a comparative analysis of the surfactant properties of several this compound-based compounds, supported by available experimental data, to aid in the selection and development of surfactants for specialized applications.

Comparative Analysis of Surfactant Properties

While comprehensive, directly comparative data for a wide range of this compound-based surfactants is limited in publicly available literature, this section synthesizes the existing information to provide a qualitative and quantitative overview. The following table summarizes the key surfactant properties of select this compound-based compounds and a common C18-based analogue for comparison.

Table 1: Comparison of Surfactant Properties of this compound-Based Compounds and Alternatives

SurfactantChemical StructureTypeCritical Micelle Concentration (CMC)Surface Tension at CMC (γCMC)Foaming AbilityEmulsification Index (EI)Biodegradability
Sodium this compound CH₃(CH₂)₇CH=CH(CH₂)₁₁COONaAnionicData not available~28 mN/m[1]Data not availableGood[1]Expected to be readily biodegradable
N-erucamidopropyl-N,N-dimethylamine (UC22AMPM) CH₃(CH₂)₇CH=CH(CH₂)₁₀CONH(CH₂)₃N(CH₃)₂Cationic (at low pH) / Non-ionicData not availableLower than C18 analogue[2][3]High, stable foam[2][3][4]Data not availableData not available
N-oleicamidopropyl-N,N-dimethylamine (UC18AMPM) CH₃(CH₂)₇CH=CH(CH₂)₇CONH(CH₂)₃N(CH₃)₂Cationic (at low pH) / Non-ionicData not availableHigher than C22 analogue[2][3]Good, but less stable than C22 analogue[2][3][4]Data not availableData not available
Erucyl Glucoside C₂₂H₄₃O-GlcNon-ionicData not availableData not availableExpected to be good and stable[5][6]Good[7]Readily biodegradable[6]
Lauryl Glucoside C₁₂H₂₅O-GlcNon-ionicData not availableData not availableExcellent and stable foam[5]Good[7]Readily biodegradable[6]

Key Observations and Insights

  • Effect of Chain Length: The longer C22 hydrophobic chain in this compound-based surfactants, such as N-erucamidopropyl-N,N-dimethylamine (UC22AMPM), generally leads to a lower surface tension and more stable foams compared to their C18 counterparts like N-oleicamidopropyl-N,N-dimethylamine (UC18AMPM).[2][3][4] This is attributed to stronger intermolecular interactions at the interface, which creates a more robust film.[2][3]

  • Sodium this compound: As an anionic surfactant, sodium this compound demonstrates the ability to significantly reduce surface tension.[1] Its long, unsaturated alkyl chain can also lead to the formation of complex micellar structures, such as wormlike micelles, which can impart viscoelastic properties to solutions. It is also noted for its emulsifying, wetting, and dispersing properties.[1]

  • Erucyl Glucoside: While specific data for erucyl glucoside is scarce, the general properties of alkyl polyglucosides (APGs) suggest it would be a mild, readily biodegradable, non-ionic surfactant with good foaming and emulsifying capabilities.[5][6][7][8] The long C22 chain is expected to enhance foam stability compared to shorter-chain APGs like lauryl glucoside.[5]

  • Biodegradability: Surfactants derived from natural fatty acids are generally considered to be readily biodegradable.[6] Esters of fatty acids are also known to be biodegradable.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of surfactant properties. Below are protocols for key experiments cited in this guide.

Measurement of Critical Micelle Concentration (CMC) and Surface Tension

The critical micelle concentration is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins.[10] Above the CMC, the surface tension of the solution remains relatively constant.[10]

Methodology: Du Noüy Ring Tensiometer

  • Solution Preparation: Prepare a series of aqueous solutions of the surfactant at varying concentrations.

  • Instrumentation: Use a Du Noüy ring tensiometer to measure the surface tension of each solution.

  • Measurement: For each concentration, immerse a clean platinum-iridium ring in the solution and then slowly pull it through the air-liquid interface. The force required to detach the ring is proportional to the surface tension.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the curve shows a sharp break and begins to plateau is the CMC. The surface tension value at this plateau is the γCMC.[10]

Determination of Foaming Ability and Foam Stability

Foaming properties are critical for applications such as detergents and personal care products. These properties can be assessed by measuring the volume of foam generated and its persistence over time.

Methodology: Sparging Method

  • Sample Preparation: Prepare a solution of the surfactant at a specified concentration in a graduated cylinder.

  • Foam Generation: Introduce a gas (e.g., nitrogen or air) at a constant flow rate through a sparger at the bottom of the cylinder for a set period.

  • Foamability Measurement: Immediately after stopping the gas flow, measure the initial volume of the foam generated.[11]

  • Foam Stability Measurement: Record the foam volume at regular intervals over time. The foam half-life, which is the time taken for the foam volume to reduce to half of its initial volume, is a common measure of foam stability.[12]

Determination of Emulsification Index (EI)

The emulsification index quantifies the ability of a surfactant to stabilize an emulsion of two immiscible liquids, typically oil and water.

Methodology: E24 Method

  • Sample Preparation: Mix a known volume of the surfactant solution with a known volume of an oil phase (e.g., kerosene or a specific vegetable oil) in a graduated tube.

  • Emulsification: Vortex the mixture at high speed for a defined period (e.g., 2 minutes) to form an emulsion.

  • Measurement: Allow the emulsion to stand for 24 hours. After this period, measure the height of the emulsified layer and the total height of the liquid column.

  • Calculation: The Emulsification Index (E24) is calculated using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100

Assessment of Biodegradability

The environmental fate of surfactants is a critical consideration. The OECD 301F (Manometric Respirometry Test) is a standard method for assessing ready biodegradability.

Methodology: OECD 301F

  • Test Setup: The test substance is incubated in a closed flask containing a mineral medium, a microbial inoculum (typically from activated sludge), and a device to measure oxygen consumption.

  • Incubation: The flasks are incubated in the dark at a constant temperature for 28 days.

  • Measurement: The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[13][14][15][16][17]

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

ExperimentalWorkflow_CMC cluster_prep Solution Preparation cluster_measure Surface Tension Measurement cluster_analysis Data Analysis A Prepare Surfactant Solutions of Varying Concentrations B Measure Surface Tension (Du Noüy Ring Tensiometer) A->B For each concentration C Plot Surface Tension vs. log(Concentration) B->C D Identify Inflection Point (CMC) C->D E Determine Surface Tension at CMC (γCMC) D->E

Caption: Workflow for Determining Critical Micelle Concentration (CMC).

SurfactantProperties_Comparison cluster_this compound This compound-Based Surfactants (C22) cluster_alternatives Alternative Surfactants cluster_properties Surfactant Properties This compound Sodium this compound ST Lower Surface Tension This compound->ST UC22 N-erucamidopropyl- N,N-dimethylamine Oleate Oleate-Based (C18) (e.g., UC18AMPM) UC22->Oleate in Foam Stability UC22->ST Foam Higher Foam Stability UC22->Foam EG Erucyl Glucoside Bio Good Biodegradability EG->Bio Emul Effective Emulsification EG->Emul Oleate->UC22 Surface Tension Reduction Lauryl Lauryl-Based (C12) (e.g., Lauryl Glucoside) Lauryl->Bio

References

The Role of Erucic Acid in X-linked Adrenoleukodystrophy: A Therapeutic Agent, Not a Validated Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the scientific literature reveals that erucic acid (the salt form of erucic acid, C22:1) is not a validated in vivo biomarker for the diagnosis or monitoring of X-linked adrenoleukodystrophy (X-ALD). Instead, its primary role in the context of X-ALD has been as a therapeutic agent, most notably as a component of "Lorenzo's oil," aimed at lowering the pathologically elevated levels of very long-chain fatty acids (VLCFAs).

X-linked adrenoleukodystrophy is a genetic disorder stemming from mutations in the ABCD1 gene, which leads to the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), in various tissues and bodily fluids.[1][2][3] This accumulation is the central biochemical abnormality in X-ALD.[2][4][5] Consequently, the most reliable biomarkers for X-ALD are molecules directly related to this VLCFA buildup.

While dietary therapy with erucic acid has been shown to effectively reduce plasma concentrations of C26:0 in individuals with X-ALD, this effect does not position erucic acid as a biomarker.[6][7][8] A biomarker is an indicator of a biological state or condition. In X-ALD, the key indicators are the elevated levels of specific VLCFAs and their derivatives, which reflect the underlying metabolic defect. Studies have demonstrated that the metabolism of erucic acid itself is not impaired in X-ALD patients, further disqualifying it as a direct marker of the disease.[9]

This guide, therefore, clarifies the role of erucic acid and provides a comparative analysis of the established and emerging in vivo biomarkers for X-ALD, supported by experimental data and methodologies.

Comparison of In Vivo Biomarkers for X-linked Adrenoleukodystrophy

The primary diagnostic biomarkers for X-ALD are directly linked to the accumulation of C26:0. The following table summarizes the key quantitative data for the most significant biomarkers.

BiomarkerMatrixMethodKey FindingsSensitivity/SpecificityReference
Hexacosanoic Acid (C26:0) Plasma, FibroblastsGas Chromatography-Mass Spectrometry (GC-MS)Diagnostic for X-ALD, but does not correlate with phenotype or disease severity.High sensitivity in males, but 10-20% of female carriers may have normal levels.[2][5][10]
C26:0/C22:0 and C24:0/C22:0 Ratios PlasmaGas Chromatography-Mass Spectrometry (GC-MS)Increased ratios are diagnostic for X-ALD.Improves diagnostic accuracy, especially in cases with borderline C26:0 levels.[2]
C26:0-lysophosphatidylcholine (C26:0-lysoPC) Dried Blood Spots, PlasmaLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Considered a superior biomarker to total C26:0, especially for newborn screening. Elevated in over 99% of female carriers.High sensitivity and specificity for both males and females.[5][11][12][13]
C26:0-carnitine Dried Blood Spots, PlasmaFlow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)Elevated in X-ALD patients and correlates with C26:0 levels in the central nervous system in mouse models.Reported sensitivity of 95.1% for males and 44.7% for heterozygous females. Considered less reliable than C26:0-lysoPC for screening.[11][14][15]
Neurofilament light chain (NfL) PlasmaSimoa® and Luminex®A prognostic biomarker for the onset of cerebral ALD (CALD), indicating axonal damage.A plasma level >8.33 pg/mL indicates CALD onset with high sensitivity and specificity in children.[16]

Experimental Protocols

Measurement of C26:0 and C26:0-lysoPC in Dried Blood Spots by LC-MS/MS

This method is commonly used for newborn screening and diagnosis of X-ALD.

  • Sample Preparation: A 3.2 mm punch from a dried blood spot (DBS) is placed into a 96-well plate.

  • Extraction: An extraction solution containing internal standards (e.g., deuterated C26:0-lysoPC) in methanol is added to each well. The plate is then sealed and incubated with shaking for 30 minutes at 45°C.

  • Derivatization (for total VLCFA analysis): Not required for C26:0-lysoPC. For total C26:0, acid hydrolysis followed by derivatization to form fatty acid methyl esters is necessary before GC-MS analysis.

  • Analysis: The supernatant from the extraction is transferred to a new plate and injected into the LC-MS/MS system.

  • Detection: C26:0-lysoPC is detected using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM). The transition of the precursor ion to a specific product ion is monitored for quantification.

  • Quantification: The concentration of C26:0-lysoPC is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Key Pathways and Workflows

Pathophysiology of X-linked Adrenoleukodystrophy

X-ALD Pathophysiology cluster_0 Genetic Defect cluster_1 Protein Dysfunction cluster_2 Biochemical Abnormality cluster_3 Cellular and Tissue Pathology ABCD1 Gene Mutation ABCD1 Gene Mutation Defective ALDP Transporter Defective ALDP Transporter ABCD1 Gene Mutation->Defective ALDP Transporter Impaired Peroxisomal Beta-Oxidation Impaired Peroxisomal Beta-Oxidation Defective ALDP Transporter->Impaired Peroxisomal Beta-Oxidation VLCFA Accumulation (C26:0) VLCFA Accumulation (C26:0) Impaired Peroxisomal Beta-Oxidation->VLCFA Accumulation (C26:0) Tissue Damage Myelin Sheath Damage Adrenal Cortex Dysfunction VLCFA Accumulation (C26:0)->Tissue Damage Biomarker Validation Workflow Patient Cohort Selection Patient Cohort Selection (X-ALD, Controls, Carriers) Sample Collection Sample Collection (Dried Blood Spots, Plasma) Patient Cohort Selection->Sample Collection Biomarker Measurement Biomarker Measurement (LC-MS/MS) Sample Collection->Biomarker Measurement Data Analysis Data Analysis (ROC Curves, Sensitivity, Specificity) Biomarker Measurement->Data Analysis Cut-off Value Determination Cut-off Value Determination Data Analysis->Cut-off Value Determination Clinical Correlation Clinical Correlation Data Analysis->Clinical Correlation

References

Safety Operating Guide

Navigating the Critical Path of Laboratory Waste: A Guide to Proper Chemical Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work is paramount. This extends beyond the bench to the responsible management of chemical waste. Improper disposal not only poses significant environmental and safety risks but can also lead to severe regulatory penalties.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of laboratory chemicals, ensuring you are equipped with the knowledge to protect yourself, your colleagues, and the environment.

Pre-Disposal Planning: The First Line of Defense

A proactive approach to waste management is crucial for safety and regulatory compliance.[2] Before any experiment begins, a clear disposal plan must be in place.

  • Consult the Safety Data Sheet (SDS): The SDS is the most critical resource for chemical safety. Section 13 provides specific disposal considerations and is the first place you should look for guidance.[2]

  • Characterize Your Waste: Identify every component of the potential waste stream, including solvents, solutes, byproducts, and contaminants.[2] Accurate characterization is fundamental to proper disposal.

  • Minimize Waste Generation: Employ green chemistry principles to reduce the volume of chemical waste. This can be achieved by ordering the smallest necessary quantities of chemicals, keeping an accurate inventory, substituting hazardous chemicals with safer alternatives where possible, and reducing the scale of experiments.[3][4]

The Disposal Workflow: From Generation to Collection

The following diagram illustrates the standard workflow for managing chemical waste within a laboratory, from the moment it is generated to its final collection for disposal.

Chemical Waste Disposal Workflow cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Disposal gen Waste Generated sds Consult SDS (Section 13) gen->sds char Characterize Waste (Ignitable, Corrosive, Reactive, Toxic) sds->char seg Segregate Incompatible Wastes char->seg cont Select Appropriate, Compatible Container seg->cont labeling Label Container with Contents & Hazards cont->labeling store Store in Designated Satellite Accumulation Area (SAA) labeling->store close Keep Container Closed store->close pickup Request Pickup by EH&S or Licensed Vendor close->pickup doc Document Waste Generation & Disposal pickup->doc

Caption: A high-level overview of the chemical waste management process in a laboratory setting.

Hazardous Waste Characterization and Segregation

The Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics and specific published lists.[1][5] It is illegal and dangerous to dispose of hazardous chemicals down the drain or in regular trash.[1][6]

Identifying Hazardous Waste

A chemical waste is considered hazardous if it exhibits one or more of the following characteristics or is explicitly named on an EPA list.

CharacteristicDescriptionExamples
Ignitability Liquids with a flash point below 140°F, solids that can spontaneously combust, or ignitable compressed gases.[3]Ethanol, acetone, xylene[3]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3]Hydrochloric acid, sodium hydroxide[3]
Reactivity Substances that are unstable, react violently with water, or generate toxic gases when mixed with water or other substances.[3]Sodium metal, potassium cyanide, picric acid[3]
Toxicity Harmful or fatal when ingested or absorbed. The EPA maintains a specific list of toxic chemicals.Chloroform, heavy metals (e.g., mercury, lead), pesticides.

The EPA also "lists" certain wastes as hazardous. These fall into several categories:

  • F-Listed Waste: From non-specific sources, such as common solvents and cleaning solutions.[1]

  • K-Listed Waste: From specific industrial sources, like chemical production.[1][5]

  • P-Listed Waste: Acutely toxic commercial chemical products.[1]

  • U-Listed Waste: Less toxic commercial chemical products and their residues.[1]

Segregation Logic

Proper segregation is critical to prevent dangerous chemical reactions.[2] Never mix different types of chemical waste. The following diagram provides a logical approach to segregating common laboratory waste streams.

Waste Segregation Logic cluster_chem cluster_haz_types Segregate by Hazard Class cluster_other start Is the waste a chemical? haz Is it Hazardous? (Ignitable, Corrosive, Reactive, Toxic, Listed) start->haz Yes bio Biological Waste (Red Biohazard Bag) start->bio No non_haz Non-Hazardous Chemical Waste haz->non_haz No acids Acids haz->acids Yes bases Bases solvents Solvents oxidizers Oxidizers radio Radioactive Waste (Radiation Symbol) sharps Sharps Waste (Puncture-Resistant Container) general General Lab Waste (Trash Bin)

Caption: A decision-making diagram for the proper segregation of laboratory waste streams.

Container, Storage, and Disposal Protocols

Adherence to strict container and storage regulations is mandatory for ensuring safety and compliance.

Container Requirements

The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be:

  • Chemically compatible with the waste they hold to prevent reactions or leaks.[1][7] For example, acids should generally be stored in glass containers, not metal.[8]

  • Free from damage and equipped with secure, leak-proof closures.[1]

  • Appropriately sized, leaving about 10% of space for liquid waste to accommodate expansion.[6]

  • Clearly labeled with the contents, hazards, and accumulation start date.[9]

Storage Management

Designate a specific "Satellite Accumulation Area" (SAA) for hazardous waste that is at or near the point of generation.[3] Key storage regulations include:

RegulationRequirementSource
Maximum Volume A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) may be stored in an SAA.[3]
Storage Time In academic labs, hazardous waste has a maximum storage time of six months.[1] Opened containers of highly hazardous chemicals should be disposed of within 6 months.[5][1][5]
Inspections Weekly documented inspections of storage areas are required.[1]
Safety Measures Storage areas must have proper ventilation, secondary containment systems, and available spill control equipment.[1][1]
Disposal Methods

Several methods are used for the final disposal of chemical waste, typically managed by a licensed hazardous waste disposal company.[7]

  • Hazardous Waste Collection: The most common method, where licensed companies collect segregated and labeled waste for proper treatment.[7]

  • Incineration: Used for many organic solvents and other combustible materials at high temperatures in specialized facilities.[6][7]

  • Neutralization: Certain acidic or basic wastes can be treated to render them non-hazardous, but this should only be done by trained personnel following a specific protocol.[7]

  • Drain Disposal: Only a very limited number of non-hazardous chemicals can be drain disposed. Never discharge hazardous wastes to the sewer.[5] Always consult your institution's Environmental Health & Safety (EH&S) office before disposing of any chemical down the drain.

References

Essential Safety and Logistical Information for Handling Erucate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Erucate, which commonly refers to Erucic acid or its esters such as Ethyl this compound. While generally not classified as a hazardous substance, adherence to proper laboratory practices is crucial to ensure personnel safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Erucic acid may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment should be worn to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other suitable materials should be worn to prevent skin contact.[3]
Eye & Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes. A face shield may be necessary when handling larger quantities.[3]
Skin & Body Protection Laboratory coatShould be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.[1][4]

Operational and Handling Plan

A systematic approach to handling this compound in the laboratory will minimize risks and ensure a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area.[4] A chemical fume hood is recommended, especially when heating the substance or if vapors/aerosols are likely to be generated.[5]

Safe Handling Practices:

  • Read the Safety Data Sheet (SDS) thoroughly before use.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.

  • Avoid generating dust or aerosols.

  • Keep away from ignition sources as it is combustible.[4]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][4] If irritation persists, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Characterization: While not typically a federally regulated hazardous waste, it is the generator's responsibility to make a final waste determination.

  • Containerization: Collect waste in a designated, compatible, and properly labeled container.[6][7]

  • Disposal Method: Do not dispose of down the drain or in regular trash unless permitted by local regulations.[2] Contact your institution's environmental health and safety department for specific disposal procedures.[6]

Physical and Chemical Properties

PropertyErucic AcidEthyl this compound
CAS Number 112-86-7[2][4]37910-77-3
Molecular Formula C₂₂H₄₂O₂[4]C₂₄H₄₆O₂
Melting Point 31-33 °C[4]N/A
Boiling Point 358 °C at 533 hPa[4]N/A
Flash Point 113 °C (closed cup)[1][2][4]> 110 °C
Density 0.86 g/cm³[2][4]N/A

Experimental Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Exposure cluster_disposal Disposal a Review SDS b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a Well-Ventilated Area (Fume Hood if necessary) b->c Proceed to Handling d Handle with Care (Avoid contact and generation of dust/aerosols) c->d e In Case of Spill: Absorb with inert material d->e If Spill Occurs f In Case of Exposure: Follow First Aid Procedures d->f If Exposure Occurs g Collect Waste in a Labeled, Compatible Container d->g After Use h Dispose of According to Institutional & Local Regulations g->h

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erucate
Reactant of Route 2
Erucate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.